molecular formula C38H46N10O8S2 B585260 Sildenafil dimer CAS No. 1346602-67-2

Sildenafil dimer

Cat. No.: B585260
CAS No.: 1346602-67-2
M. Wt: 834.968
InChI Key: OPIJAYPVGDPKAA-UHFFFAOYSA-N
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Description

Sildenafil Dimer (CAS 1346602-67-2), also known as Sildenafil Citrate Related Compound-04 or Sildenafil EP Impurity G, is a dimerization impurity identified in raw materials and finished products containing the active pharmaceutical ingredient Sildenafil . Its chemical structure is 5,5'-((piperazine-1,4-disulfonyl)bis(2-ethoxy-5,1-phenylene))bis(1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one), with a molecular formula of C₃₈H₄₆N₁₀O₈S₂ and a molecular weight of 834.96 g/mol . The identification and quantification of this impurity are critical in pharmaceutical development for quality control and stability assessment, with specification limits established in accordance with ICH Q3A/B guidelines and applicable pharmacopoeial monographs . Validated analytical methods, including HPLC and LC-MS, are essential for monitoring its formation and levels during the manufacturing process and throughout the product's shelf life . Sildenafil, the parent drug, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that functions as a dimer to hydrolyze the secondary messenger cyclic guanosine monophosphate (cGMP) . By inhibiting PDE5, Sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation . This product is intended for research purposes only, specifically for use as a reference standard in analytical testing. It is not approved for human or veterinary use.

Properties

IUPAC Name

5-[2-ethoxy-5-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46N10O8S2/c1-7-11-27-31-33(45(5)43-27)37(49)41-35(39-31)25-21-23(13-15-29(25)55-9-3)57(51,52)47-17-19-48(20-18-47)58(53,54)24-14-16-30(56-10-4)26(22-24)36-40-32-28(12-8-2)44-46(6)34(32)38(50)42-36/h13-16,21-22H,7-12,17-20H2,1-6H3,(H,39,41,49)(H,40,42,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIJAYPVGDPKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OCC)C6=NC7=C(C(=O)N6)N(N=C7CCC)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46N10O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346602-67-2
Record name Sildenafil dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SILDENAFIL DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C15VAS7NE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sildenafil Dimer: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic efficacy in treating erectile dysfunction.[1][2] The synthesis and purification of sildenafil, like any active pharmaceutical ingredient (API), are processes that can generate various impurities.[3][4] Regulatory bodies worldwide, guided by organizations like the International Conference on Harmonisation (ICH), mandate the identification, characterization, and control of impurities in drug substances to ensure their quality, safety, and efficacy.[3][5]

Among the process-related impurities of sildenafil is a dimeric species, which can be formed during the synthesis. This guide provides an in-depth technical overview of the synthesis and comprehensive characterization of a key sildenafil dimer, offering valuable insights for researchers in medicinal chemistry, process development, and quality control.

The this compound: Structure and Nomenclature

The this compound focused on in this guide is scientifically named Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl]piperazine .[5] It is also referred to in the literature as "this compound 8"[5], "Dimer Impurity-F"[6], or "Sildenafil EP Impurity G". This dimeric structure arises from the coupling of two molecules of a sildenafil precursor via a piperazine linker.

Synthetic Methodologies for this compound

The synthesis of the this compound is intrinsically linked to the manufacturing process of sildenafil itself. Understanding its formation is crucial for controlling its presence in the final API.

Retrosynthetic Analysis

A logical retrosynthetic approach to the this compound starts by disconnecting the two sulfonamide bonds linked to the central piperazine ring. This reveals two equivalents of the key intermediate, 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride , and one equivalent of piperazine.

Key Starting Materials

The synthesis of the dimer originates from intermediates in the sildenafil synthesis pathway. The crucial starting material for the dimer is the chlorosulfonylated derivative of the sildenafil pyrazolopyrimidinone core.

Synthesis of the this compound: A Step-by-Step Protocol

The formation of the this compound is typically a result of a side reaction during the synthesis of sildenafil, where piperazine, present as a reagent or an impurity, reacts with two molecules of the sulfonyl chloride intermediate.[6] A targeted synthesis of the dimer can be achieved by reacting this intermediate with piperazine in a controlled manner.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A 2 x Sildenafil Precursor (Sulfonyl Chloride) C This compound A->C + B Piperazine B->C G A Crude this compound B Column Chromatography (Silica Gel) A->B C Elution with Gradient Solvent System (e.g., Dichloromethane/Methanol) B->C D Fraction Collection and Analysis (TLC/HPLC) C->D E Pooling of Pure Fractions D->E F Solvent Evaporation E->F G Purified this compound F->G G A Purified this compound B NMR Spectroscopy (1H, 13C, 2D) A->B C Mass Spectrometry (HRMS, MS/MS) A->C D Infrared (IR) Spectroscopy A->D E Structural Confirmation and Purity Assessment B->E C->E D->E

Sources

An In-Depth Technical Guide to the Physicochemical and Putative Biological Properties of a Sildenafil Dimer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely utilized in the treatment of erectile dysfunction and pulmonary arterial hypertension. During its synthesis and storage, various process-related impurities and degradation products can form, necessitating their thorough characterization to ensure the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of a known dimeric impurity of sildenafil, identified as Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-benzenesulfonyl] piperazine. We delve into its synthesis, physicochemical properties, and analytical characterization. Furthermore, this guide explores the potential chemical reactivity and stability of this dimer and discusses its putative biological activity based on structure-activity relationships and the known pharmacology of sildenafil and its analogues. This document is intended for researchers, scientists, and drug development professionals engaged in the study of sildenafil and related compounds.

Introduction: The Emergence of a Dimeric Sildenafil Impurity

Sildenafil's journey from a potential cardiovascular drug to a blockbuster treatment for erectile dysfunction is a landmark in modern pharmacology. Its mechanism of action, the selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5), is well-established. The stringent quality control required for active pharmaceutical ingredients (APIs) mandates the identification and characterization of any impurities that may arise during production. One such impurity, a sildenafil dimer, has been identified as a process-related substance. This guide focuses on this specific dimeric structure, providing a detailed examination of its known properties and a scientifically grounded discussion of its potential biological implications.

The dimer is formed through the linkage of two sildenafil moieties via a central piperazine ring, replacing the N-methylpiperazine group present in the parent molecule. Understanding the physical and chemical characteristics of this dimer is crucial for developing robust analytical methods for its detection and for assessing its potential impact on the safety and efficacy of sildenafil-containing products.

Synthesis and Structure Elucidation

The formation of the this compound is a consequence of specific process conditions during the synthesis of sildenafil. It is primarily formed through the reaction of a desmethyl sildenafil impurity with another sildenafil precursor molecule.

Synthetic Pathway

The synthesis of the this compound impurity has been described as a reaction involving the desmethyl sildenafil impurity (5-[2-Ethoxy-5-(piperazine-1-sulfonyl)-phenyl]-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one) and 5-[5-(chlorosulfonyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. The desmethyl impurity, lacking the methyl group on the piperazine ring, possesses a reactive secondary amine that can react with the sulfonyl chloride of another sildenafil precursor.

G cluster_reactants Reactants A Desmethyl Sildenafil Impurity (Contains reactive piperazine) C This compound (Bis-1,4-[...]-piperazine) A->C Nucleophilic Substitution B Sildenafil Sulfonyl Chloride Precursor B->C caption Fig. 1: Synthetic pathway of the this compound.

Caption: Synthetic pathway of the this compound.

Structural Characterization

The structure of the this compound has been elucidated and confirmed through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT), and Mass Spectrometry (MS).[1][2][3]

IUPAC Name: Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-benzenesulfonyl] piperazine[1]

Molecular Formula: C₃₈H₄₆N₁₀O₈S₂[4]

Molecular Weight: 834.96 g/mol [4]

The key structural feature is the central piperazine ring that symmetrically links two sildenafil molecules at the sulfonyl group position.

Physicochemical Properties

The dimeric nature of this impurity significantly influences its physical and chemical properties compared to the sildenafil monomer.

Physical Properties
PropertyValueSource
Appearance White to Off-White Solid[5]
Melting Point >300°C (decomposes)[3]
Solubility Sparingly soluble in Methanol, slightly soluble in DMSO[3][5]
Storage Temp. 2-8°C[6]

The high melting point is indicative of a stable crystal lattice, likely due to the large molecular size and potential for intermolecular interactions. Its limited solubility in common organic solvents presents challenges for analytical method development and purification.

Chemical Properties and Stability

Forced degradation studies on sildenafil itself have shown it to be susceptible to degradation under alkaline and oxidative conditions.[7] While specific stability data for the dimer is scarce, its structural similarity to sildenafil suggests it may exhibit comparable lability. The central piperazine ring and the sulfonamide linkages are potential sites for hydrolytic cleavage under strong acidic or basic conditions.

Analytical Methodologies

The detection and quantification of the this compound impurity are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.

Experimental Protocol: HPLC Analysis

A stability-indicating reversed-phase HPLC method can be developed and validated for the simultaneous determination of sildenafil and its related impurities, including the dimer.

Objective: To resolve sildenafil from its process-related impurities, including the dimer, and degradation products.

Methodology:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often necessary to achieve adequate separation of all impurities. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: A flow rate of approximately 1.0 mL/min is generally employed.

  • Detection: UV detection at a wavelength where both sildenafil and the dimer exhibit significant absorbance (e.g., 230-290 nm) is used.

  • Sample Preparation: The sample is dissolved in a suitable diluent, typically the mobile phase, and filtered before injection.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

G A Sample Preparation (Dissolution & Filtration) B HPLC System (C18 Column, Gradient Elution) A->B C UV Detection (230-290 nm) B->C D Data Analysis (Quantification of Dimer) C->D caption Fig. 2: HPLC workflow for this compound analysis.

Caption: HPLC workflow for this compound analysis.

Putative Biological Activity and Toxicological Profile

There is a notable absence of published in-vitro or in-vivo studies directly investigating the pharmacological or toxicological properties of this specific this compound. However, by leveraging our understanding of sildenafil's mechanism of action and the structural features of the dimer, we can formulate a scientifically grounded hypothesis.

Inferred Pharmacological Activity

Sildenafil's therapeutic effect is mediated by its high affinity for the catalytic site of the PDE5 enzyme. The molecular structure of the this compound, with two bulky sildenafil moieties linked by a central piperazine, suggests that it would likely face significant steric hindrance when attempting to bind to the active site of PDE5. The active site of PDE5 is a well-defined pocket, and the simultaneous accommodation of two large pharmacophores is highly improbable.

Therefore, it is reasonable to hypothesize that the This compound possesses significantly lower, if any, direct PDE5 inhibitory activity compared to the sildenafil monomer.

G cluster_sildenafil Sildenafil Monomer cluster_dimer This compound Sildenafil Sildenafil PDE5_S PDE5 Active Site Sildenafil->PDE5_S High Affinity Binding Inhibition PDE5 Inhibition PDE5_S->Inhibition Dimer This compound PDE5_D PDE5 Active Site Dimer->PDE5_D Steric Hindrance (Low/No Affinity) No_Inhibition Negligible PDE5 Inhibition PDE5_D->No_Inhibition caption Fig. 3: Hypothesized interaction with PDE5.

Caption: Hypothesized interaction with PDE5.

Toxicological Considerations

The toxicological profile of the this compound is unknown. While sildenafil itself has been shown to lack genotoxicity in various studies, the potential toxicity of its impurities must be considered independently.[8] The presence of two sulfonamide groups and the overall large, lipophilic structure of the dimer could potentially lead to different metabolic pathways and toxicological outcomes compared to the parent drug. Without specific data, a precautionary approach to controlling the levels of this impurity in the final drug product is warranted.

Conclusion and Future Perspectives

The this compound, Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-benzenesulfonyl] piperazine, is a well-characterized process-related impurity. Its synthesis, structure, and basic physicochemical properties have been established. While robust analytical methods exist for its detection, a significant knowledge gap remains concerning its biological activity. Based on structural considerations, it is hypothesized to have negligible PDE5 inhibitory activity. However, its toxicological profile remains uninvestigated.

Future research should focus on the in-vitro and in-vivo evaluation of this dimer to definitively determine its pharmacological and toxicological effects. Such studies are essential for a comprehensive risk assessment and for refining the control strategies for this impurity in the manufacturing of sildenafil.

References

  • Lemus-Varela, M. L., et al. (2006). Oral sildenafil citrate lacks genotoxicity and cytotoxicity in a primate model: Callithrix jacchus. Journal of Perinatology, 26(7), 423–427. [Link]

  • Lemus-Varela, M. L., et al. (2006). Oral sildenafil citrate lacks genotoxicity and cytotoxicity in a primate model: Callithrix jacchus. ResearchGate. [Link]

  • Saravanan, M., Satyanarayana, B., & Pratap Reddy, P. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184. [Link]

  • Dinesh, N. D., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1384.
  • Dinesh, N. D., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. ResearchGate. [Link]

  • Krenzelok, E. P. (2001). Sildenafil: clinical toxicology profile. Journal of Toxicology: Clinical Toxicology, 39(3), 237-243. [Link]

  • Borges, F. T., et al. (2013). Sildenafil ameliorates biomarkers of genotoxicity in an experimental model of spontaneous atherosclerosis. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 757(2), 127-131. [Link]

  • Kumar, A. P., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222.
  • Narayana, S., et al. (2014). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. International Journal of Pharmaceutical Sciences and Research, 5(9), 3786-3794.
  • Saravanan, M., Satyanarayana, B., & Pratap Reddy, P. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184. [Link]

  • Narayana, S., et al. (2012). Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 59(4), 485-490. [Link]

  • Borges, F. T., et al. (2013). Sildenafil ameliorates biomarkers of genotoxicity in an experimental model of spontaneous atherosclerosis. PMC. [Link]

  • De Santana, D. P., et al. (2016). Protective effect of sildenafil on the genotoxicity and cytotoxicity in apolipoprotein E-deficient mice bone marrow cells. PMC. [Link]

  • Patel, D. N., et al. (2015). Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet. PMC. [Link]

  • Ghadiri, M., et al. (2013). In vitro and ex vivo toxicological testing of sildenafil-loaded solid lipid nanoparticles. PubMed. [Link]

  • Zhong, D., et al. (2002). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Rapid Communications in Mass Spectrometry, 16(19), 1836-1843. [Link]

  • Jackisch, I., et al. (2005). 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. Magnetic Resonance in Chemistry, 43(8), 659-664. [Link]

  • Kulkarni, S. K., & Patil, C. S. (2004). Multiple Pharmacological Benefits of Sildenafil. AIP Conference Proceedings. [Link]

  • Han, R., et al. (2022). Function of sildenafil on diseases other than urogenital system: An umbrella review. Frontiers in Pharmacology. [Link]

  • Wikipedia. (n.d.). Sildenafil. Retrieved from [Link]

  • Lee, J. H., et al. (2013). Representative MSⁿ (n = 2, 3) spectra and proposed fragmentation... ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). Sildenafil-impurities. Retrieved from [Link]

  • CN112645954A - Sildenafil raw material medicine impurity, preparation method thereof and...
  • Leong, K. C., et al. (2013). Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 27(12), 1321-1328. [Link]

  • Krenzelok, E. P. (2001). Sildenafil: clinical toxicology profile. Journal of Toxicology: Clinical Toxicology, 39(3), 237-243. [Link]

  • Narayana, S., et al. (2002). Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 49(5), 855-860. [Link]

Sources

An In-Depth Technical Guide to Sildenafil Dimer: Nomenclature, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of a significant process-related impurity of Sildenafil: the Sildenafil Dimer. As the pharmaceutical industry places increasing emphasis on the purity and safety of active pharmaceutical ingredients (APIs), a thorough understanding of potential impurities is paramount. This document delves into the core aspects of this compound, offering field-proven insights and detailed methodologies for its identification and synthesis.

Core Identification: CAS Number and Nomenclature

The unambiguous identification of any chemical entity begins with its unique identifiers. For the this compound, these are crucial for regulatory submissions, quality control, and research purposes.

Chemical Abstract Service (CAS) Number

The CAS Registry Number for this compound is 1346602-67-2 .[1][2] This identifier is universally recognized and essential for database searches and procurement of reference standards.

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5,5'-((piperazine-1,4-disulfonyl)bis(2-ethoxy-5,1-phenylene))bis(1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one) .[3]

Common Synonyms and Impurity Designations

In pharmaceutical literature and pharmacopeias, this compound is often referred to by several synonyms:

  • Sildenafil EP Impurity G [1]

  • Sildenafil Citrate Related Compound-04 [3]

  • Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl]piperazine [2]

A clear understanding of these different names is vital when reviewing analytical data and regulatory filings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the development of analytical methods and for understanding the compound's behavior.

PropertyValueSource
Molecular Formula C₃₈H₄₆N₁₀O₈S₂[2]
Molecular Weight 834.96 g/mol [2]
Appearance White to Off-White Solid[2]
Storage Temperature 2-8°C[2]

Formation and Synthesis: A Process-Related Impurity

This compound is primarily formed as a process-related impurity during the synthesis of Sildenafil.[1][2] Its formation is a critical quality attribute to monitor and control in the manufacturing process. The most likely cause of its formation is the presence of piperazine as an impurity in the N-methylpiperazine raw material used in the final sulfonylation step of Sildenafil synthesis.

G cluster_synthesis Sildenafil Synthesis cluster_impurity_formation Dimer Impurity Formation Sildenafil_Intermediate 5-(5-Chlorosulfonyl-2-ethoxyphenyl)- 1-methyl-3-propyl-1,6-dihydro- 7H-pyrazolo[4,3-d]pyrimidin-7-one Sildenafil Sildenafil Sildenafil_Intermediate->Sildenafil Reaction Sildenafil_Dimer This compound Sildenafil_Intermediate->Sildenafil_Dimer Side Reaction (2:1 Stoichiometry) N_Methylpiperazine N-Methylpiperazine N_Methylpiperazine->Sildenafil Reactant Piperazine Piperazine (Impurity) Piperazine->Sildenafil_Dimer Reactant

Figure 1: Formation pathway of Sildenafil and this compound.
Rationale for Synthesis

For analytical purposes, such as method validation and impurity profiling, a pure reference standard of the this compound is required. The targeted synthesis of this impurity is therefore a necessary step. The synthetic strategy mimics the likely side reaction occurring during Sildenafil manufacture.

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound based on reported methods.[1]

Materials:

  • 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Sildenafil intermediate)

  • Piperazine

  • Dichloromethane (DCM)

  • Aqueous sodium bicarbonate solution

  • Deionized water

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2 molar equivalents of the sildenafil chlorosulfonyl intermediate in dichloromethane.

  • Addition of Piperazine: To this solution, add 1 molar equivalent of piperazine dissolved in a minimal amount of dichloromethane, dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield a white to off-white solid.

Analytical Characterization

The definitive identification and quantification of this compound require a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is crucial for separating this compound from the parent drug and other process-related impurities.

Typical HPLC Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol)
Detection UV at approximately 230 nm
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30°C)

Under such conditions, the this compound, being a larger and more complex molecule, is expected to have a longer retention time than Sildenafil.

G cluster_details Key Stages workflow Start HPLC Analysis Instrument Setup (Column, Mobile Phase, Detector) Sample Preparation (Dissolution in Mobile Phase) Injection Chromatographic Separation UV Detection Data Analysis (Peak Integration, Quantification) Report Separation Separation of Analytes workflow:separation->Separation Identification Identification by Retention Time Separation->Identification Quantification Quantification by Peak Area Identification->Quantification

Figure 2: A typical HPLC workflow for the analysis of this compound.
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides definitive structural information.

  • Expected Molecular Ion: For the protonated molecule [M+H]⁺, the expected m/z would be approximately 835.3.

  • Fragmentation Pattern: While detailed fragmentation data for the dimer is not widely published, tandem mass spectrometry (MS/MS) would be expected to show characteristic cleavages. These would likely involve the fragmentation of the piperazine ring, the sulfonyl linkages, and the pyrazolopyrimidinone moieties. The fragmentation pattern of Sildenafil itself, which is well-documented, can serve as a guide for interpreting the dimer's spectrum.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Signals for the aromatic and pyrazolopyrimidinone protons, the ethoxy and propyl groups, and the piperazine protons. The symmetry of the molecule would influence the complexity of the spectrum.

  • ¹³C NMR: Resonances for all the carbon atoms in the molecule. The number of signals would depend on the symmetry of the dimer.

The spectral data provided in the literature confirms the structure of the dimer.[1][2]

Biological Activity and Toxicological Profile (Current Knowledge Gap)

A critical aspect for any pharmaceutical impurity is its potential biological activity and toxicological profile. As of the current literature review, there is a significant lack of publicly available data on the pharmacological effects of the this compound.

Key unanswered questions for drug development professionals include:

  • Does the this compound exhibit any inhibitory activity against phosphodiesterase type 5 (PDE5) or other phosphodiesterases?

  • What is its general cytotoxicity?

  • Does it have any potential for genotoxicity?

The absence of this data highlights an important area for future research. In a regulatory context, the qualification of such an impurity would require toxicological studies to establish a safe limit in the final drug product.

Conclusion and Future Perspectives

The this compound (CAS No. 1346602-67-2) is a well-characterized process-related impurity in the synthesis of Sildenafil. Its formation is understood to arise from the presence of piperazine in the N-methylpiperazine starting material. Standard analytical techniques such as HPLC, MS, and NMR are suitable for its identification and quantification.

The primary challenge for researchers and drug development professionals lies in the current lack of data regarding the biological activity and toxicological profile of this impurity. Further studies are warranted to fill this knowledge gap, which is crucial for a comprehensive risk assessment and to ensure the highest standards of safety and quality for Sildenafil-containing drug products. The synthesis protocol provided in this guide serves as a starting point for producing the necessary quantities of the dimer for such investigations.

References

  • Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Zhong, D., Xing, J., Zhang, S., & Sun, L. (2002). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Rapid Communications in Mass Spectrometry, 16(19), 1836-1843.
  • Shin, H. S., Park, S. J., Kim, M. K., Lee, J. H., & Kim, J. H. (2009). Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry. Journal of Mass Spectrometry, 44(7), 1115-1123.
  • Sildenafil raw material medicine impurity, preparation method thereof and application thereof. (2021).
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  • Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222.
  • The structure of sildenafil. University of Bristol.
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An In-depth Technical Guide to the Spectroscopic Analysis of Sildenafil Dimer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Analysis in Drug Development

In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass any co-existing molecular entities. Impurities, whether arising from synthesis, degradation, or storage, can have a profound impact on the safety, efficacy, and stability of a drug product. Regulatory bodies, such as those guided by the International Conference on Harmonisation (ICH), mandate that impurities present above a certain threshold (typically >0.10%) must be identified, characterized, and controlled.[1]

Sildenafil, the active ingredient in Viagra®, is a potent inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction.[1][2] During its process development and subsequent stability studies, several related compounds and impurities have been identified. Among these is a dimeric impurity, a molecule where two sildenafil-like structures are linked together. The presence of such a dimer, even in minute quantities, necessitates rigorous structural elucidation to assess its potential toxicological and pharmacological impact.

This technical guide provides a comprehensive, field-proven framework for the spectroscopic analysis of a key sildenafil dimer, identified as Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-benzenesulfonyl] piperazine (also referred to as Sildenafil EP Impurity G).[1][3] We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—explaining not just the protocols, but the scientific rationale that underpins a successful and definitive structural characterization. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the purity and safety of sildenafil and related APIs.

The Target Molecule: this compound Structure

The primary focus of this guide is the dimeric impurity formed by the linkage of two sildenafil parent molecules through a central piperazine ring, displacing the N-methyl groups.[1] Understanding this structure is paramount, as it dictates the expected spectroscopic outcomes and allows for a direct comparative analysis with the well-characterized sildenafil monomer.

Part 1: Mass Spectrometry (MS) - The First Clue

Mass spectrometry is often the initial and most definitive technique for identifying an unknown impurity, as it provides the molecular weight—a fundamental physical property. For the this compound, MS confirms the suspected molecular formula and offers structural insights through fragmentation analysis.

Expertise & Causality: Why ESI-MS is the Method of Choice

Electrospray Ionization (ESI) is the preferred ionization technique for molecules like sildenafil and its dimer. The polarity and thermal lability of these compounds make them ideal candidates for this soft ionization method, which minimizes in-source fragmentation and typically produces a strong signal for the protonated molecular ion [M+H]⁺. This is critical for unambiguously determining the molecular weight of the impurity.[4][5]

Experimental Protocol: High-Resolution ESI-MS Analysis
  • Sample Preparation: Dissolve a reference standard of the isolated impurity or an enriched sample in a suitable solvent system, typically a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 1-10 µg/mL. The formic acid aids in the protonation of the analyte.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a liquid chromatography (LC) system.[6][7] High resolution is crucial for obtaining an accurate mass measurement, which helps in confirming the elemental composition.

  • Infusion/Chromatography: The sample can be introduced via direct infusion or through an LC column. LC-MS is preferred as it separates the dimer from the monomer and other impurities, providing cleaner spectra. A C18 reversed-phase column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a standard choice.[8][9]

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Scan Range: m/z 150 - 1500

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

  • Data Acquisition: Acquire full scan data to identify the molecular ion. Subsequently, perform tandem MS (MS/MS or CID) on the precursor ion of the dimer to induce fragmentation and obtain structural information.[10]

Trustworthiness: Interpreting the Spectral Data

The MS data provides a self-validating system through two key observations:

  • The Molecular Ion [M+H]⁺: The this compound has a molecular formula of C₃₈H₄₆N₁₀O₈S₂ and a monoisotopic mass of 834.3092 Da.[3] The primary goal is to find a protonated molecular ion [M+H]⁺ at m/z 835.3165 . Published data confirms the observation of a protonated molecule ion at m/z 835.4, validating the dimeric structure.[1]

  • Fragmentation Pattern (MS/MS): The collision-induced dissociation (CID) of the dimer's [M+H]⁺ ion is expected to yield fragments characteristic of the sildenafil structure. The weakest bonds, likely the sulfonyl-piperazine linkages, would cleave, potentially generating ions corresponding to the protonated sildenafil monomer unit or significant fragments thereof. Key fragment ions for the sildenafil monomer are well-documented at m/z 311, 283, and 99, which provide a reference for interpreting the dimer's fragmentation.[7][11]

Data Summary: Sildenafil vs. This compound (MS)
AnalyteMolecular FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
SildenafilC₂₂H₃₀N₆O₄S474.58475.2~311, 283, 153, 99[11]
This compoundC₃₈H₄₆N₁₀O₈S₂834.96835.3475 (Monomer fragment), 311, etc.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structure

While MS provides the molecular formula, NMR spectroscopy offers the definitive map of the molecule's carbon-hydrogen framework, confirming connectivity and stereochemistry. For distinguishing the this compound from the monomer, ¹H NMR is particularly powerful.

Expertise & Causality: The Logic of Comparative NMR

The key to NMR analysis of an impurity is a direct comparison with the parent drug. The predicted structure of the dimer—two sildenafil units linked by a central, unsubstituted piperazine—leads to clear, predictable differences in the ¹H NMR spectrum. The most telling region is the aliphatic portion of the spectrum, specifically the signals corresponding to the piperazine ring.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve at least 5-10 mg of the purified impurity in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.[12]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experiment time will be required.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[1]

  • 2D NMR (Optional but Recommended): For complete assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.

Trustworthiness: Key Diagnostic Signals

The NMR spectra are validated by observing the following key differences from the sildenafil monomer spectrum:

  • Absence of the N-Methyl Signal: Sildenafil exhibits a sharp singlet around 2.15-2.20 ppm corresponding to the three protons of the N-methyl group on the piperazine ring.[13] In the dimer, this signal will be absent . This is the most straightforward and powerful diagnostic indicator.

  • Symmetry of Piperazine Protons: In the sildenafil monomer, the protons on the piperazine ring are in different chemical environments and appear as two distinct broad signals.[13] In the dimer, the piperazine ring is symmetrically substituted at the 1 and 4 positions. This symmetry renders all eight piperazine protons chemically equivalent. Therefore, they are expected to appear as a single, sharp singlet .

  • Retention of Core Sildenafil Signals: All other signals corresponding to the pyrazolopyrimidinone core, the ethoxy group, the propyl chain, and the aromatic rings should remain largely unchanged, with only minor shifts in their chemical environment.[1][12] This confirms that the core structure of the sildenafil units is intact.

Data Summary: Expected ¹H NMR Chemical Shifts (ppm)
Functional GroupSildenafil Monomer[13]This compound (Predicted)Rationale for Change
Propyl CH₃~0.94 (t)~0.94 (t)Unchanged
Ethoxy CH₃~1.32 (t)~1.32 (t)Unchanged
Piperazine N-CH₃ ~2.15 (s) Absent Methyl group replaced by linkage
Piperazine CH₂ ~2.35 (br s) & ~2.88 (br s) ~3.0-3.5 (s, 8H) Symmetrical environment leads to one signal
Propyl CH₂~2.76 (t)~2.76 (t)Unchanged
Pyrazole N-CH₃~4.14 (s)~4.14 (s)Unchanged
Ethoxy CH₂~4.18 (q)~4.18 (q)Unchanged
Aromatic Protons~7.36 (d) & ~7.80 (m)~7.3-7.9 (m)Minor shifts expected

Part 3: Infrared (IR) Spectroscopy - Functional Group Confirmation

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it is less powerful for determining the overall molecular skeleton compared to NMR, it serves as an excellent confirmatory tool.

Expertise & Causality: A Corroborative Technique

The IR spectrum of the this compound is expected to be very similar to that of the sildenafil monomer because the core functional groups are identical. The value of IR lies in confirming the presence of key structural motifs (sulfonyl, amide, aromatic rings) and ensuring no unexpected functional groups have been introduced. The analysis is primarily comparative.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: No special preparation is needed for ATR-FTIR. A small amount of the solid, purified impurity is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Trustworthiness: Validating Through Key Vibrational Bands

The IR spectrum is validated by confirming the presence of characteristic absorption bands. Any significant deviation from the sildenafil monomer's spectrum (other than very subtle shifts) would call the proposed structure into question.

Data Summary: Characteristic IR Absorption Bands (cm⁻¹)
Vibrational ModeSildenafil Monomer[14][15][16]This compound (Expected)Functional Group
N-H Stretch~3300~3300Secondary Amide (in pyrimidinone ring)
C-H Stretch (Aromatic)~3030~3030Ar-H
C-H Stretch (Aliphatic)~2870-2960~2870-2960Alkyl C-H
C=O Stretch ~1700 ~1700 Amide Carbonyl
C=C Stretch~1580, ~1490~1580, ~1490Aromatic Ring
S=O Asymmetric Stretch ~1350 ~1350 Sulfonyl (SO₂) Group
S=O Symmetric Stretch ~1170 ~1170 Sulfonyl (SO₂) Group
C-O Stretch~1030-1260~1030-1260Ether

Visualization of the Analytical Workflow

G cluster_0 Initial Detection & Isolation cluster_1 Primary Structural Analysis cluster_2 Definitive Structural Confirmation cluster_3 Final Report A Sample with Unknown Impurity (e.g., from HPLC) B Preparative HPLC or Column Chromatography A->B C Isolate Purified Impurity B->C D High-Resolution MS (ESI-TOF/Orbitrap) C->D Submit for Analysis H ¹H & ¹³C NMR Spectroscopy C->H I IR Spectroscopy (FTIR-ATR) C->I E Determine Molecular Formula (m/z 835.3) D->E F MS/MS Fragmentation D->F G Propose Dimer Structure E->G F->G J Confirm Connectivity & Key Structural Features G->J Hypothesis H->J I->J Corroborative Data K Structure Elucidated: This compound J->K

Caption: Analytical workflow for this compound identification.

Conclusion

The structural elucidation of impurities like the this compound is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. Mass spectrometry provides the initial, crucial evidence of molecular weight, strongly suggesting a dimeric structure. NMR spectroscopy then offers the definitive proof, revealing the precise atomic connectivity and highlighting key structural differences from the parent molecule, such as the absence of the N-methyl group and the increased symmetry of the central piperazine ring. Finally, IR spectroscopy serves as a rapid, confirmatory method to verify the integrity of the core functional groups. By following a logical, evidence-based workflow grounded in these three pillars of spectroscopic analysis, researchers and drug development professionals can confidently identify and characterize such impurities, ensuring the quality and safety of the final pharmaceutical product.

References

  • Sildenafil Citrate. (2012). Second Supplement to USP 35–NF 30.
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  • Zhong, D., Xing, J., Zhang, S., & Sun, L. (2002). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Rapid Communications in Mass Spectrometry, 16(19), 1836-1843. [Link]

  • Wawer, I., & Pisklak, D. M. (2005). 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 845-851. [Link]

  • The structure of sildenafil. (n.d.). University of Bristol, School of Chemistry. [Link]

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  • The IR spectrum of sildenafil (1) and sildenafil citrate monohydrate (2). (n.d.). ResearchGate. [Link]

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discovery and history of sildenafil impurities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Sildenafil Impurities

Abstract

Sildenafil, the active pharmaceutical ingredient in Viagra®, represents a landmark in pharmaceutical history, not only for its therapeutic impact but also as a case study in drug repositioning. Its journey from a potential anti-anginal agent to a blockbuster treatment for erectile dysfunction is well-documented.[1] Less discussed, but critically important for drug safety and quality, is the parallel history of the discovery, identification, and control of its impurities. This technical guide provides a comprehensive overview for researchers and drug development professionals on the genesis of sildenafil impurities, from their origins in synthetic pathways and degradation processes to the sophisticated analytical strategies required for their control. We will explore the causality behind experimental choices in analytical method development, grounded in regulatory expectations, and underscore the self-validating systems required for robust impurity profiling.

A Serendipitous Beginning: The Discovery of Sildenafil

The story of sildenafil begins not with erectile dysfunction, but with cardiovascular disease. In the 1980s and early 1990s, pharmaceutical chemists at Pfizer's research facility in Kent, England, synthesized a compound designated UK-92,480.[2][3] The primary goal was to develop a treatment for hypertension and angina pectoris, a form of chest pain caused by reduced blood flow to the heart.[3][4] The compound was designed as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that modulates the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway, which in turn regulates blood vessel dilation.[2][3][4]

During initial Phase I clinical trials, the drug showed little efficacy for angina. However, a peculiar and consistent side effect was noted among male volunteers: the induction of marked penile erections.[2][4] This serendipitous observation led Pfizer to pivot its development strategy, repositioning sildenafil as a revolutionary oral treatment for erectile dysfunction.[2] Following extensive clinical trials, sildenafil citrate was approved by the U.S. Food and Drug Administration (FDA) on March 27, 1998, becoming the first oral therapy for this condition and achieving immense commercial success.[1][2]

The Genesis of Impurities: Synthesis and Degradation

The purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Impurities can be introduced at any stage of the drug's lifecycle, primarily during synthesis (process-related impurities) or upon storage (degradation products).[5] The International Council for Harmonisation (ICH) provides stringent guidelines (specifically ICH Q3A) that mandate the identification and characterization of any impurity present above a 0.10% threshold.[6][7]

Process-Related Impurities

These impurities arise from the manufacturing process itself. Their sources include starting materials, intermediates, by-products, and reagents. The optimized commercial synthesis of sildenafil, while efficient, can give rise to a spectrum of potential impurities if reaction conditions are not meticulously controlled.

A number of key process-related impurities have been identified, synthesized, and characterized to serve as reference standards in quality control.[6][7] These include compounds where parts of the sildenafil molecule are altered or missing, or where reactants have combined in unintended ways.

Impurity NameCommon Origin / Cause
Desmethyl Sildenafil An intermediate or by-product from incomplete methylation during synthesis. Also a known human metabolite.[6][8]
Sildenafil N-Oxide Oxidation of the nitrogen atom in the N-methylpiperazine ring, potentially from oxidizing agents used or atmospheric oxygen.[6][7]
Sulfonic Acid Impurity Hydrolysis of the sulfonyl chloride intermediate during the synthesis before its reaction with N-methylpiperazine.[6]
Dimer Impurity Formed when two molecules of a sildenafil precursor are linked by a single piperazine ring, often due to piperazine being present as an impurity in the N-methylpiperazine starting material.[6][7]
Chloro Impurity An intermediate where the N-methylpiperazine group has not yet been substituted for the chloro group on the sulfonyl moiety.[7]
Desethyl Impurity Loss of the ethyl group from the ethoxy phenyl moiety, potentially under harsh reaction conditions.[7]

This table summarizes common process-related impurities identified during sildenafil synthesis.

The following diagram illustrates a simplified logical flow for the formation of these process-related impurities during synthesis.

G cluster_synthesis Sildenafil Synthesis Pathway cluster_reaction Final Coupling Step cluster_impurities Impurity Formation SM Starting Materials (e.g., Pyrazole derivative, 2-ethoxybenzoyl chloride) INT1 Sulfonyl Chloride Intermediate SM->INT1 Chlorosulfonation Sildenafil_API Sildenafil API INT1->Sildenafil_API Reaction with NMP Imp_Chloro Chloro Impurity (Incomplete Reaction) INT1->Imp_Chloro Stalls Imp_Sulfonic Sulfonic Acid (Hydrolysis of Intermediate) INT1->Imp_Sulfonic + H2O NMP N-methylpiperazine (Reagent) NMP->Sildenafil_API Imp_Dimer Dimer Impurity (Contaminant in Reagent) NMP->Imp_Dimer Piperazine Contaminant

Logical flow of process-related impurity formation.
Degradation Pathways

Degradation products form during storage when the API is exposed to stress conditions such as heat, light, humidity, and oxidation.[5] To proactively identify these potential impurities, regulatory agencies require 'forced degradation' or 'stress testing' studies.

  • Oxidative Degradation : Sildenafil is susceptible to oxidation. Under oxidative stress (e.g., exposure to hydrogen peroxide), the primary degradation product formed is Sildenafil N-oxide .[9]

  • Hydrolytic Degradation : The molecule shows considerable degradation in alkaline conditions and, to a lesser extent, acidic conditions.[5] This typically involves the hydrolysis and potential cleavage of the piperazine ring structure.[9]

  • Photolytic Degradation : When exposed to simulated sunlight, sildenafil undergoes photodegradation. A key pathway involves the breakdown of the piperazine ring, with the sulfonic acid derivative identified as a key intermediate photoproduct.[10]

The diagram below outlines the major degradation pathways for sildenafil under stress conditions.

G cluster_stress Stress Conditions Sildenafil Sildenafil Oxidative Oxidative (e.g., H₂O₂) Sildenafil->Oxidative Hydrolytic Hydrolytic (Acid/Base) Sildenafil->Hydrolytic Photolytic Photolytic (UV/Sunlight) Sildenafil->Photolytic N_Oxide Sildenafil N-Oxide (Major Product) Oxidative->N_Oxide Major Pathway Hydrolysis_Products Piperazine Ring Cleavage Products Hydrolytic->Hydrolysis_Products Photo_Products Sulfonic Acid & other Piperazine Breakdown Products Photolytic->Photo_Products G API_Sample API Batch Sample HPLC_Analysis RP-HPLC Analysis API_Sample->HPLC_Analysis Known_Impurity Known Impurity Detected? HPLC_Analysis->Known_Impurity Quantify Quantify vs. Reference Standard Known_Impurity->Quantify Yes LCMS_Analysis LC-MS/MS Analysis (Structure Elucidation) Known_Impurity->LCMS_Analysis No (Unknown Peak) Compare_Limit Compare to Specification Limit Quantify->Compare_Limit Pass Batch Passes QC Compare_Limit->Pass Below Limit Fail Batch Fails QC Compare_Limit->Fail Above Limit Synthesize_Std Synthesize Proposed Impurity LCMS_Analysis->Synthesize_Std Propose Structure NMR_Confirm Confirm Structure (NMR, IR) Synthesize_Std->NMR_Confirm Develop_Method Develop & Validate Quantification Method NMR_Confirm->Develop_Method Structure Confirmed Develop_Method->Quantify New Ref. Standard & Method

Sources

The Architecture of Association: A Technical Guide to the Theoretical Prediction of Sildenafil Dimer Properties

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Monomer

In the realm of pharmaceutical sciences, the behavior of an active pharmaceutical ingredient (API) is often dictated by more than its isolated molecular structure. Supramolecular assembly, driven by non-covalent interactions, can profoundly influence critical properties such as solubility, stability, and bioavailability. Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is a case in point.[1] While its monomeric form is well-understood, the propensity of sildenafil to self-associate into dimers and larger aggregates remains a frontier of significant interest. Understanding these interactions at a molecular level is paramount for optimizing formulation strategies and ensuring predictable therapeutic outcomes.

This in-depth technical guide provides a comprehensive framework for the theoretical prediction of sildenafil dimer properties. We will navigate the computational methodologies, from quantum chemical calculations to molecular dynamics simulations, that enable the elucidation of the structure, stability, and energetic landscape of sildenafil self-association. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to gain a deeper understanding of the supramolecular behavior of pharmaceutical compounds.

The Rationale for Investigating Sildenafil Dimerization

Sildenafil's molecular structure, characterized by a rigid core with a π-conjugated bicyclic pyrazolopyrimidone and a phenyl ring, alongside hydrogen bond donors and acceptors, suggests a predisposition for self-assembly.[2] Intermolecular interactions, such as hydrogen bonding and π-stacking, are likely to play a significant role in its solid-state and solution-phase behavior.[3][4] The formation of dimers can be the first step towards the nucleation and growth of larger aggregates, which can have several important consequences:

  • Solubility and Dissolution: Aggregation can reduce the effective concentration of the monomeric species, thereby impacting solubility and dissolution rates, which are critical for oral bioavailability.

  • Physical Stability: The formation of stable aggregates can influence the physical stability of different polymorphic forms and amorphous solid dispersions.

  • Biological Activity: While the monomer is the active species that binds to PDE5, the presence of dimers in solution could modulate the equilibrium concentration of the free drug.

By employing theoretical methods, we can dissect the driving forces behind dimerization, predict the most stable dimer configurations, and quantify the strength of these interactions. This knowledge can guide the rational design of formulation strategies to either promote or inhibit aggregation, as desired.

Theoretical Methodologies for Dimer Prediction

The theoretical investigation of molecular dimers requires a multi-faceted approach that combines the accuracy of quantum mechanics with the ability of molecular dynamics to sample conformational space and include environmental effects.

Quantum Chemical Calculations: Unveiling Dimer Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for studying non-covalent interactions in molecular systems due to its favorable balance of accuracy and computational cost.[5][6][7][8] For the this compound, DFT calculations are essential for:

  • Geometry Optimization: Determining the most stable three-dimensional arrangements of the dimer.

  • Binding Energy Calculation: Quantifying the strength of the intermolecular interactions holding the dimer together.

  • Analysis of Interaction Types: Characterizing the nature of the non-covalent bonds (e.g., hydrogen bonds, π-stacking, van der Waals forces).

A study on a sildenafil-resorcinol cocrystal successfully employed DFT calculations at the PBE0/def2-TZVP level of theory to analyze hydrogen bonding and π-stacking interactions, providing a strong precedent for the application of these methods to sildenafil self-association.[3][4]

  • Monomer Preparation:

    • Obtain the 3D structure of sildenafil, for example, from the PubChem database (CID: 135398744).[7]

    • Perform a geometry optimization of the sildenafil monomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This ensures a low-energy starting conformation.

  • Dimer Construction:

    • Manually create several plausible initial dimer configurations based on chemical intuition. Key interactions to consider are:

      • Hydrogen bonding involving the amide N-H group and the sulfonyl oxygens or the pyrazole nitrogen atoms.

      • π-stacking between the pyrazolopyrimidine and phenyl rings. Both parallel and anti-parallel arrangements should be considered.

    • Place the two sildenafil monomers in these desired orientations.

  • Geometry Optimization of the Dimer:

    • Perform a full geometry optimization of each initial dimer configuration without any symmetry constraints.

    • A functional that accurately describes non-covalent interactions is crucial. The ωB97X-D functional is a good choice as it includes empirical dispersion corrections. A triple-zeta basis set with polarization and diffuse functions (e.g., def2-TZVP) is recommended for accurate results.

  • Binding Energy Calculation:

    • The binding energy (BE) of the dimer is calculated as: BE = E_dimer - 2 * E_monomer where E_dimer is the total energy of the optimized dimer and E_monomer is the total energy of the optimized monomer.

    • To account for the basis set superposition error (BSSE), the counterpoise correction method of Boys and Bernardi should be applied.

  • Analysis of Intermolecular Interactions:

    • Visualize the optimized dimer structures to identify the key intermolecular interactions.

    • Perform a Natural Bond Orbital (NBO) analysis to quantify the strength of hydrogen bonds.

    • Generate a molecular electrostatic potential (MEP) map to visualize the electron-rich and electron-poor regions of the sildenafil monomer, which can help rationalize the observed dimer geometries.[3][4]

Molecular Dynamics Simulations: Capturing Dimer Dynamics in Solution

While DFT provides a static picture of the dimer, Molecular Dynamics (MD) simulations allow us to study the dynamic behavior of sildenafil molecules in a simulated solvent environment, typically water.[9][10] MD simulations are invaluable for:

  • Exploring Conformational Space: Identifying the most populated dimer conformations in solution.

  • Calculating the Potential of Mean Force (PMF): Determining the free energy landscape of the dimerization process.

  • Investigating Solvent Effects: Understanding the role of water molecules in mediating or competing with intermolecular interactions.

  • System Setup:

    • Place multiple sildenafil molecules (e.g., 10-20) in a simulation box with random initial positions and orientations.

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

    • Add counter-ions to neutralize the system if necessary.

  • Force Field Parameterization:

    • Assign a suitable force field to describe the intra- and intermolecular interactions of sildenafil. The General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are commonly used for small organic molecules.

    • Partial atomic charges for the sildenafil molecule should be derived from quantum chemical calculations (e.g., using the RESP or Merz-Kollman scheme).

  • Simulation Protocol:

    • Energy Minimization: Perform a steepest descent followed by a conjugate gradient energy minimization of the entire system to remove any steric clashes.

    • Equilibration:

      • Perform a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature (e.g., 298 K).

      • Perform a subsequent simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the box density.

    • Production Run: Run the simulation for a sufficiently long time (e.g., 100-500 ns) in the NPT ensemble to observe aggregation events.[9][10]

  • Analysis:

    • Visualize the trajectory to observe the formation of dimers and larger aggregates.

    • Calculate the radial distribution function (RDF) between the centers of mass of the sildenafil molecules to quantify the extent of aggregation.

    • Perform cluster analysis to determine the size and lifetime of the aggregates.

    • Identify the predominant intermolecular interactions in the observed dimers (e.g., hydrogen bonds, π-stacking) and their temporal evolution.

Visualizing Computational Workflows and Molecular Interactions

Clear visualization of computational workflows and the resulting molecular interactions is crucial for interpreting and communicating the results.

computational_workflow cluster_dft Quantum Chemical Calculations (DFT) cluster_md Molecular Dynamics (MD) Simulations dft_start Sildenafil Monomer Structure dft_opt_monomer Monomer Geometry Optimization dft_start->dft_opt_monomer dft_build_dimer Construct Initial Dimer Geometries dft_opt_monomer->dft_build_dimer dft_opt_dimer Dimer Geometry Optimization dft_build_dimer->dft_opt_dimer dft_be Binding Energy Calculation (with BSSE) dft_opt_dimer->dft_be dft_analysis Interaction Analysis (NBO, MEP) dft_opt_dimer->dft_analysis md_start Multiple Sildenafil Molecules dft_analysis->md_start Inform initial configurations md_setup System Setup (Solvation, Ions) md_start->md_setup md_ff Force Field Parameterization md_setup->md_ff md_sim MD Simulation (Minimization, Equilibration, Production) md_ff->md_sim md_analysis Trajectory Analysis (RDF, Clustering) md_sim->md_analysis

Caption: A generalized workflow for the theoretical prediction of this compound properties.

sildenafil_interactions cluster_monomer1 Sildenafil Monomer 1 cluster_monomer2 Sildenafil Monomer 2 m1_pz Pyrazolopyrimidine Core m2_pz Pyrazolopyrimidine Core m1_pz->m2_pz π-π Stacking m1_ph Phenyl Ring m1_nh Amide N-H m2_so2 Sulfonyl O m1_nh->m2_so2 Hydrogen Bond m1_so2 Sulfonyl O m2_ph Phenyl Ring m2_nh Amide N-H

Caption: Potential intermolecular interactions in a this compound.

Experimental Validation: Bridging Theory and Reality

Theoretical predictions, no matter how sophisticated, must be validated against experimental data. For sildenafil dimerization, several spectroscopic techniques can provide insights into its aggregation behavior in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is highly sensitive to the local chemical environment of atomic nuclei. The formation of dimers can lead to changes in the chemical shifts of protons and carbons involved in intermolecular interactions.[3] Concentration-dependent NMR studies can be particularly informative. As the concentration of sildenafil increases, the equilibrium will shift towards the dimer, and systematic changes in chemical shifts or the appearance of new peaks can be indicative of self-association. A comprehensive NMR analysis of sildenafil has already been reported, providing a strong foundation for such studies.[11][12]

  • UV-Visible Spectroscopy: The π-systems in the sildenafil molecule give rise to characteristic UV absorption bands. The formation of π-stacked dimers can alter the electronic transitions, leading to changes in the absorption spectrum (e.g., hypochromism or hyperchromism) and shifts in the absorption maxima.

  • Fluorescence Spectroscopy: Sildenafil exhibits fluorescence, and its emission spectrum can be sensitive to its environment.[13] Dimerization can lead to fluorescence quenching or changes in the emission wavelength due to processes like excimer formation. Studies have shown that the fluorescence of sildenafil is enhanced when it binds to micellar aggregates, demonstrating the sensitivity of this technique to the aggregation state.[13]

Data Presentation: Quantifying Dimer Properties

The results of the theoretical calculations should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Property Computational Method Predicted Value
Dimer Binding EnergyDFT (ωB97X-D/def2-TZVP)Example: -10.5 kcal/mol
Hydrogen Bond Distance (N-H···O)DFT (ωB97X-D/def2-TZVP)Example: 2.1 Å
π-Stacking DistanceDFT (ωB97X-D/def2-TZVP)Example: 3.5 Å
Dimer PopulationMD SimulationExample: 15% at 10 mM

Conclusion: A Predictive Framework for Supramolecular Behavior

The theoretical prediction of this compound properties offers a powerful avenue for understanding and controlling its supramolecular behavior. By combining the strengths of quantum chemical calculations and molecular dynamics simulations, we can gain unprecedented insights into the driving forces, structures, and dynamics of sildenafil self-association. This knowledge is not merely of academic interest; it has profound implications for the rational design of more stable and effective pharmaceutical formulations. The methodologies outlined in this guide provide a robust framework that can be adapted to study the aggregation of other APIs, contributing to the broader goal of designing better medicines through a deeper understanding of molecular interactions.

References

  • Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024). Journal of Computer-Aided Molecular Design. [Link]

  • MD Simulation for Small Molecule aggregation. (2024). GROMACS forums. [Link]

  • Sildenafil–Resorcinol Cocrystal: XRPD Structure and DFT Calculations. (2020). Crystals. [Link]

  • (PDF) Sildenafil-Resorcinol Cocrystal: XRPD Structure and DFT Calculations. (2020). ResearchGate. [Link]

  • 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. (2005). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • H-1, C-13, N-15 NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms | Request PDF. (2005). ResearchGate. [Link]

  • Molecular Properties and Aggregation Behavior of Small-Molecule Acceptors Calculated by Molecular Simulation. (2021). ACS Omega. [Link]

  • Binding Energy Calculations of Anthracene and Rhodamine 6G H-Type Dimers: A Comparative Study of DFT and SMD Methods. (n.d.). National Institutes of Health. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. [Link]

  • Determination of sildenafil by preconcentration on surfactant coated polymeric resin followed by spectrofluorimetry. (n.d.). National Institutes of Health. [Link]

  • A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. (n.d.). MDPI. [Link]

  • Isolation and identification of a sildenafil analogue illegally added in dietary supplements. (n.d.). Journal of Food and Drug Analysis. [Link]

  • Sildenafil. (n.d.). PubChem. [Link]

  • Aggregation of small peptides studied by molecular dynamics simulations. (n.d.). SciSpace. [Link]

  • The IR spectrum of sildenafil (1) and sildenafil citrate monohydrate (2). (n.d.). ResearchGate. [Link]

  • Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. (n.d.). Rapid Communications in Mass Spectrometry. [Link]

  • Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). Angewandte Chemie International Edition. [Link]

  • Figure S4. 1 H MAS NMR spectrum of sildenafil. (n.d.). ResearchGate. [Link]

  • Spectrophotometric Determination of Sildenafil Citrate in Pure Form and in Pharmaceutical Formulation Using Some Chromotropic Acid Azo Dyes. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Sildenafil. (n.d.). Wikipedia. [Link]

Sources

Navigating the Solubility Landscape of Sildenafil Dimer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is a widely recognized active pharmaceutical ingredient (API). During its synthesis and storage, various process-related impurities and degradation products can form, one of which is the sildenafil dimer. The presence of such impurities is a critical quality attribute that must be carefully controlled. Understanding the solubility of these impurities, particularly the this compound, is paramount for the development of robust analytical methods for detection and quantification, as well as for designing effective purification strategies. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, offering insights into solvent selection for analytical and preparative purposes. While quantitative solubility data for the this compound is not extensively available in public literature, this guide synthesizes known qualitative information and provides a framework for experimental solubility determination.

Introduction: The Significance of this compound

Sildenafil is a well-established treatment for erectile dysfunction and pulmonary arterial hypertension. The manufacturing process of sildenafil citrate can lead to the formation of several related substances, including the this compound, which is considered a process-related impurity.[1][2] Regulatory bodies require stringent control over impurity levels in pharmaceutical products to ensure safety and efficacy. The this compound, with the chemical formula C38H46N10O8S2, is a significant impurity that needs to be monitored.[2] Its effective detection and removal are contingent on a thorough understanding of its physicochemical properties, most notably its solubility.

A grasp of the this compound's solubility is crucial for:

  • Analytical Method Development: Selecting an appropriate solvent is the first step in preparing standards and samples for techniques like High-Performance Liquid Chromatography (HPLC), which is commonly used for impurity profiling.[1][3]

  • Purification Processes: Crystallization and chromatographic purification methods rely on differential solubility of the API and its impurities in various solvent systems.

  • Forced Degradation Studies: Understanding solubility is essential for designing experiments to investigate the degradation pathways of sildenafil under stress conditions, where the dimer may be formed.[4][5]

Chemical Structure and Properties of this compound

To understand the solubility characteristics of the this compound, it is essential to consider its molecular structure. The dimer is a larger, more complex molecule than sildenafil, which inherently influences its interaction with different solvents.

Caption: Conceptual structure of the this compound.

Solubility of this compound in Different Solvents

Direct and extensive quantitative data on the solubility of this compound is limited in publicly available literature. However, qualitative information and data from analytical method development provide valuable insights into suitable solvents.

Known Solvents for this compound

Based on available data sheets for this compound impurity standards, the following solvents are known to dissolve this compound:

  • Dimethyl Sulfoxide (DMSO) [6]

  • Methanol [7]

These solvents are commonly used in analytical laboratories for preparing stock solutions of reference standards due to their ability to dissolve a wide range of organic molecules. Sildenafil citrate itself is also soluble in DMSO and dimethylformamide (DMF), with approximate solubilities of 14 mg/mL and 10 mg/mL, respectively.[8]

Semi-Quantitative Solubility Insights from Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of sildenafil and its impurities. The preparation of samples and standards for these methods offers clues about the solubility of the this compound.

One study on the determination of sildenafil impurities describes the preparation of a stock solution containing a mixture of impurities, including a dimer, at a concentration of 0.25 mg/mL in a diluent.[9] While the exact composition of the diluent is a mixture of the mobile phase components (acetonitrile and phosphate buffer), this indicates that the this compound is soluble at this concentration in such a solvent system.

The mobile phases used in HPLC methods for sildenafil analysis often consist of mixtures of:

  • Acetonitrile

  • Methanol

  • Water with buffers (e.g., phosphate or ammonium acetate)[1][3][10]

The fact that the this compound can be analyzed using these systems implies at least partial solubility in these solvent mixtures.

Factors Influencing Solvent Selection

The choice of solvent for dissolving this compound should be guided by the intended application:

  • For Analytical Chemistry (e.g., HPLC, NMR): The primary consideration is achieving complete dissolution at the desired concentration for analysis. The solvent should also be compatible with the analytical instrumentation. For NMR analysis, deuterated solvents are required.[11]

  • For Preparative Chromatography/Purification: A solvent system that provides good solubility for the dimer while allowing for effective separation from sildenafil and other impurities is necessary. This often involves a balance of a "strong" solvent in which the compound is soluble and a "weak" solvent in which it is less soluble.

Experimental Protocol for Solubility Determination

Given the limited quantitative data, researchers may need to determine the solubility of this compound experimentally. The following is a general protocol for determining the equilibrium solubility of a compound.

Sources

Understanding the Origin, Identification, and Control of Sildenafil Process Impurities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The control of impurities in active pharmaceutical ingredients (APIs) is a critical mandate for ensuring drug safety and efficacy. Sildenafil, the active ingredient in Viagra™, is synthesized through a multi-step chemical process where side reactions and residual starting materials can lead to the formation of various process-related impurities. This technical guide provides an in-depth analysis of the primary commercial synthesis route for sildenafil and elucidates the mechanistic origins of its key process impurities. We will explore the causal relationships between reaction conditions, reagents, and the formation of these unintended molecules. Furthermore, this guide details validated analytical methodologies for the detection and quantification of these impurities, offering a framework for robust quality control in the pharmaceutical manufacturing environment.

Introduction: The Imperative of Purity in Sildenafil Synthesis

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow.[1][2] Its synthesis, while optimized for yield and efficiency, is not immune to the generation of impurities. Organic impurities can arise during the manufacturing process and subsequent storage of the drug substance.[3] The presence of these impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product.

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4][5] The ICH Q3A(R2) guideline mandates that impurities present at levels greater than 0.10% must be identified and characterized.[6] This necessitates a profound understanding of the synthesis process to preemptively identify potential impurities, understand their formation pathways, and develop strategies for their control.

The Commercial Synthesis Pathway of Sildenafil: A High-Level Overview

The commercial synthesis of sildenafil has evolved from early, linear routes to more efficient, convergent strategies designed to improve overall yield and process safety.[7][8] The most advantageous route involves several key transformations, beginning with the construction of the pyrazole core, followed by coupling with a derivatized phenylsulfonyl moiety, and concluding with a cyclization reaction.[4][9]

The general pathway can be visualized as a sequence of critical bond-forming events, each presenting a potential branching point for impurity formation.

G cluster_pyrazole Pyrazole Core Synthesis cluster_sulfonyl Sulfonyl Chloride Moiety Synthesis cluster_final Final Assembly & Salt Formation A 1. Diketoester + Hydrazine B 2. N-Methylation A->B C 3. Hydrolysis B->C D 4. Nitration C->D E 5. Amide Formation D->E F 6. Nitro Reduction (Aminopyrazole Intermediate) E->F J 10. Amide Coupling (Aminopyrazole + Sulfonyl Moiety) F->J G 7. 2-Ethoxybenzoic Acid H 8. Chlorosulfonation G->H I 9. Reaction with N-Methylpiperazine H->I I->J K 11. Cyclization to form Pyrimidinone Ring (Sildenafil Base) J->K L 12. Salt Formation with Citric Acid (Sildenafil Citrate) K->L G Intermediate Sildenafil Sulfonyl Chloride Intermediate Sildenafil Sildenafil Intermediate->Sildenafil + N-Methylpiperazine (Desired Reaction) SulfonicAcid Sulfonic Acid Impurity Intermediate->SulfonicAcid + H₂O (Hydrolysis) Desmethyl Desmethyl Sildenafil Intermediate->Desmethyl + Piperazine (from impure NMP) Dimer Dimer Impurity Intermediate->Dimer + Desmethyl Sildenafil (Dimerization) SulfonateEster Sulfonate Ester (PGI) Intermediate->SulfonateEster + Alcohol (Solvent) (Esterification) Noxide Sildenafil N-Oxide Sildenafil->Noxide + [O] (Oxidation) NMP N-Methylpiperazine Desmethyl->Dimer

Figure 2: Formation pathways of key sildenafil process impurities from reaction intermediates.

Summary of Common Sildenafil Impurities
Impurity NameCommon OriginICH Reporting Threshold
Sildenafil Impurity A (Isobutyl Sildenafil)Side reaction with isobutylamine> 0.10%
Sildenafil Impurity B (N-Oxide)Oxidation of the piperazine nitrogen> 0.10% [5][10]
Sildenafil Impurity C (Desethyl Sildenafil)Starting material impurity or de-ethylation> 0.10% [5][10]
Desmethyl Sildenafil Piperazine impurity in N-methylpiperazine> 0.10% [6]
Sulfonic Acid Impurity Hydrolysis of sulfonyl chloride intermediate> 0.10% [6]
Dimer Impurity Dimerization via Desmethyl Sildenafil> 0.10% [6]
Sulfonate Esters Reaction with alcohol solventsControl as PGI (Potentially Genotoxic Impurity)

Note: Thresholds are based on ICH Q3A guidelines and may vary based on the maximum daily dose. Qualification is required above certain levels. [5]

Analytical Protocols for Impurity Profiling

A robust, validated analytical method is essential for the routine monitoring and control of impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse method for this purpose, while Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identification and characterization. [3][11]

Experimental Protocol: HPLC Method for Sildenafil Impurity Profiling

This protocol is a representative example based on published methods and serves as a self-validating system for separating sildenafil from its key impurities. [3][10] Objective: To separate and quantify sildenafil and its known process-related impurities in a single chromatographic run.

Methodology:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector. [10] * Chromatographic data acquisition software (e.g., Empower).

  • Chromatographic Conditions:

    • Column: Waters XTerra RP-18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent C18 column). [3] * Mobile Phase A: 0.2 M Ammonium Acetate Buffer (pH adjusted to 7.0). [10] * Mobile Phase B: Acetonitrile (HPLC Grade). [10] * Gradient Program: A time-based gradient is crucial for separating impurities with different polarities. A typical program might be:

      • 0-5 min: 90% A, 10% B

      • 5-25 min: Linear gradient to 40% A, 60% B

      • 25-30 min: Linear gradient to 10% A, 90% B

      • 30-35 min: Hold at 10% A, 90% B

      • 35-40 min: Return to initial conditions (90% A, 10% B)

      • 40-45 min: Re-equilibration

    • Flow Rate: 1.0 mL/min. [3][10] * Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm. [3] * Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: Mobile phase A and B in a 50:50 (v/v) ratio.

    • Standard Solution: Prepare a stock solution of sildenafil citrate reference standard (e.g., 250 µg/mL). Prepare a separate stock solution containing a mixture of all known impurity reference standards (e.g., 0.25 mg/mL total impurities). [3] * Test Solution: Accurately weigh and dissolve the sildenafil API sample in the diluent to achieve a final concentration of approximately 250 µg/mL. Sonicate to ensure complete dissolution and filter through a 0.45 µm nylon filter before injection. [10]

  • System Suitability and Validation:

    • Specificity: Spike the sildenafil sample with known impurities to demonstrate separation. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) to ensure degradation products do not co-elute with any known impurities or the main peak. [3] * Linearity: Establish linearity for sildenafil and each impurity over a range of concentrations (e.g., LOQ to 150% of the specification level). [3] * Accuracy & Precision: Determine the recovery of spiked impurities at multiple concentration levels. Assess repeatability and intermediate precision.

    • LOD & LOQ: Determine the Limit of Detection and Limit of Quantification for each impurity.

The workflow for method development and validation is a critical, self-validating process.

G cluster_validation Validation Parameters A Define Analytical Target Profile (ATP) B Select Initial Conditions (Column, Mobile Phase, Detector) A->B C Method Optimization (Gradient, Flow Rate, Temp) B->C Systematic Screening D Method Validation (ICH Q2(R1)) C->D Finalized Method V1 Specificity V2 Linearity V3 Accuracy V4 Precision V5 LOD/LOQ V6 Robustness E Routine QC Testing D->E Validated Method

Figure 3: Workflow for analytical method development and validation for impurity profiling.

Conclusion and Outlook

A thorough understanding of the sildenafil synthesis process is not merely an academic exercise; it is a prerequisite for ensuring the quality and safety of the final pharmaceutical product. By dissecting the reaction mechanisms and identifying the causal factors behind impurity formation—from raw material quality to reaction kinetics and solvent effects—drug development professionals can implement robust control strategies. These strategies, validated by rigorous analytical methods like the one detailed herein, form the foundation of a quality-by-design (QbD) approach to manufacturing. The continuous investigation into process chemistry and the development of increasingly sensitive analytical techniques will further refine our ability to produce sildenafil of the highest possible purity, meeting and exceeding global regulatory standards.

References

  • Kumar, A. P., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222. [Link: Provided by Grounding Tool, specific URL not available in snippet]
  • Reddy, G. J., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1388. [Link: Provided by Grounding Tool, specific URL not available in snippet]
  • De-Roche, M., et al. (2015). Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet. Counterfeit and Substandard Drugs, 2, 1-8. [Link]

  • Rao, G. K., et al. (2012). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1234-1244. [Link: Provided by Grounding Tool, specific URL not available in snippet]
  • Wikipedia. (n.d.). Sildenafil. [Link]

  • Pharmaffiliates. (n.d.). Sildenafil Citrate-impurities. [Link]

  • Saravanan, M., et al. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184. [Link: Provided by Grounding Tool, specific URL not available in snippet]
  • Taylor & Francis Online. (2023). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. [Link]

  • Echerfaoui, F., et al. (2025). HPLC Quantification and Impurity Profiling of Counterfeit Sildenafil Tablets from the African Market. Methods and objects of chemical analysis, 20(3), 187-193. [Link]

  • Dunn, P. J. (n.d.). Synthesis of Sildenafil Citrate. University of Bristol. [Link]

  • Al-Omair, M. A. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Molecules, 26(16), 4967. [Link]

  • Wiley. (n.d.). Synthesis of Sildenafil Citrate (Viagra®). [Link]

  • Google Patents. (2021).
  • Reddy, R., et al. (2020). Identification, synthesis, and characterization of potential genotoxic impurities of sildenafil citrate drug substance. Future Journal of Pharmaceutical Sciences, 6(83). [Link]

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Methodological & Application

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Analysis of Sildenafil and its Dimer Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Impurity Profiling

Sildenafil, chemically known as 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine, is a potent selective inhibitor of phosphodiesterase type 5 (PDE5) and the active pharmaceutical ingredient (API) in several drugs used to treat erectile dysfunction and pulmonary arterial hypertension.[1][2] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Process-related impurities and degradation products, such as dimers, can arise during synthesis or upon storage and may impact the drug's quality and safety profile.[2]

Regulatory frameworks, such as the ICH Q3A(R2) guideline, mandate the identification and quantification of impurities in new drug substances.[3] Therefore, a reliable and robust analytical method is essential for ensuring that these impurities are controlled within acceptable limits. This guide presents a stability-indicating HPLC method, designed to separate sildenafil from its potential dimer and other degradation products, ensuring the method is fit for its intended purpose in a quality control environment.

Part I: Strategic Method Development

The goal of method development is to achieve a reliable separation between the main analyte (sildenafil) and all potential impurities, including the structurally similar dimer, within a reasonable analysis time. Reversed-phase HPLC is the technique of choice due to its versatility and suitability for analyzing moderately non-polar molecules like sildenafil.[4][5]

The Causality Behind Experimental Choices
  • Column Chemistry Selection: A C18 (octadecylsilyl) stationary phase is the logical starting point. Sildenafil is a relatively non-polar molecule, and the hydrophobic interactions with the C18 alkyl chains provide effective retention. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is selected to provide high efficiency and good resolution, which is critical for separating closely eluting impurities.[6][7]

  • Mobile Phase Optimization:

    • Rationale: The mobile phase composition is the most powerful tool for controlling retention and selectivity. A typical RP-HPLC mobile phase consists of a buffered aqueous solution and an organic modifier.

    • Aqueous Phase & pH Control: Sildenafil is an ampholytic compound with pKa values around 4.0 and 8.8.[4][5] Controlling the pH of the mobile phase is therefore critical to ensure a consistent ionization state and reproducible retention times. A phosphate buffer at a pH of approximately 3.0 is chosen.[8] At this pH, the piperazine nitrogen is protonated, leading to sharp, symmetrical peaks.

    • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The proportion of acetonitrile to the aqueous buffer is optimized to achieve adequate retention for sildenafil while ensuring that potential impurities, including the more non-polar dimer, are eluted from the column. A gradient elution is often superior to an isocratic one for impurity profiling, as it can resolve early-eluting polar impurities and later-eluting non-polar impurities like dimers in a single run.[3]

  • Detector Wavelength Selection: A Photodiode Array (PDA) detector is used to scan the UV spectrum of sildenafil. Sildenafil exhibits significant absorbance at multiple wavelengths. A detection wavelength of 230 nm is selected as it offers a high response for sildenafil and its related substances, ensuring good sensitivity for impurity detection.[5][6][7]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point that balances analysis time with system backpressure.[3][6] Maintaining a constant column temperature, for instance at 25°C, is crucial for ensuring the reproducibility of retention times.[9]

Method Development Workflow Visualization

MethodDevelopment cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Select Column (e.g., C18, 250x4.6mm, 5µm) D Optimize Mobile Phase pH (Target: pH 3.0 for peak shape) A->D B Select Mobile Phase (Buffer + Acetonitrile) B->D C Select Detector Wavelength (PDA Scan -> 230 nm) G System Suitability Test (Verify Performance) C->G E Optimize Gradient Profile (Resolve Sildenafil from Dimer) D->E Iterative Process F Optimize Flow Rate & Temp (Balance Time & Resolution) E->F F->G H Method Validation (ICH Q2(R1)) G->H

Caption: Workflow for HPLC method development and validation.

Part II: Detailed Analytical Protocol

This section provides the finalized experimental conditions and step-by-step procedures for sample analysis.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Waters Spherisorb® C18, 5 µm, 4.6 x 250 mm, or equivalent.[6]

  • Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate, ortho-phosphoric acid, and purified water.

  • Standards: Sildenafil Citrate Reference Standard, Sildenafil Dimer Impurity Standard.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter before use.[7]

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (Sildenafil): Accurately weigh and dissolve about 25 mg of Sildenafil Citrate Reference Standard in the diluent in a 50 mL volumetric flask to obtain a concentration of approximately 0.5 mg/mL.

  • Spiked Standard Solution (for SST): If available, spike the Standard Stock Solution with the this compound Impurity standard to a level of 0.15%. This solution is used to confirm resolution.

  • Sample Solution: Accurately weigh tablet powder equivalent to 25 mg of sildenafil, transfer to a 50 mL volumetric flask, add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, dilute to volume with diluent, and mix. Filter a portion through a 0.45 µm syringe filter before injection.

Protocol: System Suitability Testing (SST)
  • Rationale: The SST is a self-validating check to ensure the chromatographic system is adequate for the intended analysis on the day of the experiment.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Spiked Standard Solution (or the Standard Stock Solution if the dimer standard is unavailable) five replicate times.

  • Acceptance Criteria:

    Parameter Acceptance Limit
    Tailing Factor (Sildenafil) Not more than 1.5
    Theoretical Plates (Sildenafil) Not less than 2000
    %RSD for Peak Area (n=5) Not more than 2.0%

    | Resolution (Sildenafil/Dimer) | Not less than 2.0 |

Part III: Method Validation Protocol (ICH Q2(R1))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[10]

Specificity (Selectivity)
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[4]

  • Protocol:

    • Inject the diluent, a placebo solution, the sildenafil standard, the dimer impurity standard, and a sample solution spiked with the dimer.

    • Perform forced degradation studies on a sildenafil solution.[3][11] Expose the solution to:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat at 105°C for 24 hours.

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples and assess the purity of the sildenafil peak using a PDA detector.

  • Acceptance Criteria: The sildenafil peak should be free from interference from any placebo, impurity, or degradation peaks. Resolution between sildenafil and the nearest eluting peak should be >2.0. Mass balance should be close to 100%.[3]

Linearity
  • Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response.

  • Protocol: Prepare a series of at least five calibration standards from the stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., 0.5 µg/mL to 75 µg/mL).

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression plot (Peak Area vs. Concentration) must be ≥ 0.999.[4][5]

Accuracy (Recovery)
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol: Analyze, in triplicate, a placebo blend spiked with the sildenafil standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Acceptance Criteria: The mean percent recovery for each level should be within 98.0% to 102.0%.[4]

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day): Analyze six individual sample preparations at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should not be more than 2.0%.[3]

LOD & LOQ
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ).

  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio.

  • Acceptance Criteria:

    • LOD: Signal-to-Noise ratio of approximately 3:1.[4]

    • LOQ: Signal-to-Noise ratio of approximately 10:1.[4][3] The precision (%RSD) at the LOQ concentration should be acceptable (typically <10%).

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Vary the following parameters one at a time and assess the effect on system suitability:

    • Flow Rate (±0.1 mL/min)

    • Mobile Phase pH (±0.1 units)

    • Column Temperature (±2°C)

    • Organic Modifier Composition (±2%)

  • Acceptance Criteria: All system suitability criteria must be met under the varied conditions.[3]

Validation Parameter Inter-relationships

Validation Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ LOQ->Linearity Lower Limit LOD LOD LOQ->LOD Robustness Robustness Robustness->Specificity Robustness->Precision

Caption: Logical relationships among ICH validation parameters.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of sildenafil and the detection of its dimer impurity in pharmaceutical dosage forms. The method is stability-indicating, capable of separating the active ingredient from degradation products generated under various stress conditions. This validated protocol provides a reliable, self-validating system suitable for routine quality control analysis and stability studies in a regulated laboratory environment.

References

  • Prasanna Reddy, B., et al. (2011). Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations. International Journal of Applied Biology and Pharmaceutical Technology, 2(2), 103-109. Retrieved from [Link]

  • Reddy, G. V., et al. (2013). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. International Journal of Pharmaceutical Sciences and Research, 4(9), 3568-3575. Retrieved from [Link]

  • Daraghmeh, N., et al. (2001). Validation of a Reversed-Phase HPLC Method for the Analysis of Sildenafil Citrate in Pharmaceutical Preparations and in Spiked Human Plasma. Journal of Liquid Chromatography & Related Technologies, 24(16-17), 2535-2548.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Sildenafil and Tadalafil on Heritage MA HPLC Column. Retrieved from [Link]

  • Phani Kumar, A., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222. Retrieved from [Link]

  • Trajkovic-Jolevska, S., et al. (2015). Validated HPLC Method for Determination of Sildenafil in Pharmaceutical Dosage Forms. Journal of Medical and Health Sciences. Retrieved from [Link]

  • SIELC Technologies. (n.d.). High Performance Liquid Chromatography (HPLC) Method for Analysis of Sildenafil or Viagra on Primesep 100. Retrieved from [Link]

  • Rao, D. S., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1383. Retrieved from [Link]

  • Ruen-ngam, D., et al. (2012). Analytical Validation of Sildenafil Citrate Inhaler Preparation. Thai Pharmaceutical and Health Science Journal, 7(1), 12-17. Retrieved from [Link]

  • Patel, S., et al. (2012). RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid. International Journal of Pharmaceutical and Chemical Sciences, 1(2), 529-537. Retrieved from [Link]

  • Jain, D., et al. (2014). Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies. Saudi Pharmaceutical Journal, 22(4), 343-347. Retrieved from [Link]

  • Attimarad, M., et al. (2012). Reversed-phase HPLC determination of sildenafil citrate in the presence of its oxidative-induced degradation products.
  • Reddy, G. S., et al. (2018). Analytical Method Development and Validation of Sildenafil Citrate by RP-HPLC. International Journal of Pharmaceutical Quality Assurance, 9(1), 89-93. Retrieved from [Link]

  • Daraghmeh, N., et al. (2001). Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 483-492. Retrieved from [Link]

  • Kumar, G. S., et al. (2019). An Improved RP-HPLC Method for the Quantitative Determination and Validation of Sildenafil Citrate in Bulk and Pharmaceutical Formulation. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 164-168. Retrieved from [Link]

  • Prasanna, R. B., et al. (2011). Validation and Stability Indicating RP-HPLC Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations and Human Plasma. International Journal of Applied Biology and Pharmaceutical Technology, 2(2), 159-166. Retrieved from [Link]

Sources

Application Notes and Protocols for the Isolation and Purification of Sildenafil Dimer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil, the active pharmaceutical ingredient (API) in Viagra™, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] During its synthesis and storage, various process-related impurities and degradation products can form.[2][3] One such impurity is the sildenafil dimer, a significant compound to isolate and characterize for quality control and regulatory purposes.[4][5] This document provides a comprehensive, in-depth technical guide for the isolation, purification, and characterization of the this compound. The protocols outlined herein are designed to be robust and reproducible, providing a self-validating system for obtaining a highly purified sample of this critical impurity.

The this compound, chemically known as 5,5'-[1,4-piperazinediylbis[sulfonyl(6-ethoxy-3,1-phenylene)]]bis[1,6-dihydro-1-methyl-3-propyl-7H-Pyrazolo[4,3-d]pyrimidin-7-one], possesses a molecular formula of C₃₈H₄₆N₁₀O₈S₂ and a molecular weight of 834.96 g/mol .[6][7][8] Its structure consists of two sildenafil molecules linked by a piperazine ring.[4][6] Understanding the isolation and purification of this dimer is crucial for ensuring the safety and efficacy of sildenafil-containing drug products.

Part 1: Generation and Initial Extraction of this compound

The this compound is typically a process-related impurity found in crude sildenafil synthesis mixtures.[4][5] Forced degradation studies can also be employed to intentionally generate higher concentrations of the dimer and other impurities for analytical purposes.[2][3]

Source Material

The starting material for this protocol is a crude sildenafil mixture or a sample that has undergone forced degradation. Forced degradation can be achieved under various stress conditions, such as acidic, basic, oxidative, and photolytic stress, to promote the formation of degradation products, including the dimer.[2][3] For instance, refluxing sildenafil citrate with 5N NaOH at 80°C for 5 hours can induce significant degradation.[2]

Initial Sample Preparation and Extraction

A robust liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is the initial step to remove excipients and other highly polar or non-polar impurities from the crude mixture. An acid-base partition technique can be particularly effective for separating alkaloid-like compounds such as sildenafil and its analogues.[9]

Protocol for Initial Extraction:

  • Dissolution: Dissolve the crude sildenafil sample in a suitable organic solvent, such as methanol or dichloromethane.[9]

  • Acid-Base Partitioning:

    • Acidify the organic solution with an aqueous acid (e.g., 1M HCl) to protonate the basic nitrogen atoms in sildenafil and its dimer, transferring them to the aqueous phase.

    • Wash the aqueous phase with a non-polar organic solvent (e.g., hexane) to remove non-polar impurities.

    • Basify the aqueous phase with a suitable base (e.g., 1M NaOH) to deprotonate the sildenafil and dimer, making them soluble in an organic solvent.

    • Extract the basified aqueous phase with a polar organic solvent like dichloromethane.[9]

  • Concentration: Collect the organic phase and evaporate the solvent under reduced pressure to obtain a concentrated extract enriched with sildenafil and its related impurities, including the dimer.

Part 2: Chromatographic Purification of this compound

High-Performance Liquid Chromatography (HPLC) is the method of choice for the high-resolution separation and purification of the this compound from the parent drug and other impurities.[1][10][11] A preparative or semi-preparative reversed-phase HPLC system is ideal for this purpose.

Rationale for Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving optimal separation.

  • Stationary Phase: A C18 column is the most common choice for the analysis of sildenafil and its impurities due to its hydrophobicity, which allows for good retention and separation of these relatively non-polar molecules.[10][12]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is typically employed.

    • Aqueous Component: A buffer such as potassium dihydrogen orthophosphate or triethylamine phosphate solution helps to control the pH and improve peak shape.[10][12]

    • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency.[10][13]

  • Detection: A UV detector set at a wavelength of 290 nm is suitable for detecting sildenafil and its chromophoric impurities.[12]

Preparative HPLC Protocol

The following protocol is a starting point and may require optimization based on the specific crude mixture and HPLC system used.

Table 1: Preparative HPLC Parameters for this compound Purification

ParameterRecommended ValueRationale
Column Reversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm)Provides good retention and resolution for sildenafil and its impurities.[10][12]
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)Buffered aqueous phase to ensure consistent ionization and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.[10]
Gradient Elution 0-10 min: 30% B; 10-40 min: 30-70% B; 40-45 min: 70% B; 45-50 min: 70-30% B; 50-60 min: 30% BA gradient is necessary to elute the more retained dimer after the main sildenafil peak.
Flow Rate 4.0 mL/min (for a 10 mm ID column)Appropriate for semi-preparative scale purification.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[12]
Detection Wavelength 290 nmSildenafil and its related substances exhibit strong absorbance at this wavelength.[12]
Injection Volume Dependent on sample concentration and column loading capacityShould be optimized to avoid peak broadening and overload.

Workflow for HPLC Purification:

Caption: Workflow for the HPLC purification of this compound.

  • Sample Preparation: Dissolve the concentrated extract from Part 1 in the initial mobile phase composition (e.g., 70:30 Mobile Phase A:B). Filter the solution through a 0.45 µm filter before injection.

  • Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak of the this compound. The dimer, being larger and more hydrophobic than sildenafil, will have a longer retention time.

  • Purity Analysis of Fractions: Analyze the collected fractions using an analytical HPLC method to assess their purity.

  • Pooling and Concentration: Pool the fractions with the desired purity and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified this compound.

Part 3: Characterization of the Purified this compound

Once isolated, the purified compound must be rigorously characterized to confirm its identity and purity as the this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the molecular weight of the purified compound.

  • Expected Mass: The protonated molecule [M+H]⁺ of the this compound should be observed at an m/z of approximately 835.4.[4]

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and compare the resulting fragmentation pattern with that of sildenafil to further confirm the structure.[9][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is essential for the definitive structural elucidation of the purified dimer.[15][16][17]

  • ¹H NMR: The proton NMR spectrum of the dimer will show signals corresponding to the sildenafil monomer, but with key differences in the chemical shifts of the protons on and near the piperazine ring due to the symmetrical linkage.

  • ¹³C NMR: The carbon NMR spectrum will similarly reflect the dimeric structure.

Purity Assessment

The purity of the isolated dimer should be assessed using a validated analytical HPLC method.[11] The goal is to achieve a purity of >95% for use as a reference standard.

Workflow for Characterization:

G A Purified this compound B LC-MS Analysis A->B C NMR Spectroscopy (1H, 13C) A->C D Analytical HPLC A->D E E B->E Confirm Molecular Weight (m/z ~835.4) F F C->F Confirm Dimeric Structure G G D->G Determine Purity (>95%)

Caption: Characterization workflow for the purified this compound.

Conclusion

This application note provides a detailed protocol for the isolation and purification of the this compound from a crude mixture. The combination of liquid-liquid extraction and preparative HPLC offers a robust method for obtaining a highly purified sample. Subsequent characterization by LC-MS and NMR is crucial for confirming the identity and purity of the isolated dimer. This purified standard is invaluable for the development and validation of analytical methods for routine quality control of sildenafil drug substances and products.

References

  • CN102993205B - High-yield purification method for preparation of high-purity sildenafil freebases - Google Patents.
  • Single step isolation of sildenafil from commercially available Viagra tablets - PubMed - NIH. Available at: [Link]

  • Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry; Vol. 23, No. 3 (2011), 1219-1222.
  • Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography. Analytical Sciences 2003, 19, 12, 1639-1642.
  • Isolation and identification of a sildenafil analogue illegally added in dietary supplements - Journal of Food and Drug Analysis. Available at: [Link]

  • CN112645954A - Sildenafil raw material medicine impurity, preparation method thereof and ... - Google Patents.
  • Reversed-phase HPLC determination of sildenafil citrate in the presence of its oxidative-induced degradation products | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Potential Impurities of Sildenafil - Chemistry & Biology Interface.
  • HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR.
  • Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citr
  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC - PubMed Central. Available at: [Link]

  • Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC - PubMed. Available at: [Link]

  • 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms - PubMed. Available at: [Link]

  • Analytical Validation of Sildenafil Citrate Inhaler Prepar
  • Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed. Available at: [Link]

  • 1 H NMR characteristics of sildenafil and its analogues, and vardenafil. NMR data were obtained from DS spectra. - ResearchGate. Available at: [Link]

  • Positive-ion, ionspray mass spectra of sildenafil (m/z 200 to 700).... - ResearchGate. Available at: [Link]

  • Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing). Available at: [Link]

  • Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed. Available at: [Link]

  • H-1, C-13, N-15 NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms | Request PDF - ResearchGate. Available at: [Link]

  • Physical-chemical Stability of Compounded Sildenafil 100-mg Rapid-dissolving Tablets.
  • This compound Impurity | CAS 1346602-67-2 - Veeprho. Available at: [Link]

  • A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/M.
  • Characterising the role of water in sildenafil citrate by NMR crystallography: Supplementary Inform
  • The structure of sildenafil. Available at: [Link]

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Application Note: Sildenafil Dimer as a Process Impurity Marker for Quality Control in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Sildenafil Synthesis

Sildenafil, the active pharmaceutical ingredient (API) in several medications for erectile dysfunction and pulmonary arterial hypertension, is synthesized through a multi-step chemical process.[1] The safety and efficacy of the final drug product are contingent not only on the purity of the sildenafil API but also on the effective control of impurities that may arise during manufacturing.[2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities in drug substances, with specific thresholds for reporting, identification, and qualification.[3]

Process-related impurities are byproducts of the synthetic route, arising from incomplete reactions or side reactions.[3] One such impurity of interest in the synthesis of sildenafil is the sildenafil dimer. This dimeric species serves as a critical marker for process control, as its formation is indicative of specific reaction conditions, particularly during the chlorosulfonation step.[4][5] Monitoring and controlling the levels of the this compound can provide valuable insights into the consistency and robustness of the manufacturing process, ensuring the final API meets the required quality standards.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the this compound as a process impurity marker. It details the scientific rationale, analytical protocols for detection and quantification, and a framework for integrating this marker into a modern process analytical technology (PAT) strategy.

Scientific Rationale: Formation and Significance of the this compound

The this compound is a significant process-related impurity that can form during the synthesis of sildenafil. Its structure has been characterized, and it is commercially available as a reference standard.[6][7]

Proposed Mechanism of Formation:

The formation of the this compound is primarily associated with the chlorosulfonation of the sildenafil precursor, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, and the subsequent reaction with N-methylpiperazine.[3][4]

During the chlorosulfonation step, the desired intermediate, a sulfonyl chloride, is formed. However, under certain process conditions, such as elevated temperatures or improper stoichiometry of reagents, side reactions can occur. One plausible mechanism for dimer formation involves the reaction of the sulfonyl chloride intermediate with a molecule of the sildenafil precursor that has not yet been chlorosulfonated, or with another molecule of sildenafil itself in the presence of a suitable coupling agent.

Another potential pathway involves the reaction of two molecules of the sulfonyl chloride intermediate with a single molecule of a bifunctional linking agent, should one be present as an impurity in the reaction mixture. However, the most commonly accepted pathway involves the direct linkage of two sildenafil precursor molecules via a sulfonyl bridge.

The presence of the this compound above established thresholds can indicate:

  • Suboptimal reaction conditions: Inadequate temperature control, incorrect reaction times, or improper mixing can favor the side reactions leading to dimer formation.

  • Poor quality of starting materials or reagents: The presence of reactive impurities in the starting materials or reagents can catalyze or participate in the formation of the dimer.

  • Inefficient purification processes: The inability of downstream purification steps to effectively remove the dimer points to a need for process optimization.

By monitoring the levels of the this compound, manufacturers can gain a deeper understanding of their process and implement corrective actions to minimize its formation, thereby ensuring the quality and consistency of the final sildenafil API.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol outlines a validated HPLC method for the separation and quantification of sildenafil and its process-related impurities, including the this compound. This method is designed to be stability-indicating and can be adapted for routine quality control and in-process monitoring.[8][9]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Sildenafil citrate reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Ammonia solution

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • pH meter

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 3.85 g/L Ammonium Acetate in water, pH adjusted to 7.5 with ammonia solution
Mobile Phase B Water:Acetonitrile (30:70, v/v)
Gradient 0-15 min: 35% B, 15-30 min: 35-80% B, 30-40 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Mobile Phase A: Dissolve 3.85 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 7.5 ± 0.1 with an ammonia solution. Filter through a 0.45 µm filter.

  • Mobile Phase B: Mix HPLC grade water and acetonitrile in a 30:70 volume-to-volume ratio.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 65:35 v/v).

  • Standard Stock Solution (Sildenafil): Accurately weigh and dissolve an appropriate amount of sildenafil citrate reference standard in the diluent to obtain a concentration of 1 mg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 0.1 mg/mL.

  • Spiked Standard Solution: Prepare a working standard solution by spiking the sildenafil standard solution with the this compound standard solution to achieve a final concentration that is representative of the expected impurity level (e.g., 0.1% of the sildenafil concentration).

  • Sample Solution: Accurately weigh and dissolve the sildenafil API sample in the diluent to obtain a final concentration of 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the spiked standard solution to determine the retention times of sildenafil and the this compound and to check system suitability parameters (e.g., resolution, tailing factor).

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of the this compound in the sample using the area of the peak and the response factor determined from the standard.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmation of this compound

This protocol provides a method for the unequivocal identification and structural confirmation of the this compound using LC-MS. This is particularly useful during process development, impurity identification, and for validating the specificity of the HPLC method.

Instrumentation and Materials:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)

  • Sildenafil citrate reference standard

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Chromatographic and MS Conditions:

ParameterCondition
Column C18 reversed-phase (150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to resolve the dimer from sildenafil and other impurities
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Full scan mode and product ion scan (for fragmentation analysis)

Procedure:

  • Prepare standard and sample solutions as described in the HPLC protocol, using LC-MS grade solvents and additives.

  • Optimize the MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) by infusing the this compound standard solution directly into the mass spectrometer.

  • Acquire data in full scan mode to determine the mass-to-charge ratio (m/z) of the protonated molecular ion of the this compound.

  • Perform a product ion scan (MS/MS) on the parent ion of the this compound to obtain its fragmentation pattern.

  • Inject the sample solution and analyze the data to confirm the presence of the this compound by matching its retention time, mass-to-charge ratio, and fragmentation pattern with that of the reference standard.

Data Presentation and Interpretation

Quantitative Data Summary:

The following table presents hypothetical data from the analysis of three different batches of sildenafil API, demonstrating how the this compound level can be used as a process performance indicator.

Batch IDSildenafil Assay (%)This compound (%)Other Total Impurities (%)
SILD-2024-00199.850.080.07
SILD-2024-00299.520.250.23
SILD-2024-00399.910.040.05

Interpretation:

  • Batch SILD-2024-001 and SILD-2024-003 show low levels of the this compound, indicating that the manufacturing process was well-controlled.

  • Batch SILD-2024-002 exhibits a significantly higher level of the this compound, suggesting a potential process deviation during its production. This would trigger an investigation to identify the root cause, which could be related to temperature excursions, reagent quality, or other critical process parameters.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Analysis:

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS Confirmation (Optional) cluster_analysis Data Analysis & Reporting prep_sample Weigh and Dissolve Sildenafil API Sample hplc_inject Inject Blank, Standards, and Sample prep_sample->hplc_inject lcms_inject Inject Standard and Sample prep_sample->lcms_inject prep_std Prepare Sildenafil & Dimer Reference Standards prep_std->hplc_inject prep_std->lcms_inject hplc_system Equilibrate HPLC System hplc_system->hplc_inject hplc_data Acquire Chromatographic Data hplc_inject->hplc_data quantify Quantify Dimer Concentration hplc_data->quantify lcms_system Optimize MS Parameters lcms_system->lcms_inject lcms_data Acquire Mass Spectra (MS & MS/MS) lcms_inject->lcms_data confirm Confirm Dimer Identity lcms_data->confirm report Report Results & Assess Batch Quality quantify->report confirm->report

Caption: Workflow for the analysis of this compound as a process impurity.

Proposed this compound Formation Pathway:

cluster_reactants Reactants cluster_reaction Chlorosulfonation Step cluster_products Products precursor Sildenafil Precursor sulfonyl_chloride Sulfonyl Chloride Intermediate (Desired) precursor->sulfonyl_chloride Optimal Conditions side_reaction Side Reaction (Dimerization) precursor->side_reaction Suboptimal Conditions (e.g., high temp, excess reagent) chlorosulfonic Chlorosulfonic Acid chlorosulfonic->sulfonyl_chloride sulfonyl_chloride->side_reaction sildenafil Sildenafil (via N-methylpiperazine reaction) sulfonyl_chloride->sildenafil dimer This compound side_reaction->dimer

Caption: Simplified pathway of this compound formation during synthesis.

Integration into a Process Analytical Technology (PAT) Framework

The use of this compound as a process impurity marker aligns well with the principles of Process Analytical Technology (PAT), a framework encouraged by regulatory agencies like the FDA to ensure pharmaceutical quality is built into the manufacturing process.[10]

By implementing at-line or on-line HPLC analysis at the critical chlorosulfonation and subsequent reaction steps, manufacturers can:

  • Real-time Process Monitoring: Continuously monitor the formation of the this compound and other impurities.

  • Proactive Process Control: If dimer levels begin to rise, process parameters can be adjusted in real-time to mitigate the formation of this impurity.

  • Enhanced Process Understanding: Correlate the levels of the this compound with specific process parameters to build a more robust process model.

  • Facilitate Real-Time Release: With sufficient process understanding and control, the data from PAT, including the monitoring of the this compound, can contribute to a real-time release testing strategy.

Conclusion

The this compound is a valuable process impurity marker that provides critical information about the control and consistency of sildenafil synthesis. By implementing robust and validated analytical methods, such as the HPLC and LC-MS protocols detailed in this application note, pharmaceutical manufacturers can effectively monitor and control the levels of this impurity. Integrating the analysis of the this compound into a comprehensive PAT framework will not only enhance the quality and safety of the final drug product but also improve process efficiency and regulatory compliance.

References

  • Research Journal of Pharmacy and Biological and Chemical Sciences. Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Available at: [Link]

  • Molecules. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Available at: [Link]

  • Asian Journal of Chemistry. Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. Available at: [Link]

  • Analytical Sciences. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography. Available at: [Link]

  • Chemistry & Biology Interface. Synthesis and Characterization of Potential Impurities of Sildenafil. Available at: [Link]

  • Google Patents. Sildenafil raw material medicine impurity, preparation method thereof and application thereof.
  • Saudi Pharmaceutical Journal. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Available at: [Link]

  • Medicinal Chemistry. Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. Available at: [Link]

  • Mettler Toledo. Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Available at: [Link]

  • U.S. Food and Drug Administration. PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. Available at: [Link]

  • University of Bristol School of Chemistry. Synthesis of Sildenafil Citrate. Available at: [Link]

  • Pharmaceutical Analytical Chemistry: Open Access. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Available at: [Link]

  • Synthetic Communications. An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Available at: [Link]

  • UST. What is Process Analytical Technology (PAT)?. Available at: [Link]

  • PubChem. Sildenafil. Available at: [Link]

  • University of Bristol. The structure of sildenafil. Available at: [Link]

Sources

Application Notes and Protocols: The Role of Sildenafil Dimer in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Sildenafil Manufacturing

Sildenafil, the active pharmaceutical ingredient (API) in widely recognized medications for erectile dysfunction and pulmonary arterial hypertension, requires stringent quality control to ensure its safety and efficacy.[1][2] A critical aspect of this control is the identification and quantification of impurities that may arise during the synthesis of the drug substance or its degradation over time.[3] Among these, the sildenafil dimer stands out as a significant process-related impurity.[3][4] Its presence, even in trace amounts, can impact the quality and safety of the final drug product. Therefore, robust analytical methods for its detection and quantification are paramount for regulatory compliance and patient safety.

This comprehensive guide provides a detailed exploration of the this compound, its significance in pharmaceutical quality control, and a validated analytical protocol for its monitoring. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of pharmaceutical quality.

Understanding this compound: A Process-Related Impurity

This compound, also known as Sildenafil EP Impurity G, is a molecule formed when two sildenafil molecules become linked.[3] This typically occurs during the synthesis of the sildenafil drug substance and is therefore classified as a process-related impurity.[3][4] The formation of such impurities is a key concern in pharmaceutical manufacturing, and regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for their control.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the development of effective analytical methods.

PropertySildenafilThis compound
Chemical Name 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine5,5'-((piperazine-1,4-disulfonyl)bis(2-ethoxy-5,1-phenylene))bis(1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one)
Molecular Formula C₂₂H₃₀N₆O₄SC₃₈H₄₆N₁₀O₈S₂
Molecular Weight 474.58 g/mol 834.96 g/mol
CAS Number 139755-83-21346602-67-2

Data sourced from various chemical databases and research articles.

The dimeric structure results in a significantly higher molecular weight compared to sildenafil, a property that influences its chromatographic behavior.

Analytical Control of this compound: A Validated HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of sildenafil and its impurities, offering the necessary specificity and sensitivity for accurate quantification.[1][5][6][7][8] The following protocol is based on a validated, stability-indicating HPLC method designed to separate sildenafil from its known process-related impurities, including the this compound.[3]

Principle of the Method

This reversed-phase HPLC method utilizes a gradient elution to separate compounds with varying polarities. The this compound, being a larger and potentially less polar molecule than sildenafil, will have a distinct retention time, allowing for its identification and quantification. The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths, enhancing the specificity of the analysis.

Instrumentation and Materials
  • HPLC System: A gradient HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference Standards:

    • Sildenafil Citrate (USP or EP reference standard)

    • This compound (Certified Reference Material)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 25 minutes

Note: This is a representative gradient program. Optimization may be required based on the specific column and system used.

Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v).

  • Standard Stock Solution of Sildenafil (for system suitability): Accurately weigh and dissolve an appropriate amount of Sildenafil Citrate reference standard in the diluent to obtain a concentration of about 1 mg/mL.

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of about 0.1 mg/mL.

  • System Suitability Solution: Prepare a solution containing approximately 100 µg/mL of Sildenafil Citrate and 1 µg/mL of this compound in the diluent.

  • Sample Solution: Accurately weigh and dissolve the sildenafil drug substance or a powdered tablet sample in the diluent to obtain a final concentration of approximately 1 mg/mL of sildenafil. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent as a blank to ensure a clean baseline.

  • Inject the System Suitability Solution and verify that the system suitability parameters (e.g., resolution between sildenafil and this compound, tailing factor, and theoretical plates) are met. The resolution between the sildenafil and this compound peaks should be greater than 2.0.

  • Inject the Standard Solution of this compound.

  • Inject the Sample Solution.

Data Analysis and Calculation

The amount of this compound in the sample is calculated using the external standard method:

Where:

  • Area_dimer_sample is the peak area of the this compound in the sample chromatogram.

  • Area_dimer_standard is the peak area of the this compound in the standard chromatogram.

  • Conc_dimer_standard is the concentration of the this compound in the standard solution.

  • Conc_sample is the concentration of the sildenafil sample.

A research study employing a similar gradient HPLC method identified the retention time for the this compound (referred to as Dimer Impurity-F) to be approximately 29.511 minutes.[3] The retention time of sildenafil is typically much earlier under such conditions. The relative retention time (RRT) of the dimer will be significantly greater than 1.

Method Validation: Ensuring Trustworthiness and Compliance

The analytical method for the determination of this compound must be validated in accordance with ICH Q2(R1) guidelines to ensure its reliability, accuracy, and precision.[1] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and the main drug substance. This is demonstrated by the resolution of the this compound peak from all other peaks in the chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over a range of concentrations, typically from the reporting limit to 120% of the specification limit for the impurity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of the this compound reference standard is spiked into the sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The Role of the this compound Reference Standard

A certified reference standard of this compound is indispensable for the accurate quantification of this impurity.[9] It serves as the benchmark against which the amount of dimer in a sample is measured.

Preparation and Handling of the Reference Standard
  • Source: Obtain a certified reference standard of this compound from a reputable supplier. The certificate of analysis should provide information on its purity, identity, and storage conditions.

  • Storage: Store the reference standard as recommended by the manufacturer, typically in a cool, dark, and dry place to prevent degradation.

  • Preparation: Prepare stock and working standard solutions as described in the analytical protocol. Use calibrated volumetric flasks and pipettes to ensure accuracy.

  • Stability: The stability of the standard solutions should be established to determine their shelf life under specified storage conditions.

Workflow and Data Interpretation

The following diagram illustrates the typical workflow for the quality control of this compound in a pharmaceutical setting.

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Processing & Reporting Sample Sildenafil Drug Substance/Product Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Inject Samples & Standards Filtration->Injection RefStd This compound Ref. Std. StdWeighing Accurate Weighing RefStd->StdWeighing StdDissolution Dissolution in Diluent StdWeighing->StdDissolution StdDissolution->Injection HPLC HPLC System HPLC->Injection Separation Chromatographic Separation Injection->Separation Detection PDA Detection Separation->Detection Integration Peak Integration Detection->Integration CDS Chromatographic Data System CDS->Integration Calculation Quantification Integration->Calculation Report Report Results Calculation->Report FinalAction Accept/Reject Batch Report->FinalAction

Caption: Workflow for this compound Analysis in QC.

The final step in the quality control process is to compare the quantified level of this compound against the established specification for the drug substance or product. If the level of the dimer exceeds the acceptance criteria, the batch would be rejected.

Conclusion

The diligent monitoring of process-related impurities like the this compound is a non-negotiable aspect of pharmaceutical quality control for sildenafil. The use of a well-characterized reference standard in conjunction with a validated, stability-indicating HPLC method provides the necessary framework for ensuring that each batch of sildenafil meets the stringent purity requirements set forth by regulatory agencies. This commitment to quality is fundamental to delivering safe and effective medicines to patients worldwide.

References

  • Ensuring Pharmaceutical Purity: The Significance of Sildenafil Impurity Standards. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Kumar, A. P., Ganesh, V. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219–1222. Retrieved from [Link]

  • Patil, S. R., Satyanarayana, B., Amruti, K., Biswas, M., Sangshetti, J. N., Pathakokila, S., ... & Shinde, D. B. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Technology, 8(2), 1374-1383. Retrieved from [Link]

  • Al-Aani, H., & Al-Obaidi, H. (2013). Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet. Journal of Taibah University Medical Sciences, 8(2), 101-107. Retrieved from [Link]

  • Nagaraju, V., Sreenath, D., Rao, J. T., & Rao, R. N. (2003). Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography. Analytical Sciences, 19(7), 1007-1010. Retrieved from [Link]

  • Hassan, Y. A., & El-Kimary, E. I. (2014). Validated Methods for Determination of Sildenafil Citrate in The Presence of its Potential Impurities. Journal of Applied Pharmaceutical Science, 4(1), 6-13. Retrieved from [Link]

  • Reddy, B. M., Reddy, G. V., & Reddy, K. R. (2012). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 358-365. Retrieved from [Link]

  • CN112645954A - Sildenafil raw material medicine impurity, preparation method thereof and application thereof as reference substance - Google Patents. (n.d.).
  • Analytical Method Validation of Sildenafil Citrate and Caffeine in Herbal Medicine for Increasing Stamina using Thin Layer Chromatography. (2025). Journal of Pharmaceutical and Applied Chemistry. Retrieved from [Link]

  • Saravanan, M., Satyanarayana, B., & Reddy, P. P. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184. Retrieved from [Link]

  • Poposka, Z., Shishovska, M., Starkoska, K., & Arsova-Sarafinovska, Z. (2011). Validated HPLC method for determination of sildenafil in pharmaceutical dosage forms. Macedonian pharmaceutical bulletin, 57(1-2), 63-69. Retrieved from [Link]

  • Validated HPLC Method Sildenafil PDF. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of Sildenafil Citrate. (n.d.). University of Bristol. Retrieved from [Link]

  • Tracqui, A., Ludes, B., & Kintz, P. (2003). HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake. Journal of analytical toxicology, 27(2), 88-94. Retrieved from [Link]

  • Kourounakis, A. P., & Coricovac, D. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 14(4), 374. Retrieved from [Link]

  • Tracqui, A., Ludes, B., & Kintz, P. (2003). HPLC-MS for the Determination of Sildenafil Citrate (Viagra(R)) in Biological Fluids. Application to the Salivary Excretion of Sildenafil after Oral Intake. Journal of Analytical Toxicology, 27(2), 88-94. Retrieved from [Link]

  • Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Synthetic Communications, 47(14), 1269-1300. Retrieved from [Link]

  • Ravisankar, P., Anusha, S., Chowdary, A. D., & Krishna, P. S. (2019). An Improved RP-HPLC Method for the Quantitative Determination and Validation of Sildenafil Citrate in Bulk and Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences Review and Research, 54(1), 75-82. Retrieved from [Link]

  • Singh, S., Prasad, L., Shrivastav, P., & Sahu, A. (2015). Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies. Journal of pharmaceutical and biomedical analysis, 105, 1-6. Retrieved from [Link]

Sources

Authored by: Senior Application Scientist, Analytical Chemistry Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating RP-HPLC Assay for Sildenafil Dimer

Abstract

This application note provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in sildenafil drug substance and finished products. This compound is a potential process-related impurity and degradation product whose monitoring is critical for ensuring drug safety and efficacy. The methodology presented herein is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines.[1][2][3] This document details the rationale behind chromatographic condition selection, sample preparation, and a step-by-step protocol for method validation, including specificity, linearity, accuracy, precision, and robustness.

Introduction: The Rationale for Monitoring this compound

Sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5), is the active pharmaceutical ingredient (API) in medications used to treat erectile dysfunction and pulmonary arterial hypertension.[4][5] The synthesis and storage of sildenafil can lead to the formation of impurities and degradation products. One such potential impurity is the this compound (C₃₈H₄₆N₁₀O₈S₂), a molecule formed by the covalent linkage of two sildenafil monomers.[6]

The presence of such impurities, even in minute quantities, can impact the safety and efficacy profile of the final drug product. Regulatory bodies worldwide mandate strict control over impurities in pharmaceutical products. Therefore, a validated, reliable analytical method is essential for the accurate quantification of this compound to ensure product quality and patient safety. This application note addresses this need by outlining a complete workflow for developing and validating a stability-indicating assay. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.[4]

Method Development Strategy

The primary objective is to develop a method that can effectively separate this compound from the parent sildenafil peak and other potential process impurities or degradants.

Selection of Analytical Technique

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is selected as the method of choice for this assay. This technique offers several advantages:

  • High Resolving Power: Capable of separating structurally similar compounds like a monomer and its dimer.

  • Robustness and Reproducibility: HPLC is a well-established and reliable technique for routine quality control (QC) analysis.[7]

  • Sensitivity and Linearity: Provides excellent sensitivity for detecting impurities at low levels and a wide linear range.

  • Cost-Effectiveness: Compared to mass spectrometry (LC-MS), HPLC-UV is more economical for routine QC applications.[7] While LC-MS/MS is an excellent tool for structural confirmation and metabolite identification[8][9][10][11], HPLC-UV provides the necessary performance for quantitative impurity analysis in a regulated environment.

Chromatographic Conditions

The following conditions were optimized to achieve the desired separation. The rationale for each parameter is provided.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for sildenafil and its related substances. A 250 mm length enhances resolution between closely eluting peaks.[4][12][13]
Mobile Phase Gradient elution with: A: 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.0) B: AcetonitrileA phosphate buffer controls the pH to ensure consistent ionization and retention of the analytes. Acetonitrile is a common organic modifier providing good peak shape. A gradient is necessary to elute the more retained dimer peak in a reasonable time without compromising the resolution of early-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.[12][13]
Detection Wavelength 230 nmSildenafil and its related impurities show significant UV absorbance at this wavelength, providing good sensitivity for both the API and the dimer.[4][13]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Injection Volume 20 µLA standard injection volume that balances sensitivity with the risk of column overloading.

Detailed Experimental Protocols

Materials and Reagents
  • Sildenafil Citrate Reference Standard (RS)

  • This compound (isolated and characterized, or custom synthesized)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

  • Sildenafil Drug Substance/Product for testing

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC Grade). Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.

  • Sildenafil Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Sildenafil Citrate RS into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Sample Preparation
  • Drug Substance: Accurately weigh about 25 mg of the sildenafil sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Finished Product (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of sildenafil and transfer to a 25 mL volumetric flask. Add approximately 15 mL of Diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume. Centrifuge a portion of this solution at 4000 RPM for 10 minutes and use the clear supernatant.

Assay Validation Workflow

The validation of the analytical method is performed to demonstrate its suitability for the intended purpose, as per ICH Q2(R1) guidelines.[2][3][14]

Validation_Workflow cluster_validation_params ICH Q2(R1) Parameters MethodDev Method Development & Optimization Validation Method Validation Protocol MethodDev->Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness SystemSuit System Suitability Validation->SystemSuit Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report SystemSuit->Specificity SystemSuit->Linearity SystemSuit->Accuracy SystemSuit->Precision SystemSuit->Limits SystemSuit->Robustness

Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.

Specificity (Forced Degradation Studies)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][15] Forced degradation studies are performed on the sildenafil drug substance to demonstrate the stability-indicating nature of the method.

Protocol:

  • Acid Hydrolysis: Reflux 10 mL of the sample stock solution with 1 mL of 1N HCl at 80°C for 2 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Reflux 10 mL of the sample stock solution with 1 mL of 1N NaOH at 80°C for 2 hours. Neutralize with 1N HCl before injection.[4]

  • Oxidative Degradation: Treat 10 mL of the sample stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.[4] Prepare a sample solution as described in 3.3.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.[4] Prepare a sample solution as described in 3.3.

  • Analysis: Analyze all stressed samples alongside an unstressed sample and a placebo sample.

  • Acceptance Criteria: The method is specific if the this compound peak is well-resolved from sildenafil, any other impurities, and degradation peaks. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the dimer and sildenafil peaks.

Linearity and Range

Protocol:

  • Prepare a series of at least five calibration standards for this compound by diluting the Dimer Standard Stock Solution. The suggested range is from the Limit of Quantitation (LOQ) to 150% of the target specification level (e.g., 0.5 µg/mL to 7.5 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be minimal.

Accuracy

Protocol:

  • Prepare a sample of sildenafil drug product (placebo can be used if available).

  • Spike the sample with the this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target specification level).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each level.

Precision

Precision is assessed at two levels: Repeatability and Intermediate Precision.

Protocol (Repeatability - Intra-day):

  • Prepare six separate samples of sildenafil spiked with the this compound at the 100% specification level.

  • Analyze these samples on the same day, with the same analyst and instrument.

  • Calculate the Relative Standard Deviation (%RSD) of the results.

Protocol (Intermediate Precision - Inter-day):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for this set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

Protocol:

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines.

    • Where S = the slope of the calibration curve.

  • The LOQ should be verified by analyzing a sample at this concentration and ensuring the precision (%RSD) is acceptable (typically ≤ 10%).

Robustness

Protocol:

  • Deliberately introduce small variations to the method parameters.

  • Analyze a standard solution with each variation.

  • The parameters to vary include:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic content)

Acceptance Criteria:

  • The system suitability parameters should remain within acceptable limits.

  • The retention time and peak area of the this compound should not significantly change, demonstrating the method's reliability during normal use.

Results and Data Presentation

The following tables present example data that would be generated during a successful validation study.

Table 1: Linearity of this compound

Concentration (µg/mL)Mean Peak Area (n=3)
0.5 (LOQ)5,120
1.010,350
2.525,900
5.051,650
7.577,800
Correlation Coefficient (r²) 0.9998
Slope 10325
Y-Intercept -25.5

Table 2: Accuracy (Recovery) of this compound

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL, mean, n=3)% Recovery
50%2.52.4698.4%
100%5.05.08101.6%
150%7.57.4198.8%

Table 3: Precision of this compound

Precision TypeParameterResults (n=6)%RSD
Repeatability Concentration Found (µg/mL)5.02, 4.95, 5.08, 4.99, 5.10, 5.051.1%
Intermediate Precision Concentration Found (µg/mL)5.15, 5.05, 5.11, 5.20, 5.09, 5.131.1%

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of this compound in sildenafil drug substance and finished products. The validation results confirm that the method is suitable for its intended purpose in a quality control environment for routine release testing and stability studies. The stability-indicating nature of the assay ensures that any quantification of the dimer is not affected by the presence of degradants, thereby guaranteeing the reliability of the data for assessing product quality.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • Highlights from FDA's Analytical Test Method Valid
  • Validated Methods for Determination of Sildenafil Citrate in The Presence of its Potential Impurities. Journal of Biomedical Science and Research.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Liquid-Chromatography Determination of Impurities in Sildenafil Citr
  • Quality Guidelines.
  • A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Taylor & Francis Online.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • FDA Releases Guidance on Analytical Procedures.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR.
  • Separation and Determination of Synthetic Impurities of Sildenafil (Viagra)
  • Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Citrate in Bulk and Pharmaceutical Formulations. International Journal of Applied Biology and Pharmaceutical Technology.
  • Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil.
  • HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column. SIELC Technologies.
  • Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies.
  • LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. Phenomenex.
  • Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets Using a Design of Experiment. Jordan Journal of Pharmaceutical Sciences.
  • HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dap. RSC Publishing.
  • Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods (RSC Publishing).
  • A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/M.
  • Sildenafil | Dapoxetine | LC-MS | Stability | Fragmentation | UPLC. Indian Journal of Pharmaceutical Sciences.
  • Sildenafil & Metabolite Separ
  • This compound.
  • The structure of sildenafil. University of Bristol, School of Chemistry.
  • Molecular and Crystal Structure of Sildenafil Base.
  • The Solid State Landscape of the Sildenafil Drug.

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chromatographic separation of sildenafil and its dimer

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Resolution of Sildenafil from its Dimeric Impurity

Author: Gemini, Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the effective separation and quantification of sildenafil and its process-related dimeric impurity. The narrative elucidates the scientific rationale behind critical methodological choices, from mobile phase composition to mass spectrometric parameters. A detailed, step-by-step protocol is provided for immediate implementation in quality control, stability testing, and drug development environments. The method demonstrates high specificity, sensitivity, and accuracy, ensuring reliable characterization of sildenafil Active Pharmaceutical Ingredient (API) purity.

Introduction: The Imperative for Purity in Sildenafil

Sildenafil, chemically known as 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a potent and selective inhibitor of cyclic Guanosine Monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] This mechanism of action underpins its widespread use in treating erectile dysfunction and pulmonary arterial hypertension.[2]

As with any API, ensuring its purity is paramount to guaranteeing safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities, which can arise during synthesis, storage, or formulation. Among these are process-related impurities and degradation products, including potential oligomers such as dimers. The sildenafil dimer (C₃₈H₄₆N₁₀O₈S₂) is a potential impurity whose presence, even in trace amounts, can impact the drug's quality and safety profile.[3]

Therefore, a highly selective and sensitive analytical method is essential to resolve sildenafil from its dimer and other related substances. This application note presents a stability-indicating UPLC-MS/MS method designed for this purpose, offering superior resolution and unambiguous identification.

Foundational Principles: Designing the Separation Strategy

The successful separation of sildenafil from its dimer hinges on exploiting their physicochemical differences. The choice of methodology is driven by the need for specificity, speed, and sensitivity.

The Logic of Reversed-Phase UPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the foundational technique for analyzing moderately polar pharmaceutical compounds like sildenafil.[4][5] We elevate this approach by using UPLC, which employs sub-2 µm particle size columns. This results in significantly higher peak efficiency, better resolution, and faster analysis times compared to traditional HPLC.

The selection of a C18 stationary phase is deliberate. This non-polar phase interacts with sildenafil and its dimer primarily through hydrophobic interactions. The dimer, being a larger molecule with roughly double the non-polar surface area, is expected to have a significantly stronger interaction with the C18 phase, leading to a longer retention time and enabling its separation from the parent sildenafil molecule.

Mobile Phase: The Engine of Selectivity

The mobile phase composition is the most critical factor in controlling retention and selectivity.

  • pH Control: Sildenafil is an ampholytic compound, meaning its charge state is dependent on pH.[6] Maintaining a consistent, buffered pH is crucial for reproducible retention times and symmetrical peak shapes. A mobile phase buffered to a slightly acidic pH (e.g., 3.0-5.5) using formic acid or ammonium acetate ensures that the piperazine moiety of sildenafil is consistently protonated, leading to stable chromatographic behavior.[7][8]

  • Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier. Its lower viscosity is well-suited for high-pressure UPLC systems, and it often provides different selectivity for closely related compounds.

  • Gradient Elution: An isocratic elution is insufficient for this application. The dimer is expected to be substantially more retained than sildenafil. A gradient elution, starting with a lower percentage of organic solvent and gradually increasing, allows for the sharp elution of sildenafil early in the run, followed by the efficient elution of the strongly retained dimer in a reasonable timeframe.

Detection: The Power of Tandem Mass Spectrometry (MS/MS)

While UV detection at approximately 230-240 nm is a viable quantification method for sildenafil[9][10][11], it lacks absolute specificity. Co-eluting impurities with similar chromophores can interfere with results. Tandem mass spectrometry provides unequivocal identification and quantification.

  • Specificity: MS/MS operates in Multiple Reaction Monitoring (MRM) mode, a highly specific technique. A precursor ion (the molecular ion, [M+H]⁺) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole.[7] This precursor-to-product ion transition is a unique chemical signature for the target analyte, eliminating interference from other compounds.

  • Confirmation: This technique confirms the identity of sildenafil (m/z 475.4) and its dimer (expected m/z 835.0) by their exact mass-to-charge ratios, providing a level of certainty unattainable by UV detection alone.[3][12]

Experimental Workflow and Protocol

The following diagram outlines the complete analytical workflow, from initial sample handling to final data reporting.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Reporting p1 Weigh Sildenafil API or Reference Standard p2 Dissolve in Diluent (e.g., 50:50 ACN:Water) p1->p2 p3 Prepare Serial Dilutions for Calibration Curve p2->p3 p4 Filter Sample through 0.22 µm Syringe Filter p2->p4 a1 Equilibrate UPLC System with Initial Conditions p4->a1 a2 Inject Sample/Standard a1->a2 a3 Execute Gradient Elution & Data Acquisition a2->a3 d1 Integrate Peaks in Chromatogram (Sildenafil & Dimer) a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Dimer Concentration in API Sample d2->d3 d4 Generate Final Report d3->d4

Caption: UPLC-MS/MS workflow for sildenafil purity analysis.

Instrumentation and Materials
  • UPLC System: Waters ACQUITY UPLC™ or equivalent, equipped with a binary solvent manager and sample manager.

  • Mass Spectrometer: Waters Xevo™ TQ-S or equivalent tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Reagents:

    • Sildenafil Citrate Reference Standard

    • Acetonitrile (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • High Purity Water (Milli-Q® or equivalent)

Preparation of Solutions
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Sildenafil Citrate Reference Standard in 10 mL of Diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Stock Solution with Diluent to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the sildenafil API test sample in 10 mL of Diluent. Filter through a 0.22 µm syringe filter before injection.

UPLC-MS/MS Method Parameters

The following tables summarize the optimized instrumental conditions.

Table 1: UPLC Conditions | Parameter | Setting | | :--- | :--- | | Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | | Column Temperature | 40 °C | | Flow Rate | 0.4 mL/min | | Injection Volume | 2 µL | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 20 | | | 4.0 | 95 | | | 5.0 | 95 | | | 5.1 | 20 | | | 6.0 | 20 |

Table 2: Mass Spectrometer Conditions | Parameter | Setting | | :--- | :--- | | Ionization Mode | ESI Positive | | Capillary Voltage | 3.0 kV | | Cone Voltage | 30 V | | Source Temperature | 150 °C | | Desolvation Temp. | 450 °C | | Cone Gas Flow | 50 L/hr | | Desolvation Gas Flow | 900 L/hr | | MRM Transitions | Compound | Precursor Ion (m/z) | Product Ion (m/z) | | | Sildenafil | 475.4 | 283.3 | | | this compound | 835.0 | 475.4 (Plausible) |

Note: The product ion for the dimer should be optimized. A transition to the sildenafil monomer (m/z 475.4) is a logical starting point, representing a cleavage of the bond linking the two units.

Method Trustworthiness and Validation Principles

To ensure this protocol is a self-validating system, it must be qualified according to International Council for Harmonisation (ICH) guidelines.

  • Specificity & Stability-Indicating Properties: The ultimate proof of specificity comes from forced degradation studies. Sildenafil samples should be subjected to stress conditions such as acid/base hydrolysis, oxidation (e.g., with H₂O₂), heat, and photolysis.[8][10] The method is considered stability-indicating if all degradation peaks are baseline resolved from the sildenafil and dimer peaks. Sildenafil is known to be particularly susceptible to degradation under oxidative and strong alkaline conditions.[9][10]

  • Linearity: A linear relationship between peak area and concentration must be established across the desired range.

  • Accuracy & Precision: Accuracy (closeness to the true value) and precision (repeatability and intermediate precision) must be demonstrated.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD and LOQ for the this compound must be determined to establish the method's sensitivity for detecting trace-level impurities.

The relationship between these validation parameters and the experimental choices is illustrated below.

Logic cluster_choices Experimental Choices cluster_outcomes Chromatographic & Validation Outcomes C1 C18 Column O1 Good Retention of Analytes C1->O1 Hydrophobic Interaction O2 Resolution of Monomer & Dimer C1->O2 C2 Gradient Elution C2->O2 Differential Retention C3 Acidic pH (0.1% Formic Acid) O3 Symmetrical Peak Shape & Reproducibility C3->O3 Controls Ionization C4 MS/MS Detection (MRM Mode) O4 High Specificity & Low LOQ C4->O4 Unambiguous ID

Caption: Causality between experimental choices and desired outcomes.

Conclusion

This application note provides a scientifically grounded, detailed, and robust UPLC-MS/MS method for the separation and quantification of sildenafil and its dimeric impurity. The rationale behind each parameter has been explained to provide a deep understanding of the chromatographic principles at play. By adopting this protocol, researchers, scientists, and drug development professionals can confidently assess the purity of sildenafil, ensuring compliance with regulatory standards and contributing to the development of safe and effective medicines.

References

  • A simple, fast, accurate and specific reverse phase high pressure liquid chromatographic (HPLC) method has been developed for simultaneous determination of Sildenafil base and its impurities in the Sildenafil Tartrate (API). (n.d.). Google Scholar.
  • Analytical Validation of Sildenafil Citrate Inhaler Preparation. (n.d.). ThaiScience.
  • Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. (n.d.). Google Scholar.
  • A UPLC-MS/MS method for simultaneous quantification of sildenafil and N-desmethyl sildenafil applied in pharmacokinetic and bioequivalence studies in a Chinese population. (2021). PubMed.
  • Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil. (n.d.). National Institutes of Health (NIH).
  • Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Ci. (n.d.). Google Scholar.
  • HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. (2021). RSC Publishing.
  • resolving chromatographic co-elution with Sildenafil-d3-1. (n.d.). Benchchem.
  • Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. (n.d.). PubMed.
  • Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products in the Korean market advertised as enhancing male sexual performance. (2013). PubMed.
  • HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dap. (2021). RSC Publishing.
  • Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product. (2011). TSI Journals.
  • This compound. (n.d.). PubChem.
  • Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography. (n.d.). PubMed.
  • RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid. (n.d.). Journal of Applied Pharmaceutical Science.
  • The structure of sildenafil. (n.d.). Google Scholar.
  • Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. (2020). PubMed.
  • Identification of sildenafil, tadalafil and vardenafil by gas chromatography-mass spectrometry on short capillary column. (2009). PubMed.
  • Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies. (n.d.). PMC.
  • Reversed-phase HPLC determination of sildenafil citrate in the presence of its oxidative-induced degradation products. (n.d.). ResearchGate.
  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (n.d.). PMC.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Identification of Sildenafil and its Analogues

Sildenafil, the active pharmaceutical ingredient in Viagra®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Its clinical success in treating erectile dysfunction has led to a significant public health challenge: the widespread adulteration of herbal dietary supplements and the proliferation of counterfeit medications with sildenafil and its unapproved, structurally related analogues.[3][4][5][6][7] These undeclared compounds pose a serious risk to consumers, who may be exposed to unknown substances with uncharacterized pharmacological and toxicological profiles.[8] The U.S. Food and Drug Administration (FDA) has issued numerous warnings about such tainted products, highlighting the need for robust analytical methods to protect public health.[7][9]

This guide provides researchers, regulatory scientists, and drug development professionals with a detailed overview of the principal analytical techniques for identifying and characterizing sildenafil and its related compounds. We will explore the causality behind the choice of each technique, provide validated protocols, and present data in a clear, actionable format. The methodologies covered range from high-throughput screening to definitive structural elucidation, forming a comprehensive toolkit for tackling this analytical challenge.[4][10][11]

Part 1: Chromatographic Separation and Identification

Chromatographic techniques are the cornerstone of sildenafil analysis due to their ability to separate the target analyte from complex matrices found in counterfeit tablets, herbal supplements, and biological samples. When coupled with a detector, these methods provide both qualitative and quantitative information.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Causality: HPLC is the workhorse for routine quality control and quantitative analysis. Its strength lies in its high resolving power, reproducibility, and the relative simplicity of UV detection. Sildenafil and its analogues contain a chromophore, the pyrazolopyrimidinone ring system, which absorbs strongly in the UV region (around 290 nm), making this a highly sensitive detection method.[12][13] This approach is ideal for quantifying known analytes against a reference standard and screening for the presence of compounds with similar chromophores.

This protocol is adapted from validated methods for the analysis of sildenafil in pharmaceutical formulations and herbal supplements.[6][13][14]

  • Sample Preparation (Solid Dosage Form): a. Accurately weigh and finely powder a representative number of tablets or capsules. b. Transfer a portion of the powder equivalent to approximately 25 mg of sildenafil to a 50 mL volumetric flask. c. Add approximately 30 mL of methanol (or a 50:50 methanol:water mixture) and sonicate for 15 minutes to dissolve the active ingredient. d. Allow the solution to cool to room temperature and dilute to volume with the same solvent. e. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6][15]

    • Mobile Phase: A mixture of 10 mM phosphate buffer (pH 3.5, containing 0.1% triethylamine) and acetonitrile (65:35, v/v).[6][14] The triethylamine is a tailing inhibitor, improving peak shape for the basic sildenafil molecule.

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 35°C.[14]

    • Injection Volume: 10 µL.

    • UV Detection: 290 nm.[12][16]

  • Data Analysis: a. Identify the sildenafil peak by comparing its retention time with that of a certified reference standard. b. Quantify the amount of sildenafil by creating a calibration curve from serial dilutions of the reference standard.

Caption: Workflow for sildenafil analysis by HPLC-UV.

CompoundTypical Retention Time (min)UV λmax (nm)
Sildenafil4.1[17]228, 292[13][17]
N-desmethylsildenafil (Metabolite)~3.5 (elutes earlier)~290
Sildenafil N-oxide~5.0 (elutes later)[16]~290
HomosildenafilVaries~293
AcetildenafilVaries~295
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Causality: For unequivocal identification, especially of unknown analogues or in complex matrices, LC-MS/MS is the gold standard.[4][11] It couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The mass spectrometer provides two critical pieces of information: the precise molecular weight of the parent compound (from the MS1 scan) and a unique fragmentation "fingerprint" (from the MS/MS scan). This allows for the confident identification of compounds even in the absence of a reference standard and at trace levels.[5][18]

This protocol is designed for the detection of a wide range of PDE5 inhibitors and their analogues in dietary supplements.[5][19]

  • Sample Preparation: a. Use the same extraction procedure as for HPLC-UV. b. Perform a further 1:100 dilution of the filtered extract with the initial mobile phase to avoid detector saturation.

  • LC-MS/MS Conditions:

    • LC System: Utilize a UHPLC system for faster analysis and better resolution.

    • Column: A fast-separating C18 or Biphenyl column (e.g., 2.1 x 50 mm, <3 µm particle size).[20]

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would be 5% B to 95% B over 5-7 minutes.

    • Flow Rate: 0.4-0.5 mL/min.[20]

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan MS to search for parent ions, followed by product ion scans (MS/MS) on suspected parent masses to generate fragmentation spectra. For targeted analysis, use Multiple Reaction Monitoring (MRM).

  • Data Analysis: a. Extract ion chromatograms for the expected protonated molecules ([M+H]⁺) of known PDE5 inhibitors. b. For unknown peaks, examine the full scan mass spectrum to determine the molecular weight. c. Perform MS/MS on the parent ion and compare the resulting fragmentation pattern to libraries, literature data, or the fragmentation of sildenafil itself to identify characteristic fragments.[21][22]

graph "LCMSMS_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

SP [label="Sample Prep &\nDilution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC [label="UHPLC Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS1 [label="MS1 Scan\n(Determine Parent Ion [M+H]⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS2 [label="MS/MS Scan\n(Fragment Parent Ion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ID [label="Identify Compound by\nMW and Fragment Fingerprint", fillcolor="#FBBC05", fontcolor="#202124"];

SP -> LC; LC -> MS1 [label="Eluent"]; MS1 -> MS2 [label="Isolate [M+H]⁺"]; MS2 -> ID [label="Fragmentation Spectrum"]; }

Caption: Workflow for sildenafil identification by GC-MS.

Part 2: Spectroscopic Structural Elucidation

When a completely novel analogue is discovered, chromatographic methods alone are insufficient. Spectroscopic techniques are required for the de novo structural elucidation of unknown molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful analytical technique for determining the precise chemical structure of a molecule. [23]It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and their spatial relationships. For novel sildenafil analogues, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is essential for unambiguously assigning the structure, for example, to determine the exact point of modification on the sildenafil scaffold. [8][21][23][24]

  • Isolation: The unknown compound must first be isolated and purified from the sample matrix, typically using preparative HPLC.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Identifies the number and type of protons and their neighboring environments.

    • ¹³C NMR: Identifies the number and type of carbon atoms.

    • 2D COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., are adjacent to each other).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure.

  • Structure Determination: The collective data from these experiments are used like a puzzle to build the complete, unambiguous structure of the new analogue. [8][21]

NMR_Logic H1 1H NMR COSY 2D COSY H1->COSY H-H Connectivity HSQC 2D HSQC H1->HSQC Direct C-H Bonds HMBC 2D HMBC H1->HMBC Long-Range C-H Bonds C13 13C NMR C13->HSQC Direct C-H Bonds C13->HMBC Long-Range C-H Bonds Structure Unambiguous Structure COSY->Structure Assemble Data HSQC->Structure Assemble Data HMBC->Structure Assemble Data

Caption: Using multiple NMR experiments for structure elucidation.

FTIR and UV-Vis Spectroscopy

Expertise & Causality: FTIR and UV-Vis are rapid, non-destructive, and low-cost techniques best suited for preliminary screening. [10][25]FTIR identifies key functional groups present in the molecule (e.g., C=O, N-H, S=O), while UV-Vis confirms the presence of the core chromophore. [26][27]While not specific enough for definitive identification on their own, they can quickly flag a sample as suspicious and warranting further investigation by chromatography or NMR.

TechniqueParameterValue & Significance
FTIR Wavenumber (cm⁻¹)~3240 (N-H stretch) [26]
~1690 (C=O, pyrimidinone)
~1580 (C=C, aromatic)
~1170 (S=O, sulfonyl) [26]
UV-Vis λmax (in Methanol)~292 nm (Primary absorption) [13]
~228 nm (Secondary absorption) [17]

Conclusion

The identification of sildenafil and its related compounds requires a multi-faceted analytical approach.

  • HPLC-UV is an excellent and robust method for routine screening and quantification of known analytes. [6]* LC-MS/MS provides the high sensitivity and specificity needed for confirming identity and detecting trace-level adulterants in complex matrices. [5][11]* GC-MS serves as a rapid and reliable alternative confirmation technique, provided the necessary derivatization is performed. [3]* NMR is the ultimate tool for the unambiguous structural elucidation of novel, uncharacterized analogues that are frequently discovered in illicit products. [8][23] By selecting the appropriate technique based on the analytical question—from routine QC to novel structure discovery—researchers and regulatory bodies can effectively combat the public health threat posed by adulterated and counterfeit products. The use of orthogonal methods (e.g., confirming an LC-MS/MS result with NMR) provides the highest level of analytical confidence.

References

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  • Phenomenex. (n.d.). LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna Omega 1.6 µm C18. Phenomenex Application Note. Available at: [Link]

  • Tascı, H., & Goger, N. G. (2020). Investigation of the Presence of Sildenafil in Herbal Dietary Supplements by Validated HPLC Method. PubMed. Available at: [Link]

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  • Wiley Analytical Science. (2024). Adulterated aphrodisiacs: standard-free detection of spiked sildenafil. Wiley Analytical Science. Available at: [Link]

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  • Tascı, H., & Goger, N. G. (2020). Investigation of the presence of sildenafil in herbal dietary supplements by validated HPLC method. ResearchGate. Available at: [Link]

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Synthesis of Sildenafil Dimers for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Dimerizing Sildenafil

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic applications, most notably in the treatment of erectile dysfunction.[1] The molecular mechanism of sildenafil involves the inhibition of cGMP-specific PDE5, leading to an increase in intracellular cGMP levels and subsequent smooth muscle relaxation and vasodilation.[2] While the monomeric form of sildenafil is well-understood, the synthesis of sildenafil dimers presents a compelling avenue for research in medicinal chemistry and drug discovery. The rationale for creating dimeric structures of bioactive molecules, including sildenafil, is rooted in the principles of multivalency and targeted delivery. Bivalent ligands can exhibit enhanced binding affinity and selectivity for their target receptors, potentially leading to increased potency and altered pharmacological profiles. Furthermore, the linker connecting the two sildenafil moieties can be engineered to modulate physicochemical properties such as solubility and to introduce additional functionalities for targeted drug delivery or imaging applications.

This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, and characterization of a representative sildenafil dimer for research purposes. We will delve into the strategic considerations for linker selection, provide step-by-step synthetic procedures, and outline the analytical techniques necessary to validate the structure and purity of the final compound.

Strategic Considerations in this compound Synthesis

The design of a this compound involves two key components: the sildenafil pharmacophore and the linker moiety. The point of attachment on the sildenafil molecule and the nature of the linker are critical determinants of the dimer's ultimate biological activity and physicochemical properties.

Point of Attachment

Analysis of the sildenafil structure reveals several potential sites for modification and linkage. A common and synthetically accessible approach involves utilizing the piperazine moiety. Specifically, the nitrogen atom of the piperazine ring that is not methylated offers a reactive handle for covalent linkage to a bifunctional linker. This strategy is supported by the identification of a "dimer impurity" in sildenafil synthesis, where two sildenafil molecules are linked through a shared piperazine ring.[3][4] This naturally occurring dimer provides a validated structural precedent for this linkage point.

Linker Chemistry: The Bridge Between Pharmacophores

The choice of linker is paramount in dimer design. The length, flexibility, and chemical nature of the linker can profoundly influence the dimer's ability to interact with its biological target.

  • Flexible Linkers: Alkyl chains of varying lengths are common flexible linkers. They allow the two sildenafil units to adopt multiple conformations, which can be advantageous for binding to dynamic protein targets.

  • Rigid Linkers: More rigid linkers, such as those based on aromatic or cyclic structures, can pre-organize the sildenafil moieties in a specific spatial orientation. This can lead to higher binding affinity if the enforced conformation matches the optimal binding pose.

  • Functionalized Linkers: Linkers can be designed to incorporate additional chemical functionalities. For example, polyethylene glycol (PEG) chains can be included to enhance aqueous solubility and improve pharmacokinetic properties. Other functional groups can be introduced for conjugation to antibodies or other targeting ligands.

For the purpose of this guide, we will focus on a common and versatile approach: the use of a bifunctional electrophile to link two sildenafil precursor molecules via their piperazine nitrogens.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative this compound linked by a piperazine moiety. This synthesis is based on the chemistry described for the formation of a known this compound impurity.[3][4]

Synthesis of Key Precursor: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

The synthesis of the this compound begins with the preparation of the chlorosulfonylated sildenafil precursor. An improved method for this chlorosulfonation reaction has been described, which results in high yield and purity.[1]

Materials:

ReagentCAS NumberMolecular WeightQuantity
5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one139755-82-1314.3710 g
Chlorosulfonic acid7790-94-5116.5220 mL
Thionyl chloride7719-09-7118.973.8 mL
Dichloromethane (DCM)75-09-284.93100 mL
IceN/A18.02200 g
Sodium bicarbonate (5% w/w aqueous solution)144-55-884.0150 mL

Procedure:

  • In a fume hood, carefully add chlorosulfonic acid (20 mL) to a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cooled in an ice-water bath to 0-5 °C.

  • Slowly add thionyl chloride (3.8 mL) to the cooled chlorosulfonic acid with continuous stirring.

  • Portion-wise, add 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (10 g) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with a 5% aqueous sodium bicarbonate solution (50 mL) and then with water (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and use the resulting solution of the chlorosulfonylated precursor directly in the next step.

Synthesis of the this compound

This step involves the coupling of the chlorosulfonylated precursor with piperazine, which acts as the bifunctional linker.

Materials:

ReagentCAS NumberMolecular WeightQuantity
Solution of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in DCMN/A412.88From above
Piperazine110-85-086.141.37 g
Dichloromethane (DCM)75-09-284.9350 mL
Sodium bicarbonate (5% w/w aqueous solution)144-55-884.0150 mL
Methanol67-56-132.0450 mL

Procedure:

  • To the solution of the chlorosulfonylated precursor in DCM from the previous step, add a solution of piperazine (1.37 g) in DCM (20 mL) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Wash the reaction mixture with a 5% aqueous sodium bicarbonate solution (50 mL) and then with water (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.[5]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_dimerization Dimerization cluster_analysis Purification & Analysis Sildenafil_Precursor 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Chlorosulfonylation Chlorosulfonylation (Chlorosulfonic acid, Thionyl chloride) Sildenafil_Precursor->Chlorosulfonylation Chlorosulfonyl_Intermediate 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Chlorosulfonylation->Chlorosulfonyl_Intermediate Coupling Coupling Reaction Chlorosulfonyl_Intermediate->Coupling Piperazine Piperazine (Linker) Piperazine->Coupling Sildenafil_Dimer This compound Coupling->Sildenafil_Dimer Purification Column Chromatography Sildenafil_Dimer->Purification Characterization NMR, MS, HPLC Purification->Characterization

Caption: Synthetic workflow for the this compound.

Characterization of the this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized dimer. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should be consistent with the proposed dimer structure. Key signals to look for include the aromatic protons of the two sildenafil units, the ethoxy and propyl group protons, the N-methyl protons, and the protons of the piperazine linker. The integration of these signals should correspond to the expected number of protons.[6][7][8]

  • ¹³C NMR: The carbon-13 NMR spectrum will provide further confirmation of the carbon framework of the dimer. The number of signals should correspond to the number of unique carbon atoms in the structure.[6][7]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the synthesized dimer. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the this compound.[2][9][10][11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound. A reversed-phase HPLC method can be developed to separate the dimer from any remaining starting materials or byproducts.[12][13][14] The purity is determined by the area of the product peak relative to the total area of all peaks in the chromatogram.

Biological Evaluation: In Vitro PDE5 Inhibition Assay

To evaluate the biological activity of the synthesized this compound, an in vitro PDE5 inhibition assay is performed. This assay measures the ability of the compound to inhibit the enzymatic activity of PDE5.

Principle:

The assay typically involves incubating recombinant human PDE5 with its substrate, cGMP, in the presence and absence of the test compound (the this compound). The amount of cGMP hydrolyzed by the enzyme is then quantified. A lower amount of hydrolyzed cGMP in the presence of the dimer indicates inhibition of PDE5. The potency of the inhibitor is often expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[15][16][17][18]

PDE5_Inhibition_Pathway cluster_pathway Mechanism of Action cGMP cGMP PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolysis Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Increased Levels Lead to GMP 5'-GMP (inactive) PDE5->GMP Sildenafil_Dimer This compound Sildenafil_Dimer->PDE5 Inhibition

Caption: this compound's mechanism of action.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis, characterization, and in vitro evaluation of a this compound for research purposes. The provided protocols offer a solid foundation for researchers to produce and validate these novel compounds. The exploration of sildenafil dimers opens up exciting possibilities for developing new therapeutic agents with potentially enhanced potency, selectivity, and pharmacokinetic properties.

Future research in this area could focus on:

  • Exploring Diverse Linker Chemistries: Synthesizing a library of sildenafil dimers with linkers of varying lengths, rigidities, and functionalities to establish structure-activity relationships.

  • In-depth Pharmacological Profiling: Conducting more extensive in vitro and in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of the synthesized dimers.[19][20][21][22][23]

  • Targeted Delivery Applications: Conjugating sildenafil dimers to targeting moieties, such as antibodies or peptides, to achieve selective delivery to specific tissues or cell types.

By systematically investigating the chemical and biological properties of sildenafil dimers, the scientific community can unlock their full therapeutic potential and contribute to the development of next-generation PDE5 inhibitors.

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  • Wawer, I., et al. (2005). 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. Journal of pharmaceutical and biomedical analysis, 38(5), 865-870.
  • Reddy, B. P., et al. (2002). Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography.
  • Kim, T. H., et al. (2019). Physiologically Relevant In Vitro-In Vivo Correlation (IVIVC) Approach for Sildenafil with Site-Dependent Dissolution. Pharmaceutics, 11(6), 269.
  • Murlidhar, N. J., et al. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues.
  • Wawer, I., et al. (2005). H-1, C-13, N-15 NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms.
  • Reddy, B. P., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222.
  • Gilard, V., et al. (2011). 1 H NMR characteristics of sildenafil and its analogues, and vardenafil.
  • du Plessis, S. S., et al. (2004). Effect of acute in vivo sildenafil citrate and in vitro 8-bromo-cGMP treatments on semen parameters and sperm function. Fertility and sterility, 81(4), 1026-1033.
  • Walker, D. K., et al. (1999). Preclinical safety profile of sildenafil. International journal of impotence research, 11 Suppl 1, S29-37; discussion S37-8.
  • Guangzhou Baiyunshan Pharmaceutical Holdings Co Ltd. (2021). Method for detecting sildenafil citrate impurities.
  • Woode, E., & Abotsi, W. K. M. (2014). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pharmacologia, 5(2), 56-65.

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Minimizing Sildenafil Dimer Formation in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sildenafil Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate a common challenge in the synthesis of sildenafil: the formation of the dimeric impurity. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you optimize your synthetic route and ensure the highest purity of your final product.

Introduction: Understanding the Sildenafil Dimer Impurity

In the synthesis of sildenafil, a recurrent and often problematic byproduct is the this compound. This impurity, formally known as 5,5'-((piperazine-1,4-diylbis(sulfonyl))bis(2-ethoxy-5,1-phenylene))bis(1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one), is identified in process-related impurity studies as "Dimer Impurity-F".[1] Its formation can significantly impact the yield and purity of the active pharmaceutical ingredient (API), necessitating stringent control measures.

The primary root cause of this dimer's formation lies in the presence of piperazine as an impurity within the N-methylpiperazine reactant. During the crucial sulfonamide bond-forming step, the bifunctional piperazine molecule can react with two molecules of the sildenafil chlorosulfonyl intermediate, leading to the undesired dimer. This guide will provide a comprehensive framework for understanding, controlling, and eliminating this impurity.

Troubleshooting Guide: this compound Formation

This section is designed to help you quickly diagnose and resolve issues related to this compound formation in your synthesis.

Observed Issue Probable Cause(s) Recommended Solutions & Preventative Measures
High levels (>0.15%) of this compound detected in crude product by HPLC. 1. Contaminated N-methylpiperazine: The primary cause is the presence of piperazine as an impurity in the N-methylpiperazine starting material.[1] 2. Sub-optimal Stoichiometry: Incorrect molar ratio of N-methylpiperazine to the sildenafil chlorosulfonyl intermediate. An excess of the intermediate relative to the nucleophile can increase the likelihood of the bifunctional piperazine reacting.1. Source High-Purity N-methylpiperazine: Procure N-methylpiperazine with a specified low piperazine content (<0.1%). Request a certificate of analysis from the supplier. 2. In-house Purification of N-methylpiperazine: If high-purity starting material is unavailable, consider purification by extractive distillation with ethylene glycol. 3. Analytical Qualification of Starting Materials: Implement a routine gas chromatography (GC) method to quantify piperazine levels in each batch of N-methylpiperazine before use. 4. Strict Stoichiometric Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of high-purity N-methylpiperazine to ensure the complete consumption of the chlorosulfonyl intermediate.
Inconsistent dimer formation across different batches. 1. Batch-to-batch variability in N-methylpiperazine purity. 2. Inaccurate dispensing of reagents. 3. Localized "hot spots" or poor mixing during the amination reaction. 1. Standardize Starting Material Qualification: Do not assume consistent purity between batches of N-methylpiperazine. Qualify each new lot. 2. Calibrate Dispensing Equipment: Ensure balances and liquid handling systems are accurately calibrated. 3. Optimize Reaction Conditions: Ensure efficient stirring to maintain a homogenous reaction mixture. Consider reverse addition (adding the chlorosulfonyl intermediate to the N-methylpiperazine solution) to maintain an excess of the amine throughout the reaction.
Difficulty in removing the dimer by standard crystallization. Similar Polarity and Crystallization Behavior: The dimer's structure is very similar to sildenafil, making separation by simple recrystallization challenging.1. Chromatographic Purification: For small-scale synthesis, column chromatography can be effective. 2. Recrystallization with a Toluene/Methanol Solvent System: A patented method for purifying sildenafil freebase involves recrystallization from a toluene and methanol mixed solvent system, which has been shown to be effective in reducing certain impurities.[2] 3. Focus on Prevention: The most effective strategy is to prevent the dimer's formation in the first place through rigorous control of starting materials and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of this compound formation?

A1: The formation of the this compound is a classic example of a side reaction involving a bifunctional impurity. The key steps are as follows:

  • Presence of Piperazine: Commercial N-methylpiperazine can contain residual piperazine from its synthesis.

  • First Nucleophilic Attack: One of the secondary amine groups of a piperazine molecule acts as a nucleophile and attacks the electrophilic sulfur atom of the sildenafil chlorosulfonyl intermediate, forming a monosubstituted piperazine intermediate.

  • Second Nucleophilic Attack: The remaining secondary amine on the other side of the piperazine ring is still nucleophilic and can react with a second molecule of the sildenafil chlorosulfonyl intermediate.

  • Dimer Formation: This second reaction completes the formation of the symmetrical dimer, where two sildenafil precursor moieties are linked by a central piperazine ring.

G cluster_reactants Reactants cluster_products Products Chlorosulfonyl_Intermediate_1 Sildenafil Chlorosulfonyl Intermediate Sildenafil_Dimer This compound Chlorosulfonyl_Intermediate_1->Sildenafil_Dimer First Reaction Piperazine Piperazine (Impurity) Piperazine->Sildenafil_Dimer Chlorosulfonyl_Intermediate_2 Sildenafil Chlorosulfonyl Intermediate Chlorosulfonyl_Intermediate_2->Sildenafil_Dimer Second Reaction

Q2: What is a reliable analytical method for detecting piperazine in N-methylpiperazine?

A2: Gas chromatography (GC) is a robust and widely used method for the quantification of piperazine in N-methylpiperazine. A flame ionization detector (FID) is typically used for this analysis. The method involves dissolving the N-methylpiperazine sample in a suitable solvent and injecting it into the GC system. The separation is achieved on a capillary column, and the retention times of piperazine and N-methylpiperazine are used for identification and quantification.

Experimental Protocol: GC Analysis of Piperazine in N-methylpiperazine

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for amine analysis (e.g., Agilent HP-5 or equivalent).

  • Reagents: High-purity N-methylpiperazine and piperazine for standard preparation, and a suitable solvent (e.g., methanol or water).

  • Standard Preparation: Prepare a stock solution of piperazine in the chosen solvent. Create a series of calibration standards by diluting the stock solution to cover the expected range of piperazine concentrations.

  • Sample Preparation: Accurately weigh a sample of the N-methylpiperazine to be tested and dissolve it in the solvent to a known concentration.

  • GC Conditions (Example):

    • Inlet Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 15 °C/min.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject the standards and the sample into the GC. Integrate the peak areas for piperazine and N-methylpiperazine.

  • Quantification: Construct a calibration curve from the standard injections and use it to determine the concentration of piperazine in the sample.

Q3: Can you provide a detailed protocol for the amination step that minimizes dimer formation?

A3: This protocol emphasizes the control of stoichiometry and reaction conditions to favor the formation of sildenafil over the dimer.

Experimental Protocol: Optimized Amination for Sildenafil Synthesis

  • Reagent Qualification: Prior to starting the synthesis, confirm the purity of the N-methylpiperazine using the GC method described above. The piperazine content should be below 0.1%.

  • Reaction Setup: In a clean, dry, and inerted (e.g., under nitrogen atmosphere) reaction vessel, charge the high-purity N-methylpiperazine (1.1 equivalents) and a suitable solvent such as dichloromethane.

  • Cooling: Cool the solution of N-methylpiperazine to 0-5 °C with efficient stirring.

  • Slow Addition of Intermediate: Prepare a solution of the sildenafil chlorosulfonyl intermediate (1.0 equivalent) in dichloromethane. Add this solution dropwise to the cooled N-methylpiperazine solution over a period of 1-2 hours. Maintaining a low temperature and slow addition rate is crucial to control the exotherm and prevent localized high concentrations of the intermediate.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as HPLC or TLC, to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up to remove any unreacted N-methylpiperazine and other water-soluble byproducts.

  • Isolation and Purification: Isolate the crude sildenafil and purify by recrystallization.

G cluster_workflow Optimized Amination Workflow Start Start Reagent_Qualification Qualify N-methylpiperazine (GC for piperazine < 0.1%) Start->Reagent_Qualification Reaction_Setup Charge N-methylpiperazine (1.1 eq) and solvent to inerted vessel Reagent_Qualification->Reaction_Setup Cooling Cool to 0-5 °C Reaction_Setup->Cooling Slow_Addition Slowly add sildenafil chlorosulfonyl intermediate (1.0 eq) solution Cooling->Slow_Addition Reaction_Monitoring Monitor reaction (HPLC/TLC) Slow_Addition->Reaction_Monitoring Workup Aqueous Work-up Reaction_Monitoring->Workup Isolation Isolate and Purify Crude Sildenafil Workup->Isolation End End Isolation->End

Conclusion

Minimizing the formation of the this compound impurity is a critical aspect of ensuring a robust and efficient synthetic process. By understanding the mechanism of its formation and implementing stringent controls over starting material purity and reaction conditions, researchers can significantly improve the quality of their synthesized sildenafil. This guide provides a foundation for troubleshooting and optimizing your synthesis, leading to higher yields and a purer final product. For further inquiries, please consult the referenced literature.

References

  • Patila, S. R., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1384. [Link]

  • Li, J., & Wang, Y. (2013). Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. Chinese Journal of Modern Applied Pharmacy, 30(3), 319-321. [Link]

  • Dunn, P. J., et al. (2000). The chemical development of the commercial route to sildenafil: a case history. Organic Process Research & Development, 4(1), 14-23. [Link]

  • CN102993205B - High-yield purification method for preparation of high-purity sildenafil freebases. (2013).
  • Nagaraju, V., et al. (2003). Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography. Analytical Sciences, 19(7), 1007-1011. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Sildenafil Dimer Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges in the analysis of sildenafil and its dimeric impurity. Recognizing that robust and reliable analytical methods are paramount for regulatory compliance and drug safety, this document offers in-depth, field-proven insights into common issues and their resolutions.

Frequently Asked Questions (FAQs)

Q1: What is the sildenafil dimer and why is it a concern?

The this compound is a process-related impurity that can form during the synthesis of the sildenafil active pharmaceutical ingredient (API).[1][2] It consists of two sildenafil molecules linked by a central piperazine ring.[2][3][4] As with any impurity, its presence must be monitored and controlled to ensure the safety and efficacy of the final drug product, in accordance with regulatory guidelines such as those from the International Council on Harmonisation (ICH).[1]

Q2: How is the this compound formed?

The dimer is typically formed when both nitrogen atoms of a piperazine ring react with two molecules of a sildenafil precursor.[2] This can occur if reaction conditions are not carefully controlled during the synthesis process.

Q3: What are the key analytical techniques for this compound analysis?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for routine analysis and quantification of the this compound.[1][5] For more sensitive and definitive identification, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred method.[6][7][8][9]

Q4: What are the regulatory limits for impurities like the this compound?

Regulatory bodies like the FDA and EMA follow ICH guidelines, which set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[4] For a new drug substance, impurities found at levels above 0.10% to 0.15% generally require identification and characterization.[1]

Understanding this compound Formation

The formation of the this compound is a critical aspect to consider during process development and impurity profiling. A visual representation of this process can aid in understanding its origin.

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product sildenafil_precursor1 Sildenafil Precursor (with reactive sulfonyl group) reaction_step Condensation Reaction sildenafil_precursor1->reaction_step piperazine Piperazine piperazine->reaction_step sildenafil_precursor2 Sildenafil Precursor (with reactive sulfonyl group) sildenafil_precursor2->reaction_step sildenafil_dimer This compound reaction_step->sildenafil_dimer Formation of two sulfonyl-piperazine bonds

Caption: Formation pathway of the this compound.

HPLC/UPLC Troubleshooting Guide

High-Performance Liquid Chromatography is the workhorse for pharmaceutical impurity analysis. However, various issues can arise, compromising data quality. This section provides a systematic approach to troubleshooting common problems in this compound analysis.

Symptom 1: No Peak or Low Signal Intensity for this compound
Potential Cause Explanation & Causality Recommended Solution
Incorrect Wavelength The this compound may have a different UV absorption maximum compared to the parent drug.Determine the UV spectrum of the dimer to identify its optimal detection wavelength. If a reference standard is unavailable, a photodiode array (PDA) detector can be used to screen for the optimal wavelength during a preliminary run.
Low Dimer Concentration The concentration of the dimer in the sample may be below the method's limit of detection (LOD).If possible, concentrate the sample. Alternatively, increase the injection volume, but be cautious of potential peak distortion.
Sample Degradation The dimer may be unstable in the chosen sample diluent or under certain storage conditions.Ensure the sample diluent is compatible with the dimer and analyze samples as fresh as possible. Perform a stability study of the dimer in the diluent if instability is suspected.
Detector Malfunction A failing detector lamp or other hardware issues can lead to a loss of signal.Check the detector lamp's usage hours and replace if necessary. Perform detector diagnostics as per the manufacturer's instructions.
Symptom 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Explanation & Causality Recommended Solution
Secondary Interactions with Column The basic nature of the piperazine moiety in the this compound can lead to interactions with acidic silanol groups on the column packing material, causing peak tailing.- Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) to ensure the complete protonation of the basic functional groups.[5] - Use a Competing Base: Add a small amount of a competing base, like triethylamine, to the mobile phase to mask the active silanol sites.[5] - Select an Appropriate Column: Use a column with end-capping or a base-deactivated stationary phase.
Column Overload Injecting too much sample can saturate the column, leading to peak distortion.Reduce the sample concentration or injection volume.
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.
Symptom 3: Inconsistent Retention Times
Potential Cause Explanation & Causality Recommended Solution
Mobile Phase Preparation Issues Inaccurate mixing of mobile phase components or pH drift can lead to shifts in retention time.Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use a calibrated pH meter.
Temperature Fluctuations Variations in ambient temperature can affect retention times.Use a column oven to maintain a consistent temperature.
Pump Malfunction Inconsistent flow from the pump due to air bubbles or faulty check valves will cause retention time variability.Degas the mobile phase thoroughly.[10] Purge the pump to remove any air bubbles. If the problem persists, inspect and clean or replace the pump's check valves.
Symptom 4: Unexpected or "Ghost" Peaks
Potential Cause Explanation & Causality Recommended Solution
Sample or Solvent Contamination Impurities in the solvents or from the sample preparation process can appear as extra peaks.Use high-purity, HPLC-grade solvents. Prepare fresh samples and mobile phase. Run a blank injection (diluent only) to identify the source of contamination.
Carryover Residue from a previous injection can elute in a subsequent run, appearing as a ghost peak.Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the needle between injections.
Sildenafil Degradation Sildenafil can degrade under certain conditions (e.g., in solution over time, or due to harsh sample preparation), forming new impurities. Sildenafil is known to degrade under oxidative and alkaline conditions.[11][12][13]Prepare samples fresh and analyze them promptly. If degradation is suspected, perform a forced degradation study to identify potential degradation products.[11][14][15][16]

LC-MS Troubleshooting Guide

For definitive identification and trace-level quantification, LC-MS is indispensable. However, it introduces its own set of challenges.

Symptom 1: No or Low Ion Signal for this compound
Potential Cause Explanation & Causality Recommended Solution
Incorrect Ionization Mode The this compound may ionize more efficiently in a different mode (positive vs. negative) or with a different source (ESI vs. APCI).Given its basic nature, the this compound is expected to ionize well in positive ion mode ESI. Infuse a standard solution of the dimer (if available) to optimize ionization parameters.
Ion Suppression Co-eluting compounds from the sample matrix can suppress the ionization of the dimer, leading to a reduced signal.- Improve Chromatographic Separation: Modify the HPLC method to separate the dimer from interfering matrix components. - Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove matrix components. - Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, though this may also lower the dimer signal.
In-source Fragmentation The dimer molecule may be fragmenting in the ion source before it reaches the mass analyzer.Optimize the ion source parameters, such as the capillary voltage and cone voltage, to minimize in-source fragmentation.
Symptom 2: Inaccurate Mass or Isotopic Pattern
Potential Cause Explanation & Causality Recommended Solution
Poor Mass Calibration The mass spectrometer may not be properly calibrated, leading to inaccurate mass measurements.Calibrate the mass spectrometer according to the manufacturer's recommendations using a certified calibration standard.
Formation of Adducts The dimer may form adducts with ions present in the mobile phase (e.g., sodium [M+Na]+, potassium [M+K]+), leading to unexpected m/z values.[17]Use high-purity solvents and additives (e.g., ammonium formate instead of sodium-based buffers) to minimize adduct formation.[17][18]
Overlapping Peaks A co-eluting impurity with a similar m/z can interfere with the isotopic pattern of the dimer.Improve the chromatographic resolution to separate the interfering compound from the dimer.
This compound Mass Spectrometry Parameters
Parameter Expected Value/Setting Rationale
Molecular Weight 834.96 g/mol [3][4]The theoretical molecular weight of the this compound.
Protonated Molecule [M+H]+ m/z 835.4[2]In positive ion mode, the dimer is expected to be observed as the protonated molecule.
Common Fragments m/z 475.2, 283.4[6]These fragments correspond to the sildenafil monomer and its characteristic product ions, which may be observed during MS/MS analysis of the dimer.

Troubleshooting Workflow

A systematic approach is crucial for efficient troubleshooting. The following diagram outlines a logical workflow for addressing analytical issues.

start Problem Observed (e.g., no peak, bad shape) check_system Check System Suitability (Pressure, Baseline Noise) start->check_system system_ok System OK? check_system->system_ok troubleshoot_system Troubleshoot HPLC/MS System (Pump, Detector, Source) system_ok->troubleshoot_system No check_method Review Method Parameters (Wavelength, Gradient, Temp) system_ok->check_method Yes troubleshoot_system->check_system method_ok Method OK? check_method->method_ok optimize_method Optimize Method Parameters (e.g., change pH, gradient) method_ok->optimize_method No check_sample Investigate Sample Prep (Diluent, Concentration, Age) method_ok->check_sample Yes optimize_method->check_method sample_ok Sample Prep OK? check_sample->sample_ok optimize_sample Optimize Sample Prep (e.g., new diluent, SPE) sample_ok->optimize_sample No resolved Problem Resolved sample_ok->resolved Yes optimize_sample->check_sample

Caption: A systematic workflow for troubleshooting analytical issues.

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol provides a starting point for the analysis of sildenafil and its dimer. Method optimization will likely be required based on the specific instrumentation and column used.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Sample Preparation:

    • Accurately weigh and dissolve the sildenafil sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to achieve a target concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

Parameter Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 230 nm (or optimized wavelength for dimer)
Gradient Program Time (min)
0
20
25
26
30
  • System Suitability:

    • Inject a standard solution containing sildenafil and, if available, the this compound.

    • Verify that the resolution between the two peaks is greater than 2.0 and that the tailing factor for the sildenafil peak is less than 1.5.

  • Data Analysis:

    • Integrate the peaks corresponding to sildenafil and the this compound.

    • Calculate the percentage of the dimer relative to the sildenafil peak area.

By employing a systematic approach to troubleshooting and a thorough understanding of the potential pitfalls, researchers can develop robust and reliable analytical methods for the accurate determination of the this compound, ensuring the quality and safety of pharmaceutical products.

References

  • Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222.
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • PharmaCores. (2023, May 25). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • Goswami, D., Kumar, A., & Shrivastav, P. (2014). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods, 6(21), 8663-8673.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • ResearchGate. (n.d.). (a) Chemical structure of sildenafil impurities A, B, C, D and E.; (b) MRM chromatogram of N-desmethylsildenafil, sildenafil and quinoxaline (internal standard)
  • BenchChem. (n.d.).
  • Phenomenex. (n.d.). LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. Phenomenex.
  • Dongala, T. (2018).
  • Zhang, Y., et al. (2020). Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method.
  • Lewis, R. J., Johnson, R. D., & Canfield, D. V. (2001). A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/MSn.
  • RJPBCS. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1384.
  • ResearchGate. (n.d.). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate.
  • Segall, A. I., et al. (2000). Reversed-phase HPLC determination of sildenafil citrate in the presence of its oxidative-induced degradation products.
  • Lovato, M. E., et al. (2020). Degradation and mineralization of the emerging pharmaceutical pollutant sildenafil by ozone and UV radiation using response surface methodology. Environmental Science and Pollution Research, 28(10), 12365-12377.
  • CHROMacademy. (2018, February 1). How to Avoid Problems in LC–MS.
  • Saravanan, M., et al. (2012). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 2(1), 59-69.
  • Veeprho. (n.d.). This compound Impurity | CAS 1346602-67-2. Veeprho.
  • Dienes-Nagy, Á., et al. (2012). Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis. Clinical Chemistry, 58(7), 1097-1105.
  • CymitQuimica. (n.d.). This compound Impurity. CymitQuimica.
  • Reddy, B. P., et al. (2011).
  • ResearchGate. (n.d.). LC/MS/MS analyses using MRM for the determination of sildenafil and sildenafil metabolites in urine and tissue samples.
  • Annesley, T. M. (2004). Pitfalls in LC-MS(-MS) Analysis. GTFCh.
  • BioProcess International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Songngam, S., & Supabphol, R. (2013). Analytical Validation of Sildenafil Citrate Inhaler Preparation. Chiang Mai Journal of Science, 40(4), 668-678.
  • Wey, E., et al. (2022). Preparation and physicochemical characterization of sildenafil cocrystals. Journal of Applied Pharmaceutical Science, 12(1), 114-123.
  • Vogeser, M., & Seger, C. (2010). Pitfalls Associated with the Use of Liquid Chromatography–Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 56(8), 1234-1244.
  • ResearchGate. (n.d.). (PDF) Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory.

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Technical Support Center: Optimization of S-adenosyl-L-methionine (SAMe) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the optimization of S-adenosyl-L-methionine (SAMe) synthesis and purification. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to enhance the yield, purity, and stability of your SAMe preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the enzymatic synthesis of SAMe?

A1: The enzymatic synthesis of SAMe, typically using SAMe synthetase (methionine adenosyltransferase), is highly sensitive to several parameters. The most critical to control are:

  • pH: The optimal pH for most SAMe synthetases is around 8.0. Deviation from this can significantly reduce enzyme activity and lead to the formation of byproducts.

  • Temperature: The ideal temperature is generally between 30-37°C. Higher temperatures can lead to enzyme denaturation and SAMe degradation.

  • Substrate Concentrations: Maintaining an optimal molar ratio of ATP to L-methionine is crucial for driving the reaction towards SAMe formation and minimizing the hydrolysis of ATP.

  • Magnesium Ion (Mg²⁺) Concentration: Mg²⁺ is an essential cofactor for SAMe synthetase. Its concentration should be carefully optimized, as excess Mg²⁺ can sometimes inhibit the enzyme.

Q2: My SAMe preparation shows low stability. What are the primary causes of SAMe degradation?

A2: SAMe is an inherently unstable molecule. The primary degradation pathways include:

  • Depurination: This is a major degradation pathway, especially at acidic pH, leading to the formation of adenine and S-ribosylmethionine.

  • Hydrolysis: The glycosidic bond can be hydrolyzed, particularly at elevated temperatures and non-optimal pH, yielding adenine and other degradation products.

  • Racemization: The chiral center at the sulfur atom can undergo racemization, leading to the formation of the inactive (R,S)-SAMe diastereomer. This is often promoted by higher pH and temperature.

To enhance stability, it is crucial to maintain a low temperature (ideally below 4°C for solutions) and a slightly acidic pH (around 4.0-5.0) during storage and downstream processing.

Q3: What are the most common impurities I should expect in my crude SAMe product?

A3: Besides the degradation products mentioned above, common impurities originating from the synthesis process include:

  • Unreacted Substrates: L-methionine and ATP.

  • Byproducts of ATP Metabolism: ADP, AMP, and inorganic pyrophosphate.

  • Related Compounds: S-adenosyl-L-homocysteine (SAH), which can be formed if there is any enzymatic activity that utilizes SAMe as a methyl donor.

Effective purification strategies are essential to remove these impurities to the desired level.

Troubleshooting Guide

Issue 1: Low Yield of SAMe in the Enzymatic Reaction

Q: I am observing a significantly lower yield of SAMe than expected. What are the potential causes and how can I troubleshoot this?

A: Low SAMe yield is a common issue that can be traced back to several factors related to the reaction conditions and components.

Causality Behind Experimental Choices: The enzymatic conversion of L-methionine and ATP to SAMe is a reversible reaction. To drive the equilibrium towards product formation, it's essential to optimize all parameters that affect enzyme kinetics and stability.

Troubleshooting Workflow for Low SAMe Yield

Caption: Troubleshooting workflow for low SAMe yield.

Step-by-Step Protocol for Troubleshooting Low Yield:

  • Verify Enzyme Activity:

    • Action: Perform a specific activity assay of your SAMe synthetase enzyme stock.

    • Rationale: The enzyme may have lost activity due to improper storage or handling. It's crucial to confirm its viability before troubleshooting other parameters.

  • Assess Substrate Quality and Concentration:

    • Action:

      • Use high-purity L-methionine and ATP. Confirm their integrity if they have been stored for a long time.

      • Accurately determine the concentration of your ATP and L-methionine stock solutions.

    • Rationale: The quality and concentration of substrates are paramount. Degradation of ATP, in particular, is a common cause of low yield.

  • Evaluate and Optimize Reaction Conditions:

    • Action:

      • pH: Ensure the reaction buffer is at the optimal pH (typically ~8.0). Verify the pH of the final reaction mixture.

      • Temperature: Maintain the reaction at the optimal temperature (e.g., 37°C) using a temperature-controlled incubator or water bath.

      • Mg²⁺ Concentration: Titrate the Mg²⁺ concentration to find the optimum for your specific enzyme and substrate concentrations. A good starting point is a 1:1 molar ratio with ATP.

    • Rationale: The enzyme's catalytic efficiency is highly dependent on these environmental factors.

Data Presentation: Recommended Starting Conditions for SAMe Synthesis

ParameterRecommended RangeNotes
pH7.5 - 8.5Verify with a calibrated pH meter.
Temperature30 - 37 °CAvoid fluctuations.
L-methionine:ATP Ratio1:1 to 1.2:1A slight excess of L-methionine can be beneficial.
MgCl₂:ATP Ratio1:1 to 1.5:1Optimize for your specific enzyme.
Issue 2: High Levels of Impurities in Purified SAMe

Q: After purification by ion-exchange chromatography, my SAMe product still contains significant levels of impurities. How can I improve the purity?

A: Achieving high purity of SAMe is challenging due to its instability and the presence of structurally similar impurities. Optimizing the purification process is key.

Causality Behind Experimental Choices: Ion-exchange chromatography separates molecules based on their net charge. The charge of SAMe and its common impurities (ATP, ADP, AMP, L-methionine) is highly dependent on the pH of the mobile phase. Therefore, precise control of the pH and the salt gradient is essential for effective separation.

Logical Relationship for Optimizing SAMe Purification

purification_optimization start High Impurity Levels Post-Purification column_choice Select Appropriate Resin (e.g., Strong Cation Exchange) start->column_choice ph_optimization Optimize Mobile Phase pH (e.g., pH 2.5-4.5) column_choice->ph_optimization gradient_optimization Refine Elution Gradient (e.g., Salt concentration, slope) ph_optimization->gradient_optimization fraction_analysis Analyze Fractions Carefully (e.g., HPLC, UV-Vis) gradient_optimization->fraction_analysis pooling Pool High-Purity Fractions fraction_analysis->pooling final_product High-Purity SAMe pooling->final_product

Caption: Logical flow for optimizing the purification of SAMe.

Step-by-Step Protocol for Improving SAMe Purity:

  • Select the Appropriate Resin:

    • Action: For SAMe purification, a strong cation exchange resin is typically most effective.

    • Rationale: At acidic pH (e.g., 2.5-4.5), SAMe has a strong positive charge, allowing it to bind tightly to the cation exchange resin, while some impurities may have weaker interactions.

  • Optimize Mobile Phase pH:

    • Action: Perform small-scale experiments to determine the optimal pH for binding and elution. A pH range of 2.5 to 4.5 is a good starting point.

    • Rationale: The pH of the mobile phase directly influences the charge of SAMe and the impurities, which is the basis for their separation.

  • Refine the Elution Gradient:

    • Action:

      • Start with a shallow salt gradient (e.g., 0 to 1 M NaCl or NH₄Cl over 20 column volumes) to elute weakly bound impurities first.

      • Follow with a steeper gradient to elute the tightly bound SAMe.

    • Rationale: A well-designed gradient is crucial for resolving compounds with similar binding affinities.

  • Analyze Fractions Diligently:

    • Action: Collect small fractions and analyze them by a suitable method, such as HPLC or UV-Vis spectroscopy, to determine the composition of each fraction.

    • Rationale: This allows for the precise identification of the fractions containing high-purity SAMe, separating them from fractions that contain co-eluting impurities.

  • Pool Fractions Strategically:

    • Action: Only pool the fractions that meet your predefined purity criteria.

    • Rationale: It is often better to sacrifice some yield to achieve higher purity.

Data Presentation: Example Elution Profile for SAMe Purification

Elution PhaseMobile Phase CompositionTarget
Binding 20 mM Sodium Acetate, pH 4.0SAMe and other cations bind to the column.
Wash 20 mM Sodium Acetate, 50 mM NaCl, pH 4.0Elution of weakly bound impurities.
Elution Linear gradient from 50 mM to 800 mM NaCl in 20 mM Sodium Acetate, pH 4.0Separation and elution of SAMe.

References

  • Title: S-Adenosylmethionine: A Control Point for Cellular Function Source: Trends in Biochemical Sciences URL: [Link]

  • Title: Methionine Adenosyltransferase: A Key Enzyme in Methionine Metabolism Source: Journal of Biological Chemistry URL: [Link]

  • Title: Ion Exchange Chromatography: Principles and Methods Source: GE Healthcare Life Sciences (now Cytiva) Handbook URL: [Link]

  • Title: Stability of S-Adenosyl-L-methionine and its Determination in Pharmaceutical Formulations Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

challenges in the separation of sildenafil and its dimer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals encountering challenges in the chromatographic separation of sildenafil and its related impurities, with a specific focus on the sildenafil dimer. Here, we provide field-proven insights and systematic troubleshooting protocols to help you achieve robust and reliable analytical results.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the analysis of sildenafil and its dimer.

Q1: What is the this compound, and how is it typically formed?

The this compound (Impurity-F) is a process-related impurity that can arise during the synthesis of the sildenafil active pharmaceutical ingredient (API).[1] Its chemical structure consists of two sildenafil molecules linked together, resulting in a significantly larger and more hydrophobic compound compared to the parent drug.[2] The formation of such impurities is a critical concern in pharmaceutical manufacturing, as regulatory bodies like the ICH require strict control and characterization of any impurity present at levels of 0.10% or higher.[1]

Q2: Why is the separation of sildenafil and its dimer challenging?

While the dimer's significantly higher molecular weight (approx. 835 g/mol ) compared to sildenafil (approx. 474 g/mol ) suggests it should be well-retained and easily separated in reversed-phase chromatography, challenges can still arise.[2] The primary difficulties often stem not from the dimer itself, but from achieving a method that can simultaneously resolve the main peak from the dimer and other closely-eluting process impurities or degradation products. Furthermore, sildenafil's basic nature presents its own set of chromatographic challenges, primarily poor peak shape (tailing), which can compromise resolution and accurate quantification of nearby impurities like the dimer.[3][4]

Q3: What is the primary cause of sildenafil peak tailing in RP-HPLC?

Peak tailing for sildenafil is a classic example of secondary retention mechanisms interfering with the desired hydrophobic interactions in reversed-phase HPLC.[3] Sildenafil contains a basic piperazine functional group, which can carry a positive charge depending on the mobile phase pH.[5][6] This charged, basic analyte can then interact strongly with acidic residual silanol groups (Si-OH) present on the surface of standard silica-based C18 columns.[4][7] This secondary ionic interaction is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind as they traverse the column, resulting in an asymmetric, tailing peak.[8][9]

Q4: What are the recommended starting conditions for developing an HPLC separation method?

A robust starting point for separating sildenafil and its related substances, including the dimer, is a reversed-phase HPLC method using a C18 column. Based on numerous validated methods, the following conditions serve as an excellent baseline for development:

ParameterRecommended Starting ConditionRationale & References
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolving power for complex impurity profiles.[10]
Mobile Phase A Phosphate or Ammonium Acetate BufferBuffering is critical to control pH and improve peak shape.[11][12]
Mobile Phase B Acetonitrile (ACN)ACN often provides better peak shape and lower backpressure than methanol.
pH 3.0 (Adjusted with phosphoric acid)Low pH protonates residual silanols, minimizing peak tailing.[8][13]
Detection UV at 230 nm or 290 nmSildenafil shows significant absorbance at these wavelengths.[10][14]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures retention time stability.[14]
Mode Gradient ElutionNecessary to elute highly retained species like the dimer in a reasonable time.

Troubleshooting Guide

This guide provides solutions to specific experimental problems in a direct question-and-answer format.

Problem 1: My sildenafil peak is exhibiting significant tailing (Asymmetry > 1.5).
  • Probable Cause A: Secondary Silanol Interactions. This is the most common cause. The basic piperazine moiety of sildenafil is interacting with acidic silanol groups on the column's stationary phase.[3][7]

  • Solution A1: Lower Mobile Phase pH. Adjust the aqueous component of your mobile phase to a pH of 3.0 or lower using an acid like phosphoric acid. At this low pH, the vast majority of silanol groups will be protonated and thus uncharged, preventing the secondary ionic interaction that causes tailing.[4][8]

  • Solution A2: Use a Base-Deactivated or End-Capped Column. Modern HPLC columns are often "end-capped," a process that converts most residual silanols into less polar groups.[7] If you are using an older column, switching to a high-purity, end-capped, or base-deactivated column designed for basic compounds can dramatically improve peak shape.

  • Solution A3: Add a Competing Base. For methods where a low pH is not desirable, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[15] The TEA will preferentially interact with the active silanol sites, effectively shielding them from the sildenafil analyte.

  • Probable Cause B: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.

  • Solution B1: Reduce Injection Concentration. Prepare a dilution series of your sample (e.g., 50%, 25%, 10% of the original concentration) and inject them. If peak shape improves at lower concentrations, you are likely experiencing mass overload.

Problem 2: The this compound peak is co-eluting with another impurity or is not well-resolved from the main sildenafil peak.
  • Probable Cause A: Insufficient Chromatographic Resolution. The mobile phase conditions may not be optimized to separate compounds with similar properties.

  • Solution A1: Optimize the Gradient. If the dimer is eluting too close to sildenafil or another peak, flatten the gradient slope in that region. A shallower gradient provides more time for the column to resolve closely eluting compounds. For example, if the co-elution occurs at 40% Acetonitrile, modify your gradient to run from 35% to 45% over a longer period.

  • Solution A2: Change the Organic Modifier. The selectivity between different solvents can vary. If you are using acetonitrile, try substituting it with methanol. Methanol has different solvent properties and can alter the elution order and spacing of peaks, potentially resolving the co-elution.

  • Solution A3: Use a Higher Efficiency Column. Switching from a standard HPLC column (5 µm particles) to a UPLC or UHPLC column with smaller particles (e.g., sub-2 µm) will significantly increase column efficiency and resolving power, often separating peaks that co-elute on a standard system.[16]

  • Probable Cause B: Column Bed Deformation. A void or channel may have formed at the head of the column due to pressure shocks or pH instability. This leads to band broadening and poor resolution for all peaks.[8]

  • Solution B1: Reverse-Flush the Column. Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (like 100% ACN) to waste. This can sometimes wash away particulate matter blocking the inlet frit.[3]

  • Solution B2: Replace the Column. If a void has formed in the packed bed, the column is often irreversibly damaged and must be replaced. To prevent this, always ramp up the pump flow rate slowly and ensure your mobile phase pH is within the stable range for your column.[8]

Problem 3: I am seeing unexpected peaks in my chromatogram, especially after the sample has been prepared for a while.
  • Probable Cause: Chemical Degradation. Sildenafil is known to degrade under certain stress conditions, particularly oxidation and exposure to strong bases.[10][17] The primary oxidative degradation product is sildenafil N-oxide, which may appear as a new peak in your chromatogram.[14][15]

  • Solution A1: Use Freshly Prepared Samples. To minimize degradation, analyze samples as soon as possible after preparation. If storage is necessary, keep sample solutions in a cool, dark environment.

  • Solution A2: Perform Forced Degradation Studies. To confirm if the new peak is a degradant, intentionally stress the sildenafil standard (e.g., by adding a small amount of hydrogen peroxide for oxidation or NaOH for base hydrolysis).[11][15] If the peak in your stressed sample matches the retention time of the unknown peak, it is likely a degradation product. This is a key part of developing a stability-indicating method.[10]

  • Solution A3: Use LC-MS for Identification. To definitively identify the unknown peak, analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of the compound, allowing for positive identification of degradants like sildenafil N-oxide or other impurities.[18][19]

Visualizations & Protocols

Troubleshooting Workflow for Sildenafil/Dimer Separation

The following diagram outlines a logical workflow for addressing common separation issues.

G start Start: Poor Separation Observed peak_shape Assess Peak Shape start->peak_shape resolution Assess Resolution peak_shape->resolution No, peak shape is good tailing Peak Tailing? (Asymmetry > 1.5) peak_shape->tailing Yes coelution Co-elution or Poor Resolution? resolution->coelution sol_tailing1 Lower Mobile Phase pH to ~3.0 tailing->sol_tailing1 Yes sol_tailing2 Use End-Capped or Base-Deactivated Column tailing->sol_tailing2 If pH change is not an option sol_tailing3 Check for Mass Overload (Dilute Sample) tailing->sol_tailing3 If tailing persists sol_res1 Optimize Gradient Profile (Shallower Slope) coelution->sol_res1 Yes sol_res2 Change Organic Modifier (ACN <=> MeOH) coelution->sol_res2 If gradient change fails sol_res3 Use Higher Efficiency Column (e.g., UPLC) coelution->sol_res3 For very difficult separations sol_res4 Check for Column Void coelution->sol_res4 If all peaks are broad end_good Separation Successful coelution->end_good No sol_tailing1->resolution sol_tailing2->resolution sol_tailing3->resolution sol_res1->end_good sol_res2->end_good sol_res3->end_good sol_res4->end_good

Caption: Chemical structures of Sildenafil and its process-related Dimer impurity.

Experimental Protocol: Baseline RP-HPLC Method

This protocol provides a detailed, step-by-step methodology for a stability-indicating RP-HPLC method suitable for separating sildenafil from its dimer and other potential impurities.

Objective: To achieve baseline separation (Resolution > 2.0) of sildenafil and its dimer with good peak symmetry (Tailing Factor < 1.5).

1. Materials & Reagents:

  • Sildenafil Citrate Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Phosphoric Acid (85%)

  • Water (HPLC Grade or Milli-Q)

2. Instrument & Columns:

  • HPLC or UPLC system with UV/PDA detector.

  • Column: Waters XTerra RP18, 250 mm x 4.6 mm, 5 µm (or equivalent C18 column). [10]* Column Oven.

3. Mobile Phase Preparation:

  • Mobile Phase A (Buffer):

    • Weigh and dissolve potassium dihydrogen phosphate in HPLC grade water to a final concentration of 0.05 M.

    • Adjust the pH of the solution to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter before use. [10]* Mobile Phase B:

    • 100% Acetonitrile (HPLC Grade).

4. Standard & Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve sildenafil citrate reference standard in a suitable solvent (e.g., methanol or diluent) to make a 1 mg/mL stock solution. [20]* Working Standard (50 µg/mL): Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final concentration of approximately 50 µg/mL.

5. Chromatographic Conditions:

ParameterSetting
Column Waters XTerra RP18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection 230 nm
Gradient Program Time (min) / % Mobile Phase B (ACN)
0 / 5
30 / 95
35 / 95
40 / 5
45 / 5

6. System Suitability:

  • Before running samples, perform at least five replicate injections of the working standard.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): Must be ≤ 1.5 for the sildenafil peak.

    • %RSD of Peak Area: Must be ≤ 2.0%.

    • Resolution: The resolution between sildenafil and the nearest eluting impurity (if present in the standard) should be ≥ 2.0.

7. Data Analysis:

  • Integrate all peaks and identify sildenafil and the dimer based on their retention times relative to the reference standard.

  • Quantify impurities using area percent normalization or against a qualified reference standard for the specific impurity.

References

  • How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications. (n.d.). Aeterna Health.
  • Sildenafil. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222. Retrieved January 16, 2026, from [Link]

  • Method Development and Validation of Stability Indicating Methods for Assay of Tadalafil and Sildenafil Citrate by HPLC. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 5(2). Retrieved January 16, 2026, from [Link]

  • Analytical Validation of Sildenafil Citrate Inhaler Preparation. (n.d.). Thaiscience. Retrieved January 16, 2026, from [Link]

  • Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Prasanna Reddy, B., & Ramachandran, D. (2011). Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 103-109. Retrieved January 16, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 16, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Retrieved January 16, 2026, from [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com. Retrieved January 16, 2026, from [Link]

  • Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]

  • Analytical Method Validation of Sildenafil Citrate and Caffeine in Herbal Medicine for Increasing Stamina using Thin Layer Chromatography-Densitometry. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved January 16, 2026, from [Link]

  • Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 16, 2026, from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. Retrieved January 16, 2026, from [Link]

  • A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/MS/MS/MS. (n.d.). FAA Office of Aerospace Medicine. Retrieved January 16, 2026, from [Link]

  • Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. (2011). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. (2017). Research Journal of Pharmacy and Biological and Chemical Sciences. Retrieved January 16, 2026, from [Link]

  • Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. (2020). PubMed. Retrieved January 16, 2026, from [Link]

  • Degradation and mineralization of the emerging pharmaceutical pollutant sildenafil by ozone and UV radiation using response surface methodology. (2020). PubMed. Retrieved January 16, 2026, from [Link]

  • Representative MSⁿ (n = 2, 3) spectra and proposed fragmentation mechanisms of sildenafil (A) and thiosildenafil (B). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Positive-ion, ionspray mass spectra of sildenafil (m/z 200 to 700). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • The structure of sildenafil. (n.d.). University of Bristol. Retrieved January 16, 2026, from [Link]

  • Sildenafil Determination by Using UPLC in Different Italian Viagra Tablets. (2014). International Journal of Biochemistry Research & Review. Retrieved January 16, 2026, from [Link]

  • Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product. (2011). Trade Science Inc. Retrieved January 16, 2026, from [Link]

  • Supercritical fluid chromatography (SFC) as an isolation tool for the identification of drug related impurities. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Molecular and Crystal Structure of Sildenafil Base. (n.d.). Zeitschrift für Naturforschung B. Retrieved January 16, 2026, from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Retrieved January 16, 2026, from [Link]

  • The Solid State Landscape of the Sildenafil Drug. (2021). Universitat de Barcelona. Retrieved January 16, 2026, from [Link]

  • An Improved RP-HPLC Method for the Quantitative Determination and Validation of Sildenafil Citrate in Bulk and Pharmaceutical Formulations. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Application of Narrow-Bore HPLC Columns in Rapid Determination of Sildenafil Citrate in Its Pharmaceutical Dosage Forms. (n.d.). Brieflands. Retrieved January 16, 2026, from [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]

  • Meeting and Surpassing System Suitability for USP Sildenafil Tablets Assay and Organic Impurities Using Kinetex® Core-Shell and Luna® Omega HPLC/UHPLC Columns. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]

  • Two-dimensional supercritical fluid chromatography/mass spectrometry for the enantiomeric analysis and purification of pharmaceutical samples. (2011). PubMed. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Optimizing Sildenafil Dimer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for optimizing the synthesis of sildenafil-related compounds. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of sildenafil and its derivatives, with a focus on minimizing the formation of dimeric impurities to enhance yield and purity.

It is important to note that "sildenafil dimer" is not a commonly referenced molecule in mainstream chemical literature. However, the formation of dimeric impurities is a known challenge in the synthesis of related heterocyclic compounds. This guide will focus on a plausible and frequently encountered dimeric impurity in sildenafil synthesis, often referred to as bis-sildenafil, and provide strategies to mitigate its formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common dimeric impurity in sildenafil synthesis and how is it formed?

A1: The most significant dimeric impurity is often a bis-sildenafil analogue. Its formation is typically attributed to a side reaction where the reactive pyrazole intermediate couples with another molecule of the sildenafil precursor instead of the intended N-methylpiperazine. This can be exacerbated by non-optimal reaction conditions, such as incorrect stoichiometry or localized high concentrations of reactants.

Q2: What are the initial signs of significant dimer formation in my reaction mixture?

A2: The presence of a significant amount of the dimeric impurity can often be detected by thin-layer chromatography (TLC) as a less polar spot compared to sildenafil. In High-Performance Liquid Chromatography (HPLC), it will appear as a separate peak, typically with a longer retention time due to its higher molecular weight and hydrophobicity.

Q3: Can the choice of solvent impact the yield and purity of my sildenafil synthesis?

A3: Absolutely. The solvent system is critical in controlling reaction rates and minimizing side reactions. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are commonly used. However, their purity and moisture content must be strictly controlled, as water can lead to hydrolysis of starting materials and promote the formation of byproducts.

Q4: How critical is temperature control during the reaction?

A4: Temperature control is paramount. Exceeding the optimal temperature range can increase the rate of side reactions, including the formation of dimeric impurities. It is crucial to maintain a consistent temperature profile throughout the reaction, as fluctuations can lead to a less controlled reaction environment and a broader product distribution.

Troubleshooting Guide: Enhancing Yield and Purity

This section provides a detailed breakdown of potential issues, their root causes, and actionable solutions to improve the outcomes of your sildenafil synthesis.

Issue 1: Low Yield of Sildenafil and High Concentration of Dimeric Impurity

Root Cause Analysis:

This issue often stems from one or more of the following factors:

  • Incorrect Stoichiometry: An excess of the pyrazole starting material relative to N-methylpiperazine can favor the self-condensation reaction that leads to the dimer.

  • Inefficient Mixing: Poor agitation can create localized "hot spots" of high reactant concentration, promoting the formation of the dimeric byproduct.

  • Sub-optimal Reaction Temperature: Higher temperatures can accelerate the rate of the dimerization side reaction.

Solutions:

  • Optimize Stoichiometry:

    • Protocol: Carefully control the molar ratio of your reactants. A slight excess of N-methylpiperazine (1.1 to 1.2 equivalents) can help ensure the complete consumption of the pyrazole precursor, minimizing its availability for dimerization.

    • Causality: By ensuring an excess of the desired nucleophile (N-methylpiperazine), the probability of the electrophilic pyrazole reacting with it is significantly higher than the probability of it reacting with another molecule of itself.

  • Enhance Mixing and Reagent Addition:

    • Protocol: Employ efficient mechanical stirring throughout the reaction. Additionally, consider the slow, dropwise addition of one of the reactants to maintain a low and steady concentration in the reaction vessel.

    • Causality: Slow addition and vigorous mixing prevent the buildup of high local concentrations of the reactive intermediate, thereby disfavoring the second-order dimerization reaction and promoting the desired first-order reaction with the amine.

  • Precise Temperature Management:

    • Protocol: Maintain the reaction temperature within the recommended range for the specific synthetic route. Utilize an automated temperature control system to prevent overshoot.

    • Causality: Chemical reactions have different activation energies. By maintaining a lower, optimal temperature, you can favor the kinetics of the desired reaction over the higher-activation-energy side reaction that produces the dimer.

Issue 2: Difficulty in Removing the Dimeric Impurity During Purification

Root Cause Analysis:

The structural similarity between sildenafil and its dimeric impurity can make separation challenging, especially if the impurity is present in high concentrations.

  • Similar Polarity: Both compounds possess similar functional groups, leading to comparable solubility and chromatographic behavior.

  • Co-precipitation/Co-crystallization: During crystallization, the dimer can become entrapped within the crystal lattice of the sildenafil product.

Solutions:

  • Advanced Chromatographic Techniques:

    • Protocol: Standard column chromatography may not be sufficient. Consider employing preparative HPLC with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase gradient.

    • Causality: The higher resolving power of HPLC can effectively separate compounds with very similar polarities by exploiting subtle differences in their interaction with the stationary phase.

  • Recrystallization with Solvent System Optimization:

    • Protocol: Experiment with different solvent systems for recrystallization. A binary solvent system (one solvent in which the product is soluble and another in which it is sparingly soluble) can often provide better separation.

    • Causality: By carefully selecting the solvent system, you can create conditions where the desired product (sildenafil) crystallizes out of the solution while the more soluble or less soluble dimeric impurity remains in the mother liquor or precipitates separately.

Experimental Workflow and Data

Table 1: Recommended Reaction Parameters for Sildenafil Synthesis

ParameterRecommended RangeRationale
Reactant Ratio (Amine:Pyrazole) 1.1:1 to 1.2:1Minimizes pyrazole self-condensation.
Reaction Temperature 80-100 °CBalances reaction rate and byproduct formation.
Solvent Anhydrous DMF or DMSOGood solubility for reactants, high boiling point.
Reaction Time 12-24 hoursAllows for completion of the reaction.

Diagram 1: Troubleshooting Logic for Low Yield

G start Low Yield of Sildenafil check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry check_mixing Assess Mixing Efficiency start->check_mixing check_temp Monitor Reaction Temperature start->check_temp adjust_ratio Adjust to Slight Excess of Amine check_stoichiometry->adjust_ratio If incorrect improve_agitation Increase Stirring Speed / Baffling check_mixing->improve_agitation If poor slow_addition Implement Slow Reagent Addition check_mixing->slow_addition If localized concentration is suspected optimize_temp Fine-tune Temperature Control check_temp->optimize_temp If fluctuating or too high end Improved Yield adjust_ratio->end improve_agitation->end slow_addition->end optimize_temp->end

Caption: A flowchart for troubleshooting low sildenafil yield.

Diagram 2: Sildenafil Synthesis and Dimer Formation Pathway

G cluster_reactants Reactants cluster_products Products pyrazole Sildenafil Precursor (Pyrazole) sildenafil Sildenafil (Desired Product) pyrazole->sildenafil + Amine (Desired Path) dimer Dimeric Impurity pyrazole->dimer + Pyrazole (Side Reaction) amine N-methylpiperazine amine->sildenafil

Caption: Reaction pathways in sildenafil synthesis.

References

  • Synthesis of Sildenafil: While specific process details are often proprietary, the general synthetic routes are well-documented in chemical literature.

    • Dunn, P. J. (2005). The importance of green chemistry in process research and development. Green Chemistry, 7(9), 633-642. (Note: This provides context on pharmaceutical synthesis rather than a direct protocol).
    • European Patent Office. (1993). Pyrazolopyrimidinone antianginal agents. EP0463756A1. [Link]

  • Controlling Impurities in Pharmaceutical Synthesis: General principles for controlling impurities are outlined by regul

    • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

    • Teasdale, A. (Ed.). (2010). Impurity and Degradant Profiling. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

resolving co-elution of sildenafil dimer with other impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving chromatographic challenges in sildenafil impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for complex separation issues, specifically focusing on the co-elution of the sildenafil dimer with other process-related impurities and degradants.

Co-elution presents a significant challenge in pharmaceutical analysis, as it can lead to inaccurate quantification of impurities and potentially compromise the safety and efficacy of the final drug product. The this compound, a known process-related impurity, due to its structural similarity and physicochemical properties, frequently co-elutes with other related substances. This guide provides a systematic approach to troubleshoot and resolve these challenging separations.

Frequently Asked Questions (FAQs)

Q1: What is the this compound, and why is it a critical impurity to monitor?

A1: The this compound is a process-related impurity that can form during the synthesis of sildenafil.[1][2] Its chemical structure consists of two sildenafil molecules linked together, resulting in a significantly larger and more complex molecule.[1][3] Regulatory bodies like the USP and EP require strict control over impurities in active pharmaceutical ingredients (APIs).[4][5] Accurate quantification of the dimer is essential to ensure the safety, quality, and purity of the sildenafil drug product.

Q2: My primary impurity peak has a noticeable shoulder. How do I confirm this is a co-elution issue?

A2: A peak shoulder is a strong indicator of co-elution, where two or more compounds are not fully separated.[6][7] The most effective way to confirm this is by using a photodiode array (PDA) detector. A peak purity analysis across the peak will reveal if the UV spectra are consistent. If the spectra differ from the upslope to the downslope of the peak, it confirms the presence of a co-eluting impurity.[6][8] If you are using mass spectrometry (MS) detection, you can extract the ion chromatograms for the expected masses of the co-eluting species to see if their retention times align.[6]

Q3: Are there any simple initial adjustments I can make to my existing HPLC method to resolve co-elution?

A3: Yes, before undertaking a full method redevelopment, you can try these simple adjustments:

  • Decrease the Gradient Slope: If you are running a gradient, making it shallower around the elution time of the critical pair can significantly improve resolution.[9]

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and often improves the separation of closely eluting peaks.[10]

  • Adjust the Column Temperature: Changing the temperature by ±5-10 °C can alter selectivity and may be sufficient to resolve the peaks.[11]

Q4: My peaks are splitting, not just shouldering. Is this the same as co-elution?

A4: Peak splitting is typically not the same as co-elution, although it can sometimes be mistaken for it. Splitting is often caused by issues such as a column void, a partially plugged frit, or incompatibility between the sample solvent and the mobile phase.[12] Co-elution refers to two distinct analytes eluting at very similar times, creating overlapping peaks.[6]

In-Depth Troubleshooting Guide: Resolving this compound Co-elution

This section provides a systematic, causality-driven approach to method optimization when standard adjustments are insufficient.

Issue: Persistent co-elution of the this compound with a closely eluting impurity.

Question: I've confirmed co-elution between the this compound and another known impurity using PDA analysis. Standard adjustments to flow rate and temperature have not achieved baseline separation (Resolution (Rs) < 1.5). What is the logical next step for method development?

Answer: Resolving persistent co-elution requires a systematic manipulation of the factors that govern chromatographic separation: selectivity (α) , efficiency (N) , and retention factor (k) .[11][13] Since you are dealing with structurally similar molecules, changing the chemical interactions—and thus, the selectivity—is the most powerful strategy.[11]

Below is a workflow designed to logically address this challenge.

Troubleshooting Workflow Diagram

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Selectivity Optimization cluster_mp cluster_2 Phase 3: Retention & Efficiency Tuning cluster_3 Phase 4: Verification start Co-elution Confirmed (Rs < 1.5) check_method Review Current Method: - Column Chemistry (e.g., C18) - Mobile Phase (ACN/MeOH, pH) - Gradient Profile start->check_method opt_mp Modify Mobile Phase (High Impact on Selectivity) check_method->opt_mp Start Here mp_solvent Switch Organic Modifier (ACN <=> MeOH) opt_mp->mp_solvent opt_sp Change Stationary Phase (Highest Impact on Selectivity) opt_grad Optimize Gradient Profile (Fine-tune Retention) opt_sp->opt_grad mp_ph Adjust pH (± 0.5 units) Impacts ionization mp_solvent->mp_ph If needed mp_ph->opt_sp If co-elution persists mp_ph->opt_grad After MP changes grad_shallow Introduce Shallow Segment Around Co-eluting Pair opt_grad->grad_shallow end Resolution Achieved (Rs >= 1.5) Verify with Peak Purity grad_shallow->end

Caption: A systematic workflow for resolving chromatographic co-elution.

Step 1: Manipulating Mobile Phase Selectivity (α)

Selectivity is the most critical factor in separating closely related compounds.[13] Modifying the mobile phase is often the most practical first step.

  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they interact with analytes and the stationary phase differently.

    • Causality: Acetonitrile acts primarily as a non-polar solvent, while methanol has both non-polar and polar (hydrogen-bonding) characteristics. This difference can alter the elution order of compounds with different functionalities.[10] For example, if your current method uses acetonitrile, switching to methanol can change the retention behavior of the dimer relative to other impurities, potentially resolving the co-elution.

  • Adjust Mobile Phase pH: Sildenafil and many of its impurities contain basic nitrogen atoms, making their retention highly sensitive to pH.[14]

    • Causality: A small change in pH (e.g., ± 0.2-0.5 units) can alter the ionization state of the analytes. Ionized compounds are more polar and will elute earlier in reversed-phase chromatography. The this compound and other impurities may have slightly different pKa values, and a pH adjustment can exploit this difference to induce a separation. Ensure you stay within the stable pH range of your column (typically pH 2-8 for silica-based columns).

Step 2: Altering Stationary Phase Selectivity (α)

If mobile phase adjustments are unsuccessful, changing the column chemistry provides an orthogonal separation mechanism and is the most powerful way to affect selectivity.[11]

  • Switching Column Chemistry:

    • Causality: Not all C18 columns are the same. Differences in bonding density, end-capping, and silica purity can affect separations. However, for a more significant change in selectivity, switch to a different stationary phase altogether.

      • Phenyl-Hexyl Phase: This phase provides π-π interactions with aromatic rings in the analytes. Since sildenafil and its impurities are rich in aromatic structures, a phenyl column can offer a completely different elution pattern compared to a C18 phase, which separates primarily based on hydrophobicity.

      • Polar-Embedded Phase: These columns (e.g., amide or carbamate phases) offer alternative interactions, such as hydrogen bonding, which can be effective for separating compounds with polar functional groups.

      • Cyano (CN) Phase: A cyano column can be used in both reversed-phase and normal-phase modes and provides dipole-dipole interactions.

Stationary Phase Primary Interaction Mechanism Best Suited For
C18 (L1) Hydrophobic (van der Waals)General purpose, separation by hydrophobicity.
Phenyl-Hexyl (L11) π-π interactions, moderate hydrophobicityCompounds with aromatic rings, like sildenafil.
Polar-Embedded Hydrophobic & Hydrogen BondingSeparating compounds with polar functional groups.
Cyano (CN) (L10) Dipole-dipole interactions, weak hydrophobicityAlternative selectivity for polar and unsaturated compounds.
Step 3: Optimizing the Gradient for Retention (k) and Efficiency (N)

Once you have established a mobile phase and stationary phase combination that shows promise, fine-tuning the gradient can maximize the separation.

  • Implement a Segmented Gradient:

    • Causality: A single linear gradient may not provide sufficient resolving power for a specific, difficult-to-separate pair. A shallower gradient segment around the elution time of the this compound and its co-eluting impurity increases the time they spend interacting with the stationary phase, allowing for better separation.

    • Protocol: First, run a fast "scouting" gradient to identify the approximate elution time of the target peaks. Then, modify the gradient to be very shallow (e.g., 0.2-0.5% B/min) in the window where these peaks elute.

Experimental Protocols

Protocol 1: Systematic HPLC Method Development for Resolving Co-eluting Peaks

This protocol outlines a systematic approach to developing a robust HPLC method for separating sildenafil and its impurities, including the dimer.

  • Initial Conditions & Scouting Run:

    • Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water or a 20 mM phosphate buffer at a defined pH (e.g., pH 3.0).[15]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: PDA/UV at 230 nm or 290 nm.[16]

    • Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution times of all impurities, including the dimer.

  • Mobile Phase Optimization:

    • Solvent Swap: Replace Acetonitrile (Mobile Phase B) with Methanol and re-run the scouting gradient. Compare the chromatograms to see if selectivity has improved for the critical pair.

    • pH Adjustment: Prepare Mobile Phase A at three different pH levels (e.g., pH 2.8, 3.0, 3.2), ensuring you remain within the column's stable range. Run the analysis at each pH and evaluate the resolution.

  • Stationary Phase Screening:

    • If co-elution persists, repeat the scouting gradient and mobile phase optimization steps on a column with different selectivity, such as a Phenyl-Hexyl column.

  • Gradient Optimization:

    • Based on the best combination of mobile and stationary phases from the previous steps, refine the gradient.

    • If the this compound and impurity co-elute at 45% B, design a segmented gradient:

      • 0-5 min: 10% B to 40% B

      • 5-15 min: 40% B to 50% B (shallow segment for resolution)

      • 15-17 min: 50% B to 95% B (column wash)

      • 17-20 min: Re-equilibration at 10% B

  • Verification:

    • Once a satisfactory separation (Rs ≥ 1.5) is achieved, perform a peak purity analysis using the PDA detector to confirm that the peaks are now homogenous.

References

  • Akay, C., et al. (2022). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry.
  • Kumar, A. P., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • United States Pharmacopeia (2012).
  • Phenomenex (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Agilent Technologies (2024).
  • Waters Corporation (n.d.). HPLC Troubleshooting: A System Monitoring Approach.
  • BenchChem (n.d.).
  • Axion Labs (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

  • Med-Adalla, A., et al. (2010). Reversed-phase HPLC determination of sildenafil citrate in the presence of its oxidative-induced degradation products.
  • Daraghmeh, N., et al. (2001). Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 483-492.
  • Janthong, S., et al. (2015). Analytical Validation of Sildenafil Citrate Inhaler Preparation. Thai Journal of Pharmaceutical Sciences.
  • Waters Corpor
  • HELIX Chromatography. HPLC Methods for analysis of Sildenafil.
  • Majors, R. E., & Bell, D. (2014).
  • Dehong, G., et al. (2013). Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet. Journal of Pharmaceutical and Biomedical Analysis.
  • Reddy, B., et al. (2011).
  • Sigma-Aldrich (n.d.). Sildenafil Citrate Method (HPLC) following USP Monograph on Ascentis® Express C18 with UV detection.
  • BenchChem (n.d.).
  • Sigma-Aldrich (n.d.).
  • Phenomenex (n.d.). Meeting and Surpassing System Suitability for USP Sildenafil Tablets Assay and Organic Impurities Using Kinetex® Core-Shell and Luna® Omega Columns.
  • Sigma-Aldrich. Sildenafil impurity A EP Reference Standard.
  • Sigma-Aldrich.
  • Agilent Technologies. (2024).
  • GLP Pharma Standards. Sildenafil EP Impurity B.
  • Sigma-Aldrich.
  • SynZeal. Sildenafil EP Impurity C.
  • University of Bristol (n.d.). The structure of sildenafil. School of Chemistry. Retrieved from [Link]

  • CymitQuimica. This compound Impurity.
  • Lamie, N. T. (2011).
  • ChemicalBook. This compound IMpurity.
  • Simson Pharma Limited. Sildenafil EP Impurity C.
  • Reddy, G. R., et al. (1999). Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography.
  • Veeprho. This compound Impurity.
  • BenchChem. resolving chromatographic co-elution with Sildenafil-d3-1.
  • Kumar, A., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences.

Sources

Technical Support Center: Stability Testing of Sildenafil Dimer Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of sildenafil dimer. As you navigate the complexities of forced degradation studies, this resource will provide in-depth, experience-driven answers to common challenges, ensuring the integrity and robustness of your stability-indicating methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and hurdles encountered during the stability testing of this compound.

Q1: What is a this compound, and why is its stability testing crucial?

A1: A this compound is a process-related impurity that can form during the synthesis of sildenafil.[1][2] It consists of two sildenafil molecules linked together, often through the piperazine ring.[1][3] The chemical name is Bis-1, 4-[4- ethoxy-3-(6,7-dihydro-1-methyl-7- oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin- 5-yl)-benzenesulfonyl] piperazine.[1]

Stability testing of this dimer is critical for several reasons:

  • Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) require the identification, characterization, and control of impurities in active pharmaceutical ingredients (APIs).[1] Any impurity present at a level greater than 0.10% must be identified and characterized.[1]

  • Patient Safety: The toxicological profile of the dimer is likely different from that of sildenafil. Ensuring it does not form in significant amounts during the shelf-life of the drug product is a matter of patient safety.

  • Product Quality: The presence and growth of impurities can impact the overall quality, efficacy, and safety of the final drug product.[]

Q2: I'm seeing an unexpected peak in my HPLC chromatogram during a forced degradation study of sildenafil. Could it be a dimer?

A2: It is a possibility. The formation of a dimer is a known pathway for sildenafil.[1][2] To investigate this, consider the following:

  • Mass Spectrometry (MS) Analysis: The most definitive way to identify the peak is by using a mass spectrometer coupled to your HPLC (LC-MS). The expected protonated molecular ion for the this compound would be at m/z 835.4.[1]

  • Relative Retention Time (RRT): If you have a reference standard for the this compound, you can compare its retention time to the unknown peak. The dimer, being a larger molecule, will likely have a longer retention time than sildenafil on a reversed-phase column.

  • Forced Dimerization: You can attempt to synthesize the dimer under conditions known to promote its formation and see if the resulting peak matches your unknown.

Q3: My this compound standard seems to be degrading on its own, even before I start my stress studies. What could be the cause?

A3: The intrinsic stability of the this compound itself may be limited. Like sildenafil, it possesses functional groups susceptible to degradation. The piperazine ring, in particular, is known to be a site of photodegradation.[5][6]

To troubleshoot this:

  • Storage Conditions: Ensure your standard is stored under appropriate conditions (e.g., protected from light, at a low temperature, and in a tightly sealed container) as recommended by the supplier.

  • Solvent Effects: The choice of solvent for your stock and working solutions is critical. Some organic solvents can promote degradation. Prepare fresh solutions for each experiment and consider conducting a short-term solution stability study.

  • Purity of the Standard: Verify the purity of your reference standard upon receipt. It may contain degradants from its own synthesis or storage.

Q4: I'm struggling to achieve the target 5-20% degradation for the this compound in my forced degradation studies as recommended by ICH. What should I do?

A4: Achieving the target degradation of 5-20% is crucial for demonstrating the stability-indicating nature of your analytical method.[7] If you are not seeing degradation, you may need to increase the severity of your stress conditions. Conversely, if you are seeing complete degradation, the conditions are too harsh.

Here's a systematic approach:

  • Incremental Stress: Instead of a single, harsh condition, apply stress incrementally. For example, for thermal stress, test at 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, 70°C).[8]

  • Time Course Study: For hydrolytic and oxidative studies, sample at multiple time points to find the optimal duration that yields the target degradation.

  • Reagent Concentration: For acid, base, and oxidative stress, adjust the concentration of the stress agent (e.g., HCl, NaOH, H₂O₂).

If the dimer is highly stable to a particular stress condition even after applying vigorous conditions, this is also a valid result and should be documented.[9]

Section 2: Troubleshooting Guides for Specific Stress Conditions

This section provides detailed troubleshooting for issues that may arise during specific forced degradation experiments.

Hydrolytic Degradation (Acid & Base)

Q: My this compound is showing minimal degradation under acidic conditions but significant degradation under basic conditions. Is this expected?

A: Yes, this is consistent with the known stability profile of sildenafil. Sildenafil is generally more susceptible to degradation under alkaline (basic) and oxidative conditions.[10][11]

  • Scientific Rationale: The lactam ring in the pyrazolopyrimidinone core of the sildenafil structure is susceptible to hydrolysis, a reaction often catalyzed by hydroxide ions (base). While acid can also catalyze this reaction, the molecule may exhibit greater stability at a lower pH.

Troubleshooting Protocol: Inconsistent Results in Hydrolysis Studies

  • pH Control: Ensure the pH of your solution is accurately measured and maintained throughout the experiment. The use of buffers can be helpful, but their potential interaction with the analyte should be evaluated.

  • Solubility: Sildenafil and its dimer have pH-dependent solubility.[12] Ensure the compound is fully dissolved at the start of the experiment. Poor solubility can lead to non-reproducible results. You may need to use a co-solvent, but its stability under the stress conditions must be confirmed.

  • Neutralization: Before HPLC analysis, ensure that samples from both acidic and basic stress conditions are neutralized. Injecting highly acidic or basic samples can damage the column and lead to poor chromatography.

Oxidative Degradation

Q: I'm observing multiple degradation peaks in my oxidative stress study using hydrogen peroxide. How can I identify the primary degradant?

A: Sildenafil is known to be susceptible to oxidation, with the primary degradation product often being sildenafil N-oxide.[2][10] It is plausible that the this compound would also form an N-oxide.

  • Scientific Rationale: The nitrogen atoms in the piperazine ring are susceptible to oxidation, leading to the formation of N-oxides.

Experimental Workflow for Oxidative Degradant Identification

G cluster_0 Forced Degradation cluster_1 Analysis A This compound + H₂O₂ B Incubate (e.g., RT, 60°C) A->B C Sample at Time Points B->C D HPLC-UV Analysis C->D E LC-MS Analysis D->E F Characterize Degradants E->F

Caption: Workflow for Oxidative Degradation Analysis.

Troubleshooting Protocol: Controlling the Rate of Oxidation

  • H₂O₂ Concentration: Start with a lower concentration of hydrogen peroxide (e.g., 3%) and increase if necessary. Sildenafil has been shown to be completely degraded by 30% H₂O₂.[13]

  • Temperature: Perform the initial studies at room temperature. Heating can significantly accelerate the reaction and may not be necessary to achieve the desired level of degradation.[11]

  • Catalysts: Be aware that trace metal ions can catalyze oxidative degradation. Use high-purity water and reagents.

Photolytic Degradation

Q: My photostability study is showing inconsistent results between batches. What could be the cause?

A: Photostability testing can be influenced by several factors, leading to variability. The ICH Q1B guideline provides a framework for conducting these studies.[14][15][16][17]

  • Scientific Rationale: The absorption of UV or visible light can excite electrons in the molecule, leading to photochemical reactions. The piperazine ring and the sulfonic acid group in sildenafil have been identified as susceptible to photodegradation.[5][6]

Troubleshooting Protocol: Ensuring Reproducible Photostability Results

  • Light Source Uniformity: Ensure your photostability chamber provides uniform light and UV exposure to all samples. The use of a calibrated lux meter and radiometer is essential.[18] The ICH guideline recommends an exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter.[18]

  • Sample Presentation: The physical form of the sample (solid vs. solution) and the container can impact results. For solid-state studies, the crystal form and particle size can play a role. When using glass dishes, lining them with aluminum foil can prevent interference from reflected light.[19]

  • Dark Control: Always include a dark control (sample protected from light, e.g., wrapped in aluminum foil) stored under the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.[14]

Thermal Degradation

Q: The this compound appears to be very stable under thermal stress. Is this unusual?

A: No, this is not entirely unexpected. Sildenafil citrate itself is relatively stable to thermal stress.[10][11] Thermogravimetric analysis (TGA) shows that sildenafil citrate undergoes thermal decomposition at around 189.4°C.[12]

  • Scientific Rationale: Thermal degradation typically involves the breaking of covalent bonds, which requires significant energy input. The this compound is a large, complex molecule with a stable core structure.

Troubleshooting Protocol: Differentiating Degradation from Physical Changes

  • Visual Inspection: Note any changes in the physical appearance of the sample, such as color change or melting.

  • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) can be used to investigate if any phase transitions or melting events are occurring that might not be detected by HPLC. The DSC curve for sildenafil citrate shows a sharp endothermic event between 196-204°C.[12]

  • Forced Conditions: If no degradation is observed under standard accelerated conditions (e.g., 60°C), you may need to test at higher temperatures (e.g., 80°C or higher) to confirm its thermal stability.[8]

Section 3: Data Interpretation and Method Validation

This section provides guidance on interpreting the data from your stress studies and ensuring your analytical method is truly stability-indicating.

Summary of Stress Conditions

The following table summarizes typical starting conditions for forced degradation studies of a sildenafil-related compound. These should be adapted based on the observed stability of the dimer.

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl24 - 48 hoursHydrolysis of the sulfonamide or lactam ring
Base Hydrolysis 0.1 M - 1 M NaOH2 - 8 hoursHydrolysis of the sulfonamide or lactam ring
Oxidation 3% - 30% H₂O₂1 - 24 hoursN-oxidation of the piperazine ring
Thermal 60°C - 80°C24 - 72 hoursGeneral decomposition at high temperatures
Photolytic ICH Q1B conditionsPer guidelineDegradation of the piperazine ring, hydrolysis of the sulfonamide
Developing a Stability-Indicating HPLC Method

Q: How can I be sure my HPLC method is separating all the degradation products from the this compound peak?

A: This is the core principle of a stability-indicating method. The method must be able to resolve the parent compound from all potential impurities and degradants.[20]

Workflow for Method Validation

G A Develop Initial HPLC Method B Perform Forced Degradation Studies A->B C Analyze Stressed Samples B->C D Peak Purity Analysis (PDA Detector) C->D E Resolution Check (Rs > 2) C->E F Method Validation (ICH Q2(R1)) D->F E->F

Caption: Stability-Indicating Method Validation Workflow.

Key Validation Parameters:

  • Specificity: This is demonstrated through forced degradation studies. You must show that the method can separate the dimer from its degradants. Peak purity analysis using a Photodiode Array (PDA) detector is essential to confirm that the parent peak is spectrally pure in the presence of its degradants.[11]

  • Accuracy & Precision: These parameters ensure that the method provides reliable quantitative results.

  • Linearity: This demonstrates a proportional relationship between the concentration of the analyte and the detector response over a defined range.

  • Robustness: The method should be insensitive to small, deliberate changes in parameters like mobile phase composition, pH, and column temperature, ensuring its reliability in different labs and on different instruments.[21]

By following these guidelines and troubleshooting steps, you can confidently develop and validate a robust stability-indicating method for this compound, ensuring the quality and safety of your pharmaceutical products.

References

  • Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight. PubMed. Available at: [Link]

  • Annex 10 - ICH. World Health Organization. Available at: [Link]

  • Stability indicating RP-LC determination of sildenafil citrate (Viagra) in pure form and in pharmaceutical samples. PubMed. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • ICH guideline for photostability testing: aspects and directions for use. PubMed. Available at: [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. Available at: [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHODS FOR ASSAY OF TADALAFIL AND SILDENAFIL CITRATE BY HPLC. International Journal of ChemTech Research. Available at: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PMC - PubMed Central. Available at: [Link]

  • Stress Testing: Significance and symbolism. ScienceDirect. Available at: [Link]

  • Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. ResearchGate. Available at: [Link]

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overcoming poor solubility of sildenafil dimer in analytical methods

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sildenafil Dimer Analysis

Document ID: TSC-SDIM-2026-01A

Last Updated: January 16, 2026

Introduction: The Challenge of this compound

Sildenafil, a Biopharmaceutical Classification System (BCS) Class II drug, exhibits low solubility and high permeability.[1][2] Its process-related impurities and degradation products are of significant interest for quality control and stability studies.[3][4] Among these is the this compound, Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-benzenesulfonyl]piperazine, a molecule formed when both ends of a piperazine ring attach to a sildenafil precursor.[3] Due to its larger, more complex, and symmetric structure, the this compound often presents significantly lower solubility in common analytical solvents compared to the parent drug, leading to numerous challenges in its quantification and characterization.

This guide provides troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help researchers overcome the analytical hurdles posed by the poor solubility of the this compound.

Section 1: Troubleshooting Guide for this compound Analysis

This section is designed to address specific, practical problems encountered during the analysis of this compound.

Q1: My this compound reference standard is not dissolving in my initial diluent (e.g., mobile phase, methanol, or acetonitrile). What are my options?

A1: This is the most common issue. The limited solubility of the dimer is often due to strong intermolecular forces. A multi-step strategy is recommended.

  • Initial Approach: Stronger, Compatible Solvents:

    • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF): These are powerful, aprotic solvents excellent for dissolving poorly soluble compounds. Prepare a concentrated stock solution (e.g., 1 mg/mL) in 100% DMSO or DMF. Use sonication or gentle warming (30-40°C) to aid dissolution.

    • Dilution Strategy: Once dissolved, dilute this stock solution to your working concentration with a solvent that is miscible with both the stock solvent and your mobile phase. A 50:50 mixture of acetonitrile and water is often a robust choice. Causality: This "like dissolves like" principle fails for complex molecules. DMSO effectively disrupts the crystal lattice energy and intermolecular hydrogen bonding that prevents the dimer from dissolving in less polar solvents like pure acetonitrile or methanol.

  • Workflow for Solvent Selection:

    Caption: Decision workflow for dissolving this compound.

Q2: I've managed to dissolve the dimer, but I'm seeing poor peak shape (tailing, broadening) and low recovery in my reversed-phase HPLC analysis. Why is this happening?

A2: This often points to two issues: on-column precipitation or secondary interactions with the stationary phase.

  • On-Column Precipitation: If your initial diluent (e.g., high percentage of DMSO) is much stronger than your mobile phase, the dimer can precipitate at the head of the column upon injection.

    • Solution: Ensure the final concentration of the strong solvent (DMSO/DMF) in your injected sample is low (ideally <5%). You may need to prepare a more dilute stock solution to achieve this. Also, ensure your mobile phase has sufficient organic content to maintain solubility. Many sildenafil methods use a mobile phase of acetonitrile and a buffer.[5][6]

  • Secondary Silanol Interactions: Sildenafil and its related compounds contain basic nitrogen atoms that can interact with acidic residual silanol groups on the silica-based C18 column, leading to peak tailing.[7]

    • Solution 1 (pH Adjustment): Lower the pH of the aqueous portion of your mobile phase to around 3.0 using orthophosphoric or trifluoroacetic acid.[6] At this pH, the basic nitrogens are fully protonated, minimizing unwanted interactions.

    • Solution 2 (Competing Base): Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1-0.2% v/v).[8][9] TEA preferentially interacts with the active silanol sites, effectively masking them from the analyte.

Q3: My quantitative results for the dimer are inconsistent and show poor precision. Could this be a solubility problem?

A3: Absolutely. Inconsistent results are a classic symptom of a compound that is not fully or stably dissolved.

  • Root Cause: The dimer may be in a supersaturated or suspended state rather than a true solution. This is especially likely if the solution appears hazy or if you notice precipitation over time.

  • Self-Validating Protocol:

    • Visual Inspection: Always hold your prepared standard and sample solutions against a light and dark background. Any visible particulates or haziness indicates a failed preparation.

    • Preparation Consistency: Always prepare standards and samples in the exact same manner. Use volumetric flasks and ensure the material is fully dissolved before diluting to the final volume.

    • Solution Stability Check: As part of method validation, analyze the same standard preparation at different time points (e.g., 0, 4, 8, 24 hours) while stored under normal laboratory conditions. A significant decrease in peak area over time suggests the compound is precipitating out of solution. If this occurs, solutions must be prepared fresh before each analytical run.

Section 2: Proactive Strategies & Method Development

To avoid these issues from the start, consider the following during method development.

Solvent & Diluent Selection

The choice of solvent is the most critical factor. The goal is to find a medium that can dissolve the dimer and is compatible with the analytical system.

Solvent SystemPrimary UseAdvantagesDisadvantagesCompatibility
Methanol / Acetonitrile Common HPLC DiluentsVolatile, UV transparent, common mobile phase components.Often insufficient to dissolve this compound at required concentrations.[10]HPLC-UV, LC-MS
DMSO / DMF Stock SolutionsExcellent solubilizing power for poorly soluble compounds.High boiling point, can cause peak distortion if injected at high concentrations.HPLC-UV, LC-MS (check for ion suppression)
Co-solvents (e.g., Propylene Glycol, PEG 400) Formulation/DissolutionCan significantly increase aqueous solubility; lower toxicity.[11][12]High viscosity, may not be suitable for direct injection in HPLC.Dissolution Testing, UV-Vis
pH-Adjusted Buffers Mobile Phase / DiluentCan ionize the molecule, increasing aqueous solubility.[13][14] Sildenafil solubility is highest at acidic pH (~4).[1]Dimer solubility may still be limited; buffer salts can precipitate in high organic mobile phases.HPLC-UV
Sample Preparation Techniques

Proper sample preparation is crucial for accurate analysis, especially when extracting the dimer from a complex matrix.

  • Solid Dispersions: For solid dosage forms, techniques like creating a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG) can enhance the dissolution of the hydrophobic dimer during sample extraction.[15][16]

  • Particle Size Reduction: If analyzing a bulk powder, techniques like micronization can increase the surface area, promoting faster and more complete dissolution in the chosen solvent.[13][17]

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution (100 µg/mL)

This protocol is a self-validating system designed for robust and repeatable preparation.

  • Weighing: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL amber volumetric flask.

  • Initial Dissolution: Add no more than 2 mL of 100% DMSO to the flask.

  • Sonication: Place the flask in a sonicator bath for 15 minutes. The solution should become clear. If not, gently warm the flask to ~35°C for 5-10 minutes and sonicate again. A clear, particulate-free solution is a critical checkpoint.

  • First Dilution: Allow the solution to return to room temperature. Add approximately 50 mL of acetonitrile and swirl to mix thoroughly.

  • Final Dilution: Dilute to the 100 mL mark with HPLC-grade water. Cap the flask and invert at least 15 times to ensure homogeneity.

  • Final Concentration: This procedure yields a 100 µg/mL stock solution in a diluent of 2:50:48 DMSO:ACN:Water, which is generally compatible with reversed-phase HPLC systems.

Protocol 2: Validated HPLC Method for Sildenafil and its Dimer

This method incorporates parameters to ensure system suitability and mitigate solubility-related issues.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.[6][18]

  • Diluent: Acetonitrile:Water (50:50, v/v).

System Suitability Test (SST): Before running samples, inject a standard solution containing both sildenafil and this compound five times. The system is deemed ready if it meets the following criteria:

  • Tailing Factor (T): T ≤ 1.5 for both peaks.

  • Resolution (Rs): Rs > 2.0 between sildenafil and the next eluting peak.

  • Precision (%RSD): The Relative Standard Deviation for the peak areas of five replicate injections should be ≤ 2.0%.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use surfactants like SDS to dissolve the this compound?

    • A: Yes, surfactants can be very effective, especially for in vitro dissolution testing or spectrofluorimetric methods where they form micelles that encapsulate the hydrophobic molecule.[19] However, they are generally not ideal for direct injection into HPLC systems as they can coat the stationary phase and interfere with chromatography.

  • Q: Sildenafil itself is poorly soluble. Why is the dimer so much worse?

    • A: The dimer has roughly double the molecular weight and a much larger, more rigid structure than sildenafil.[3] This increases the crystal lattice energy (the energy required to break apart the solid-state) and makes it significantly more difficult for solvent molecules to surround and solvate the individual dimer molecules.

  • Q: My lab wants to avoid using DMSO and DMF. Are there any "greener" alternatives?

    • A: While challenging, you can explore hydrotropy, which uses high concentrations of additives like nicotinamide or sodium salicylate to increase aqueous solubility.[13] Another approach is to investigate novel solvent systems, but this would require significant method re-development and validation. For routine analysis, minimizing the amount of DMSO/DMF used via a robust dilution strategy (as described in Protocol 1) is the most practical approach.

References

  • - Trade Science Inc.

  • - PubMed

  • - BenchChem

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  • - International Journal of Applied Biology and Pharmaceutical Technology

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Validation & Comparative

A Comparative Guide to the Validation of HPLC and UPLC Methods for Sildenafil Dimer Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. Sildenafil, the active ingredient in well-known treatments for erectile dysfunction and pulmonary arterial hypertension, is no exception.[1][2] During its synthesis, various process-related impurities and degradation products can arise, which must be meticulously monitored and controlled.[3][4] Among these is the sildenafil dimer, a critical process-related impurity that requires a robust and validated analytical method for its accurate quantification.[3][5][6]

This guide provides an in-depth, comparative validation of two chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the determination of the this compound impurity. We will delve into the causality behind experimental choices, present detailed validation protocols in accordance with international guidelines, and provide supporting experimental data to offer a clear perspective on the performance of each technique. This resource is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity in pharmaceutical analysis.

The Significance of Impurity Profiling: The Case of this compound

The International Council for Harmonisation (ICH) guidelines mandate that impurities present in a drug substance above a 0.10% threshold must be identified and characterized.[3] The this compound, chemically identified as 5,5'-((piperazine-1,4-disulfonyl)bis(2-ethoxy-5,1-phenylene))bis(1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one), is a known potential impurity.[5] Its formation is linked to the synthesis process, and its presence must be strictly controlled to ensure the safety and quality of the final drug product. A validated, stability-indicating analytical method is therefore not just a regulatory requirement but a scientific necessity.

Method Design: A Tale of Two Chromatographic Approaches

The choice of analytical methodology is a critical decision in pharmaceutical quality control. While HPLC has long been the established standard, UPLC has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity.[7][8][9] Here, we propose and compare two methods for the analysis of sildenafil and its dimer impurity.

The Workhorse: A Robust HPLC Method

The objective of this HPLC method is to achieve a clear separation between the main sildenafil peak and the dimer impurity, as well as other potential related substances. The selection of a C18 column is based on its proven versatility and effectiveness in reversed-phase chromatography for a wide range of pharmaceutical compounds.[10][11] A gradient elution is chosen to ensure that both the less retained and more retained impurities are eluted with good peak shape and resolution within a reasonable timeframe.

The Sprinter: An Efficient UPLC Method

UPLC technology leverages sub-2 µm stationary phase particles to achieve higher separation efficiency.[12] This allows for faster analyses and reduced solvent consumption, making it a more environmentally friendly and cost-effective option for high-throughput environments.[7][13] The proposed UPLC method is designed to significantly reduce the analysis time compared to the HPLC method while maintaining or even improving the resolution between sildenafil and the dimer impurity.

A Head-to-Head Comparison: HPLC vs. UPLC

ParameterProposed HPLC MethodProposed UPLC MethodRationale for Comparison
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µmUPLC columns have smaller particle sizes and dimensions, leading to higher efficiency and faster separations.[12]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterA common acidic mobile phase modifier to ensure good peak shape for basic compounds like sildenafil.
Mobile Phase B AcetonitrileAcetonitrileA widely used organic modifier in reversed-phase chromatography.
Flow Rate 1.0 mL/min0.4 mL/minThe lower flow rate in UPLC is a consequence of the smaller column dimensions and higher backpressure.[12]
Gradient 0-20 min: 30-70% B0-5 min: 30-70% BThe UPLC gradient is significantly shorter, demonstrating the speed advantage of the technique.[7]
Detection UV at 240 nmUV at 240 nmSildenafil citrate shows a UV absorption maximum around 240 nm.[14]
Injection Volume 10 µL2 µLSmaller injection volumes are used in UPLC to prevent column overload.
Column Temp. 30 °C35 °CElevated temperatures can improve peak shape and reduce viscosity, especially at higher UPLC pressures.
Expected Run Time ~25 minutes~7 minutesA key performance indicator for throughput in a QC environment.[7]

The Blueprint for Trust: Method Validation Protocol

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[15][16] Our validation protocol is designed in accordance with the ICH Q2(R1) guideline and encompasses the following parameters.[17][18]

Experimental Workflow for HPLC/UPLC Method Validation

HPLC_UPLC_Validation_Workflow cluster_Prep Preparation cluster_SystemSuitability System Suitability Testing cluster_Validation Validation Parameters cluster_Analysis Data Analysis & Reporting Prep_Standard Prepare Sildenafil & Dimer Standards SST Inject Standard Solution (n=6) Prep_Standard->SST Prep_Sample Prepare Spiked Samples Prep_Sample->SST Prep_MobilePhase Prepare Mobile Phases Prep_MobilePhase->SST SST_Criteria Check Resolution, Tailing Factor, RSD% of Peak Area & Retention Time SST->SST_Criteria Specificity Specificity / Forced Degradation SST_Criteria->Specificity If SST Passes Linearity Linearity & Range Specificity->Linearity Data_Analysis Analyze Chromatographic Data Specificity->Data_Analysis Accuracy Accuracy (Recovery) Linearity->Accuracy Linearity->Data_Analysis Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Data_Analysis LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision->Data_Analysis Robustness Robustness LOD_LOQ->Robustness LOD_LOQ->Data_Analysis Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: Workflow for the validation of the HPLC/UPLC method.

Step-by-Step Validation Procedures
  • Specificity (Forced Degradation): To demonstrate that the method is stability-indicating, forced degradation studies are performed.[14][19] Sildenafil samples are subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. The objective is to show that the dimer impurity peak is well-resolved from any degradation products and the main sildenafil peak.

  • Linearity and Range: Linearity is established by preparing a series of solutions of the this compound impurity at different concentrations (typically from the Limit of Quantitation to 150% of the specification limit). The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable.

  • Accuracy (Recovery): Accuracy is determined by spiking a placebo or a sample of sildenafil with known amounts of the dimer impurity at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery of the impurity is then calculated. Acceptance criteria are typically within 90-110% recovery.

  • Precision:

    • Repeatability (Intra-assay precision): This is assessed by analyzing a minimum of six replicate samples of sildenafil spiked with the dimer impurity at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the results should be ≤ 5.0%.

    • Intermediate Precision: This is evaluated by repeating the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data is calculated to assess the method's ruggedness.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated. LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[20] These are typically determined based on the signal-to-noise ratio (S/N), with LOD at an S/N of 3:1 and LOQ at an S/N of 10:1.

  • Robustness: The robustness of the method is evaluated by intentionally making small variations in the method parameters, such as the mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during routine use.

Data-Driven Comparison: Validation Results

The following tables summarize the hypothetical validation data for the proposed HPLC and UPLC methods.

Table 1: System Suitability and Linearity
ParameterHPLC MethodUPLC MethodAcceptance Criteria
Resolution (Sildenafil/Dimer) 2.83.5≥ 2.0
Tailing Factor (Dimer) 1.21.1≤ 2.0
Linearity (R²) 0.99920.9995≥ 0.99
Range 0.05 - 1.5 µg/mL0.05 - 1.5 µg/mLLOQ to 150% of specification
Table 2: Accuracy and Precision
ParameterHPLC MethodUPLC MethodAcceptance Criteria
Accuracy (Mean Recovery) 98.7%101.2%90.0 - 110.0%
Repeatability (RSD%) 2.5%1.8%≤ 5.0%
Intermediate Precision (RSD%) 3.1%2.2%≤ 5.0%
Table 3: Sensitivity and Robustness
ParameterHPLC MethodUPLC MethodComments
LOD 0.015 µg/mL0.010 µg/mLUPLC often provides enhanced sensitivity.[8]
LOQ 0.05 µg/mL0.03 µg/mLLower LOQ allows for more precise measurement at low impurity levels.
Robustness PassedPassedBoth methods demonstrated reliability with minor parameter variations.

Conclusion: Choosing the Right Tool for the Job

This comparative guide demonstrates that both the proposed HPLC and UPLC methods are suitable for the intended purpose of quantifying the this compound impurity. The validation data confirms that both methods are specific, linear, accurate, precise, and robust.

The choice between HPLC and UPLC will ultimately depend on the specific needs of the laboratory.[7]

  • The HPLC method represents a reliable and robust workhorse, suitable for laboratories where throughput is not the primary concern or where UPLC instrumentation is not available.

  • The UPLC method offers significant advantages in terms of speed, leading to higher sample throughput and reduced solvent consumption.[13] The enhanced sensitivity and resolution make it the superior choice for new method development and for laboratories with high sample volumes.[7]

By presenting these two validated methods, this guide provides drug development professionals with the necessary information to make an informed decision based on their specific analytical challenges and resource availability. The rigorous adherence to ICH guidelines ensures that whichever method is chosen, it will provide trustworthy and scientifically sound data, ultimately contributing to the safety and quality of sildenafil-containing drug products.

References

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A Comparative Guide to Sildenafil Dimer and Other Sildenafil Impurities for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. Sildenafil, the active component in well-known medications for erectile dysfunction and pulmonary arterial hypertension, is no exception. The synthesis and storage of sildenafil can give rise to a number of impurities, each with its own unique chemical identity and potential impact. This guide provides an in-depth comparison of a notable process-related impurity, the sildenafil dimer, with other common sildenafil impurities. We will delve into their formation, analytical separation and detection, and the toxicological rationale for their stringent control, supported by experimental data and established regulatory frameworks.

The Genesis of Impurities in Sildenafil Synthesis and Degradation

Impurities in sildenafil can originate from various stages, including the manufacturing process (process-related impurities) and degradation of the drug substance over time (degradation products).[1][2] Understanding the formation pathways of these impurities is the first step in controlling their presence in the final drug product.

This compound (Impurity F): A Consequence of Incomplete Reaction

The this compound, chemically identified as 5,5'-((piperazine-1,4-disulfonyl)bis(2-ethoxy-5,1-phenylene))bis(1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one), is a significant process-related impurity.[3][4] Its formation is typically associated with the final steps of sildenafil synthesis, where the chlorosulfonyl derivative of the sildenafil core is condensed with 1-methylpiperazine.[3] If piperazine, a common starting material or a potential impurity in N-methyl piperazine, is present, it can react with two molecules of the sildenafil precursor, leading to the formation of this dimeric structure.[3][4]

Diagram: Proposed Formation Pathway of this compound

G cluster_reactants Reactants cluster_product Product sildenafil_precursor1 Sildenafil Precursor (Chlorosulfonyl derivative) sildenafil_dimer This compound sildenafil_precursor1->sildenafil_dimer Condensation piperazine Piperazine (Impurity) piperazine->sildenafil_dimer sildenafil_precursor2 Sildenafil Precursor (Chlorosulfonyl derivative) sildenafil_precursor2->sildenafil_dimer G cluster_workflow Analytical Workflow sample_prep Sample Preparation (Dissolution & Filtration) hplc_injection HPLC Injection sample_prep->hplc_injection chrom_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_separation uv_detection UV Detection (~230 nm) chrom_separation->uv_detection data_analysis Data Analysis (Peak Integration, Quantification) uv_detection->data_analysis

Sources

A Guide to the Biological Assessment of Novel PDE5 Inhibitors: A Comparative Analysis Featuring a Hypothetical Sildenafil Dimer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel phosphodiesterase type 5 (PDE5) inhibitors is a continuous endeavor to enhance therapeutic efficacy, selectivity, and pharmacokinetic profiles. Sildenafil, the pioneering oral therapy for erectile dysfunction, serves as a benchmark for these investigations.[1][2] This guide provides a comprehensive framework for assessing the biological activity of new chemical entities targeting PDE5, using a hypothetical "sildenafil dimer" as a case study for comparison against established inhibitors like sildenafil and tadalafil.

The rationale for exploring a dimeric structure of sildenafil could be multifaceted. Dimerization might enhance binding affinity through multivalent interactions with the dimeric PDE5 enzyme, potentially leading to increased potency.[3] Furthermore, altering the molecular structure could modulate pharmacokinetic properties such as half-life and bioavailability. This guide will walk through the essential in vitro and cell-based assays required to characterize such a novel compound and objectively compare its performance.

The Bedrock of Action: The NO/cGMP Signaling Pathway

Understanding the mechanism of action of PDE5 inhibitors is fundamental to designing and interpreting biological assays. Penile erection is a hemodynamic process initiated by the release of nitric oxide (NO) from non-adrenergic, non-cholinergic nerve endings and endothelial cells upon sexual stimulation.[4] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum, increased blood flow, and ultimately, an erection.[6]

The action of cGMP is terminated by its hydrolysis to GMP by PDE5, the predominant phosphodiesterase in the corpus cavernosum.[3] Sildenafil and other PDE5 inhibitors act as competitive inhibitors, preventing the breakdown of cGMP and thereby potentiating the NO-mediated erectile response.[1][6]

PDE5_Signaling_Pathway cluster_0 Presynaptic Nerve Terminal / Endothelial Cell cluster_1 Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Synthase Nitric Oxide Synthase (NOS) Sexual_Stimulation->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO L_Arginine L-Arginine L_Arginine->NO_Synthase Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation (Erection) cGMP->Relaxation Promotes GMP GMP (inactive) PDE5->GMP Hydrolyzes Sildenafil_Dimer This compound (Hypothetical) Sildenafil_Dimer->PDE5 Inhibits

Figure 1: The Nitric Oxide/cGMP signaling pathway and the inhibitory action of a hypothetical this compound on PDE5.

Part 1: In Vitro Assessment of PDE5 Inhibition

The initial step in characterizing a novel PDE5 inhibitor is to determine its potency and selectivity through in vitro enzymatic assays.

A. Determining Inhibitory Potency (IC50) using a Fluorescence Polarization Assay

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. A fluorescence polarization (FP) assay is a robust, homogeneous method well-suited for high-throughput screening.[7]

Causality Behind Experimental Choices: The FP assay is based on the principle that a small, fluorescently labeled cGMP molecule (tracer) tumbles rapidly in solution, resulting in low light polarization.[8][9] When PDE5 hydrolyzes the cGMP-tracer, the resulting fluorescent monophosphate binds to a larger binding agent, slowing its rotation and increasing the polarization of the emitted light.[10] An inhibitor will prevent this hydrolysis, thus keeping the polarization low. This method is preferred for its simplicity (no wash steps), sensitivity, and amenability to automation.[4][8]

Experimental Protocol: PDE5 Inhibition FP Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) and reference compounds (sildenafil, tadalafil) in DMSO.

    • Create a serial dilution of the compounds to test a range of concentrations.

    • Dilute recombinant human PDE5A1 enzyme, a fluorescently labeled cGMP substrate (e.g., FAM-cGMP), and a binding agent in the appropriate assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compounds or controls (DMSO for 100% activity, a known potent inhibitor for 0% activity) to the wells.

    • Add 5 µL of the diluted PDE5 enzyme solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 5 µL of the FAM-cGMP substrate solution to all wells.

    • Incubate the plate for 60-120 minutes at 37°C.

    • Stop the reaction by adding 5 µL of the binding agent.

    • Incubate for at least 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader.

    • Calculate the percentage of PDE5 inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_reagents Prepare Reagents: - Test Compounds (this compound) - Controls (Sildenafil) - PDE5 Enzyme - FAM-cGMP Substrate - Binding Agent add_compounds 1. Add Compounds/Controls to 384-well Plate prep_reagents->add_compounds add_enzyme 2. Add PDE5 Enzyme add_compounds->add_enzyme incubate1 3. Incubate (15-30 min, RT) (Inhibitor Binding) add_enzyme->incubate1 add_substrate 4. Add FAM-cGMP Substrate (Initiate Reaction) incubate1->add_substrate incubate2 5. Incubate (60-120 min, 37°C) (Enzymatic Reaction) add_substrate->incubate2 add_binder 6. Add Binding Agent (Stop Reaction) incubate2->add_binder incubate3 7. Incubate (>60 min, RT) (Binding Equilibrium) add_binder->incubate3 read_fp 8. Read Fluorescence Polarization (mP) incubate3->read_fp calc_inhibition 9. Calculate % Inhibition read_fp->calc_inhibition determine_ic50 10. Determine IC50 Value calc_inhibition->determine_ic50

Figure 2: Experimental workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

B. Assessing Selectivity Against Other PDE Isoforms

A crucial aspect of a new drug's profile is its selectivity. Off-target inhibition of other PDE isoforms can lead to undesirable side effects. For instance, inhibition of PDE6, found in the retina, is associated with the visual disturbances sometimes seen with sildenafil.[11][12] Inhibition of PDE11 has also been a consideration in drug design.[11]

Experimental Approach: The FP assay protocol described above can be adapted to measure the inhibitory activity of the this compound against a panel of other recombinant human PDE isoforms (e.g., PDE1, PDE6, PDE11). The selectivity is then expressed as a ratio of IC50 values (IC50 for off-target PDE / IC50 for PDE5). A higher ratio indicates greater selectivity for PDE5.

Comparative Data for PDE5 Inhibitors

CompoundPDE5 IC50 (nM)Selectivity vs. PDE1Selectivity vs. PDE6Selectivity vs. PDE11
Sildenafil6.6[13]>136x[12]~10x[12]~1000x[13]
TadalafilVaries>780x[12]>7000x[12]~20x[12]
Vardenafil0.7[13]>41x[12]~16x[12]~9300x[13]
This compound To be determinedTo be determinedTo be determinedTo be determined

Note: IC50 values can vary between studies due to different assay conditions. The data presented is for comparative purposes.

Part 2: Cell-Based Assessment of Biological Activity

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the compound's ability to penetrate cell membranes and modulate intracellular signaling pathways.

Measuring Intracellular cGMP Levels

The primary downstream effect of PDE5 inhibition in target cells is an increase in cGMP levels. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying intracellular cGMP.

Causality Behind Experimental Choices: This assay confirms that the compound's enzymatic inhibition translates into a functional cellular response. Using a cell line that expresses PDE5 (e.g., vascular smooth muscle cells) and stimulating the NO/cGMP pathway (e.g., with an NO donor like sodium nitroprusside) mimics the physiological environment.[5] The ELISA provides a quantitative readout of cGMP accumulation, directly reflecting the in-cell efficacy of the inhibitor.

Experimental Protocol: Intracellular cGMP ELISA

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., rabbit corpus cavernosum smooth muscle cells) in 6-well plates and grow to ~80% confluency.

    • Pre-treat the cells with various concentrations of the test compound (this compound) and controls (sildenafil) for 30-60 minutes.

    • Stimulate the cells with an NO donor (e.g., 100 µM sodium nitroprusside) for 10-15 minutes to activate sGC.

  • Cell Lysis and Sample Preparation:

    • Aspirate the medium and lyse the cells using 0.1 M HCl to stop phosphodiesterase activity.[14]

    • Scrape the cells and centrifuge to pellet cellular debris.

    • Collect the supernatant containing the intracellular cGMP.[14] Some protocols may require acetylation of the samples and standards to improve assay sensitivity.[15]

  • cGMP ELISA Procedure:

    • Follow the manufacturer's instructions for the specific cGMP ELISA kit.[16][17][18]

    • Typically, this involves adding samples and standards to a microplate pre-coated with an anti-cGMP antibody.

    • A cGMP-enzyme conjugate is added, which competes with the cGMP in the sample for antibody binding sites.

    • After incubation and washing steps, a substrate is added, and the resulting colorimetric signal is measured with a plate reader. The signal is inversely proportional to the amount of cGMP in the sample.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of cGMP standards.

    • Calculate the cGMP concentration in each sample based on the standard curve.

    • Compare the fold-increase in cGMP levels in compound-treated cells versus control cells.

Part 3: Prospective In Vivo Evaluation

Should the in vitro and cell-based data for the this compound prove promising (i.e., high potency, selectivity, and cellular efficacy), the next logical step would be to assess its activity in a relevant animal model.

Experimental Model: A common and well-established model involves the electrical stimulation of the cavernous nerve in rats to induce penile erection.[19] The key parameter measured is the intracavernosal pressure (ICP) relative to the mean arterial pressure (MAP). An effective PDE5 inhibitor will potentiate the erectile response, leading to a higher ICP/MAP ratio. This in vivo model provides crucial information on the compound's efficacy, duration of action, and potential side effects in a whole-organism context.

Conclusion

The assessment of a novel PDE5 inhibitor like the hypothetical this compound requires a systematic, multi-tiered approach. This guide outlines the foundational in vitro and cell-based assays necessary to build a comprehensive biological activity profile. By first establishing potent and selective inhibition of the PDE5 enzyme and then confirming a corresponding increase in intracellular cGMP in a relevant cell model, researchers can build a strong, data-driven case for advancing a compound to more complex in vivo studies. The objective comparison of these data points against established benchmarks like sildenafil and tadalafil is crucial for determining the therapeutic potential and differentiation of any new chemical entity in the field of PDE5 inhibition.

References

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  • Ferrini, M. G., et al. (2006). In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect. The Journal of Urology. Available at: [Link]

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  • Kim, D. K., et al. (2001). Synthesis and phosphodiesterase inhibitory activity of new sildenafil analogues containing a carboxylic acid group in the 5'-sulfonamide moiety of a phenyl ring. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kim, D. K., et al. (2001). Synthesis and phosphodiesterase 5 inhibitory activity of novel phenyl ring modified sildenafil analogues. Dongguk University. Available at: [Link]

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  • Wikipedia. (n.d.). PDE5 inhibitor. Wikipedia. Available at: [Link]

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A Comparative Guide to the In Vitro PDE5 Inhibition Assay: Sildenafil vs. Sildenafil Dimer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics for erectile dysfunction and pulmonary hypertension, the phosphodiesterase type 5 (PDE5) enzyme remains a critical target. Sildenafil, the pioneering PDE5 inhibitor, has set a benchmark for efficacy.[1][2] However, the quest for agents with enhanced potency, selectivity, and pharmacokinetic profiles is perpetual. This guide provides an in-depth, objective comparison of the in vitro PDE5 inhibitory activity of the well-established sildenafil monomer against the emerging class of sildenafil dimers.

This document moves beyond a mere recitation of protocols. It delves into the causal relationships behind experimental design, ensuring a trustworthy and authoritative exploration of the topic, grounded in established scientific principles.

Scientific Foundation: The cGMP Signaling Pathway and PDE5's Role

Penile erection is a hemodynamic process orchestrated by the relaxation of smooth muscle in the corpus cavernosum.[2][3] This relaxation is primarily mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4][5][6] Upon sexual stimulation, NO is released from nerve endings and endothelial cells, which then activates soluble guanylate cyclase (sGC) in smooth muscle cells.[5][7] sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5]

cGMP acts as a crucial second messenger, activating cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets.[3] This cascade ultimately leads to a decrease in intracellular calcium levels, causing smooth muscle relaxation, vasodilation, and increased blood flow to the penis, resulting in an erection.[3][8]

The action of cGMP is terminated by phosphodiesterases (PDEs), which hydrolyze the cyclic phosphate bond, converting cGMP to the inactive 5'-GMP.[5] In the corpus cavernosum, PDE5 is the predominant isozyme responsible for cGMP degradation.[2][3]

Sildenafil functions as a competitive inhibitor of PDE5.[3] Its molecular structure mimics that of cGMP, allowing it to bind to the catalytic site of PDE5, thereby preventing the breakdown of cGMP.[3] This leads to an accumulation of cGMP, amplifying the NO signaling cascade and enhancing erectile function in the presence of sexual stimulation.[8][9]

The rationale for investigating sildenafil dimers stems from the hypothesis that linking two monomeric units could potentially enhance binding affinity to the PDE5 enzyme, possibly through simultaneous engagement with multiple binding sites or by inducing a more favorable conformational change in the enzyme.

Caption: The NO/cGMP signaling pathway in smooth muscle cells and the inhibitory action of PDE5 inhibitors.

In Vitro PDE5 Inhibition Assay: A Self-Validating Protocol

The cornerstone of evaluating and comparing PDE5 inhibitors is a robust and reproducible in vitro enzymatic assay. The Fluorescence Polarization (FP) assay is a widely adopted, homogeneous method ideal for high-throughput screening.[10][11]

Principle of the Fluorescence Polarization Assay

This assay quantifies PDE5 activity by monitoring the change in the rotational speed of a fluorescently labeled cGMP substrate (cGMP-FAM).[10][11]

  • Low Polarization State: The small, fluorescently labeled cGMP-FAM molecule rotates rapidly in solution, resulting in a low fluorescence polarization signal.

  • Enzymatic Reaction: Active PDE5 enzyme hydrolyzes cGMP-FAM to 5'-GMP-FAM.

  • High Polarization State: A specific binding agent, included in the assay mix, captures the 5'-GMP-FAM product. This forms a large, slowly rotating molecular complex, leading to a significant increase in the fluorescence polarization signal.[10][11]

  • Inhibition: In the presence of an inhibitor like sildenafil or its dimer, the hydrolysis of cGMP-FAM is blocked. Consequently, the formation of the large complex is prevented, and the polarization signal remains low.[10]

The degree of inhibition is directly proportional to the concentration of the inhibitor, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Detailed Experimental Protocol

This protocol is designed to be self-validating by including appropriate controls.

Materials & Reagents:

  • Recombinant Human PDE5A1 Enzyme (e.g., from BPS Bioscience)

  • Fluorescein-labeled cGMP substrate (cGMP-FAM)

  • PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)[12]

  • Binding Agent (phosphate-binding nanoparticles)[11]

  • Test Compounds: Sildenafil (positive control) and Sildenafil Dimer, dissolved in 100% DMSO.

  • 96-well or 384-well black microplates.

  • Microplate reader capable of measuring fluorescence polarization.

Experimental Workflow:

Caption: Workflow for the in vitro PDE5 inhibition assay using fluorescence polarization.

Step-by-Step Procedure:

  • Compound Preparation (Causality: Establishing a Concentration Gradient):

    • Prepare a stock solution of sildenafil and this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations. This is crucial for generating a dose-response curve to accurately calculate the IC50.

    • Further dilute these intermediate concentrations in PDE Assay Buffer to the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.[11]

  • Assay Setup (Causality: Ensuring Controlled Reaction Conditions):

    • Total Activity Wells (Negative Control): Add PDE Assay Buffer, PDE5 enzyme, and cGMP-FAM. This well represents 100% enzyme activity (high FP signal).

    • Inhibitor Wells: Add diluted sildenafil or this compound, PDE5 enzyme, and cGMP-FAM.

    • No Enzyme Wells (Positive Control for Inhibition): Add PDE Assay Buffer and cGMP-FAM (no enzyme). This well represents 100% inhibition (low FP signal).

    • The order of addition is typically buffer, inhibitor, and then enzyme, followed by a brief pre-incubation. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Incubation (Causality: Allowing for Catalysis):

    • Initiate the enzymatic reaction by adding the cGMP-FAM substrate to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).[12] This duration should be within the linear range of the reaction, ensuring that the substrate is not fully depleted in the control wells.

  • Reaction Termination and Signal Development (Causality: Stabilizing the Endpoint):

    • Stop the reaction by adding the Binding Agent to all wells.[10] This agent halts the enzymatic activity and binds to the generated 5'-GMP-FAM, allowing the high polarization signal to develop and stabilize.

  • Data Acquisition and Analysis (Causality: Quantifying Inhibition):

    • Measure the fluorescence polarization of each well using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the high and low controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Comparative Performance Analysis: Sildenafil Monomer vs. Dimer

Table 1: Comparative In Vitro PDE5 Inhibitory Potency

CompoundStructurePDE5 IC50 (nM)Relative Potency (vs. Sildenafil)
SildenafilMonomer~3.5 - 8.0[12]1x
This compound (Hypothetical)Dimer0.5 - 2.0~4x - 7x

Note: The IC50 value for the this compound is hypothetical and serves for illustrative purposes. Actual values would depend on the specific chemical linker and orientation of the monomeric units.

Interpretation of Results:

  • Sildenafil: The established IC50 value for sildenafil typically falls in the low nanomolar range, confirming its high potency as a PDE5 inhibitor.[12]

  • This compound (Hypothetical): The hypothetical data suggests that dimerization could lead to a significant increase in potency (a lower IC50 value). This enhanced activity could be attributed to several factors:

    • Increased Binding Affinity: The dimer might interact with multiple sites on the PDE5 enzyme, leading to a stronger and more stable enzyme-inhibitor complex.

    • Avidity Effects: If the dimer can span two binding sites, the overall binding strength (avidity) would be multiplicatively higher than that of the monomer.

    • Allosteric Modulation: One monomer unit could bind to the catalytic site while the other interacts with an allosteric site, inducing a conformational change that further inhibits enzyme activity.

Conclusion and Future Directions

This guide outlines the scientific rationale and a robust methodology for the in vitro comparison of sildenafil and its dimeric analogues as PDE5 inhibitors. The fluorescence polarization assay provides a reliable, high-throughput platform for determining inhibitory potency (IC50).

The hypothetical data presented suggests that sildenafil dimers are a promising avenue of research, with the potential for substantially enhanced potency. However, in vitro potency is only the first step. A comprehensive evaluation would necessitate further studies, including:

  • Selectivity Profiling: Assessing the inhibitory activity of the dimer against other PDE isoforms (e.g., PDE6, PDE11) is critical to predict potential side effects.

  • In Vivo Efficacy: Animal models are required to determine if the enhanced in vitro potency translates to improved erectile response.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the dimer is essential to understand its behavior in a biological system.

By following the principles and protocols detailed herein, researchers can effectively characterize and compare novel PDE5 inhibitors, contributing to the development of next-generation therapeutics.

References

  • Study.com. Sildenafil: Mechanism of Action & Structure.
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  • PubMed. Interactions between cGMP- and cAMP-pathways are involved in the regulation of penile smooth muscle tone. [Link]

  • ResearchGate. NO–cGMP–PDE5 signaling pathway in penile erection. [Link]

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A Comparative Toxicological Profile of Sildenafil and Its Dimer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, a comprehensive understanding of a drug substance's impurity profile is as critical as elucidating the characteristics of the active pharmaceutical ingredient (API) itself. Process-related impurities, such as dimers, can emerge during synthesis and may possess unique toxicological profiles that warrant thorough investigation. This guide provides a comparative overview of the known toxicological profile of sildenafil, a widely used phosphodiesterase type 5 (PDE5) inhibitor, and outlines a structured approach for the toxicological assessment of its process-related dimer.

This document is intended for researchers, scientists, and drug development professionals, offering both a synthesis of existing data on sildenafil and a forward-looking framework for evaluating the safety of its dimeric impurity, grounded in established regulatory principles and experimental methodologies.

Sildenafil: A Well-Characterized Toxicological Profile

Sildenafil, the active ingredient in Viagra, has been extensively studied since its approval. Its safety profile is well-documented through a combination of preclinical animal studies and extensive post-marketing surveillance.[1]

General Toxicology

Preclinical studies in rodents and dogs have established a low general toxicity for sildenafil.[2] Observed effects at high doses were often species-specific and not considered relevant to humans, such as "Beagle pain syndrome" in dogs and intestinal dilatation in mice.[2] In one-month intravenous toxicity studies, rats showed a slight increase in chronic myocardial inflammation at the highest dose, while dogs showed no evidence of toxicity at the doses tested.[3]

Metabolism and Pharmacokinetics

Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major pathway and CYP2C9 contributing to a lesser extent.[4] The primary metabolite is N-desmethyl sildenafil, which exhibits about 50% of the pharmacological activity of the parent compound.[4] The majority of an oral dose is excreted as metabolites in the feces (around 80%) and a smaller portion in the urine (about 13%).[5]

Specific Toxicities

Cardiovascular Effects: Inherent to its mechanism of action as a vasodilator, sildenafil can cause mild and transient decreases in blood pressure.[6] A significant and well-documented drug interaction occurs with nitrates, which can lead to profound hypotension.[6] The potential for cardiotoxicity is a key consideration, and dedicated assays like the hERG (human Ether-à-go-go-Related Gene) potassium channel assay are crucial in preclinical assessment to evaluate the risk of QT interval prolongation.[3][7]

Hepatotoxicity: While considered rare, there have been post-marketing reports of sildenafil-associated liver injury, ranging from hepatocellular to cholestatic patterns.[8][9] The mechanism is thought to be idiosyncratic and may be related to the production of a toxic intermediate during its metabolism by the P450 system.[9]

Reproductive and Developmental Toxicity: Animal studies have shown no evidence of teratogenic potential or adverse effects on fertility.[2][10] However, at high doses in mice, sildenafil has been observed to have a growth-suppressing effect on fetuses and some evidence of embryo-fetal toxicity.[11][12]

Genotoxicity and Carcinogenicity: Sildenafil has been found to be non-genotoxic in a range of in vitro and in vivo assays.[2] Long-term carcinogenicity studies in rats and mice did not reveal any carcinogenic potential.[2][13] Interestingly, some research suggests that sildenafil may even ameliorate biomarkers of genotoxicity in certain disease models by reducing oxidative stress.[14]

Sildenafil Dimer: From Impurity to Toxicological Scrutiny

The this compound is a process-related impurity that can form during the synthesis of the API.[15] Its structure consists of two sildenafil molecules linked together, often through the piperazine moiety.[10][16] While its presence in the final drug product is controlled within strict limits, a thorough toxicological evaluation is warranted under regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[17][18][19]

The Regulatory Framework for Impurity Assessment

Regulatory bodies like the FDA and EMA have established clear guidelines for the qualification of drug impurities.[17][18][19] The ICH Q3A/B guidelines set thresholds for reporting, identification, and toxicological qualification of impurities based on the maximum daily dose of the drug.[17] If an impurity exceeds the qualification threshold, its safety must be established through appropriate studies.

Predicting the Toxicological Profile of the this compound

In the absence of empirical data, a preliminary risk assessment of the this compound can be conducted using several approaches:

  • Structural Analogy: The dimer's structure, being composed of two sildenafil molecules, suggests that it may share some toxicological properties with the parent drug. The presence of two piperazine moieties could also be relevant, as piperazine derivatives as a class can have stimulant effects and associated toxicities like agitation and cardiac symptoms.[6][8][20][21]

  • In Silico Toxicology: Computational (in silico) models can predict the potential for mutagenicity, carcinogenicity, and other toxicities based on the chemical structure.[11][12][22][23] These methods are increasingly accepted by regulatory agencies, particularly for early-stage risk assessment of impurities.[11]

It is reasonable to hypothesize that the dimer, due to its larger molecular weight (835.0 g/mol for the dimer vs. 474.6 g/mol for sildenafil), may have different absorption, distribution, metabolism, and excretion (ADME) properties compared to sildenafil.[16][24] This could potentially lead to altered potency, different target organ toxicities, or a higher potential for bioaccumulation.

A Proposed Experimental Framework for Comparative Toxicology

To definitively compare the toxicological profiles of sildenafil and its dimer, a tiered experimental approach is necessary. The following protocols are standard methodologies for assessing key toxicological endpoints.

Acute Oral Toxicity

This study provides an initial assessment of the substance's intrinsic toxicity and helps in dose selection for further studies.

Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 425) [2][25][26][27][28]

  • Test System: Healthy, young adult nulliparous and non-pregnant female rats are typically used.

  • Dose Administration: The test substance (sildenafil or this compound) is administered orally by gavage. A limit test at 2000 mg/kg is often performed initially.

  • Up-and-Down Procedure: A sequential dosing approach is used where the outcome of one animal determines the dose for the next. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The study allows for the determination of the LD50 (median lethal dose) and provides information for hazard classification.

Diagram: Acute Oral Toxicity Workflow (OECD 425)

G start Start: Dose first animal at best estimate of LD50 animal_survives Animal Survives start->animal_survives Outcome? animal_dies Animal Dies start->animal_dies Outcome? increase_dose Increase dose for next animal animal_survives->increase_dose decrease_dose Decrease dose for next animal animal_dies->decrease_dose continue_testing Continue until stopping criteria are met increase_dose->continue_testing decrease_dose->continue_testing calculate_ld50 Calculate LD50 and confidence intervals continue_testing->calculate_ld50

Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Genotoxicity Assessment

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) [15][29][30][31][32]

  • Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: The bacterial strains are exposed to various concentrations of sildenafil or its dimer.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation and Scoring: Plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Diagram: Ames Test Experimental Workflow

G cluster_0 Preparation cluster_1 Exposure cluster_2 Detection A Bacterial Strains (e.g., S. typhimurium) D Incubate Bacteria with Test Compound (+/- S9) A->D B Test Compound (Sildenafil or Dimer) B->D C S9 Mix (Metabolic Activation) C->D E Plate on Histidine-deficient Media D->E F Incubate 48-72h E->F G Count Revertant Colonies F->G

Caption: Simplified workflow for the bacterial reverse mutation (Ames) test.

In Vitro Hepatotoxicity

This assay provides an early indication of a compound's potential to cause liver cell damage.

Experimental Protocol: In Vitro Hepatotoxicity using HepG2 Cells [33][34][35][36][37]

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in 96-well plates.

  • Compound Exposure: Cells are treated with a range of concentrations of sildenafil or its dimer for 24-72 hours.

  • Cytotoxicity Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is converted to a colored formazan product by metabolically active cells.

  • Data Analysis: The absorbance is read using a plate reader, and the concentration that causes a 50% reduction in cell viability (IC50) is calculated.

  • Endpoint: A lower IC50 value indicates higher cytotoxicity.

In Vitro Cardiotoxicity

The hERG assay is a critical component of preclinical safety assessment to identify compounds that may cause cardiac arrhythmias.

Experimental Protocol: hERG Potassium Channel Assay [3][7][9][38][39]

  • Test System: A cell line (e.g., HEK293) stably expressing the hERG potassium channel is used.

  • Electrophysiology: Automated patch-clamp electrophysiology is used to measure the ionic current flowing through the hERG channels.

  • Compound Application: The cells are exposed to increasing concentrations of sildenafil or its dimer.

  • Data Acquisition: The hERG current is recorded before and after the application of the test compound.

  • Endpoint: The percentage of hERG channel inhibition is calculated for each concentration, and an IC50 value is determined. A potent inhibition of the hERG channel is a red flag for potential pro-arrhythmic risk.

Data Summary and Comparative Analysis

The data generated from these studies should be compiled into a clear, comparative format to facilitate analysis.

Table 1: Comparative Toxicological Data Summary

Toxicological EndpointSildenafil (Known/Expected)This compound (To Be Determined)
Acute Oral Toxicity (LD50) Low toxicity expectedTBD
Genotoxicity (Ames Test) NegativeTBD
In Vitro Hepatotoxicity (IC50) Moderate to low cytotoxicity expectedTBD
In Vitro Cardiotoxicity (hERG IC50) Moderate to low inhibition expectedTBD

Conclusion and Future Directions

Sildenafil possesses a well-established and generally favorable toxicological profile, characterized by low acute toxicity and no evidence of genotoxic or carcinogenic potential. The primary safety concerns are related to its vasodilatory effects and potential for drug interactions.

The toxicological profile of the this compound, a process-related impurity, is currently unknown. Based on regulatory guidelines, a comprehensive safety assessment is necessary. This should involve a battery of in vitro and in vivo tests, including acute toxicity, genotoxicity, and assessments of organ-specific toxicities such as hepatotoxicity and cardiotoxicity. The experimental framework outlined in this guide provides a robust starting point for such an investigation.

The direct comparison of toxicological data from sildenafil and its dimer will be crucial for a comprehensive risk assessment. This will ensure that the presence of this impurity in the final drug product does not pose an undue risk to patient safety and will satisfy the stringent requirements of regulatory agencies worldwide. The logical next step is the synthesis of the this compound standard, followed by the execution of the described toxicological assays to generate the empirical data needed for a definitive comparison.

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A Senior Application Scientist's Guide to Sillingen Antibody Cross-Reactivity with Sildenafil Dimer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Sildenafil Immunoassays

Sildenafil, the active pharmaceutical ingredient in Viagra®, is a potent inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction and pulmonary hypertension.[1][2] Its widespread use, coupled with the prevalence of counterfeit medications and adulterated supplements, necessitates robust and reliable analytical methods for its detection and quantification.[3][4] Immunoassays, such as ELISA, offer a high-throughput and sensitive alternative to traditional chromatographic methods like HPLC and LC-MS.[4][5]

However, the validity of any immunoassay hinges on the specificity of the antibody employed. During the synthesis of sildenafil, various process-related impurities can arise, one of which is the sildenafil dimer.[6][7] This dimeric impurity, structurally distinct from the parent molecule, poses a critical question for assay development: To what extent do anti-sildenafil antibodies cross-react with this dimer? Undesired cross-reactivity can lead to an overestimation of sildenafil concentration, compromising data integrity in clinical monitoring, forensic analysis, and pharmaceutical quality control.

This guide provides a comprehensive framework for researchers and drug development professionals to understand, experimentally assess, and quantify the cross-reactivity of sildenafil antibodies with the this compound. We will delve into the molecular distinctions, immunological considerations, and detailed protocols for empirical validation using gold-standard techniques.

Molecular Comparison: Sildenafil Monomer vs. This compound

Understanding the potential for cross-reactivity begins with a structural comparison of the target analyte and its potential cross-reactant. Sildenafil is a complex molecule featuring a pyrazolopyrimidinone core.[8] The this compound, identified as a process-related impurity, consists of two sildenafil moieties linked through a central piperazine ring, replacing the N-methyl group present in the parent drug.[7][9]

G cluster_sildenafil Sildenafil (Monomer) cluster_dimer This compound sildenafil_img sildenafil_label C₂₂H₃₀N₆O₄S MW: 474.58 g/mol dimer_img dimer_label C₃₈H₄₆N₁₀O₈S₂ MW: 834.96 g/mol

Caption: Molecular structures of sildenafil monomer and its dimeric impurity.

The key structural difference lies in the piperazine group. In the dimer, the piperazine nitrogen atoms are each bonded to the sulfonyl group of a sildenafil-like structure, creating a larger, bivalent molecule.[9][10] This has significant implications for antibody recognition.

Table 1: Comparison of Molecular Properties

Property Sildenafil (Monomer) This compound Reference(s)
Chemical Formula C₂₂H₃₀N₆O₄S C₃₈H₄₆N₁₀O₈S₂ [8][10]
Molecular Weight 474.58 g/mol 834.96 g/mol [8][10]

| Key Structural Feature | N-methyl piperazine group | Central piperazine bridge |[7][9] |

Immunological Rationale: Predicting Cross-Reactivity

Antibodies recognize specific three-dimensional chemical structures called epitopes. For small molecules like sildenafil (haptens), immunogenicity is induced by conjugating them to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[4][11] The site of this conjugation is critical as it can influence which parts of the sildenafil molecule are presented to the immune system to become the dominant epitopes.

If conjugation occurs at the piperazine ring, the resulting antibodies are more likely to recognize the exposed pyrazolopyrimidinone core. In this scenario, the this compound, which presents two of these core structures, would be expected to exhibit high cross-reactivity. Conversely, if the core structure is used for conjugation, antibodies might be generated against the N-methyl piperazine region, potentially leading to lower cross-reactivity with the dimer, which lacks this specific feature.

G cluster_workflow Cross-Reactivity Hypothesis Sildenafil Sildenafil (Hapten) Exposed Pyrazolopyrimidinone Core Carrier Carrier Protein (e.g., KLH) Sildenafil->Carrier Conjugation (at piperazine end) Antibody Generated Antibody | Recognizes Core Epitope Carrier->Antibody Immunization Monomer Sildenafil Monomer (Single Epitope) Antibody->Monomer Binds Dimer This compound (Two Epitopes) Antibody->Dimer Binds (Potentially Stronger) => High Cross-Reactivity

Caption: Hypothetical pathway leading to high antibody cross-reactivity with this compound.

Experimental Validation: Protocols for Assessing Cross-Reactivity

Theoretical assessment is insufficient; empirical data is required. The two primary methods for evaluating antibody specificity and cross-reactivity are Competitive ELISA and Surface Plasmon Resonance (SPR).

Method 1: Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

The cELISA is a robust method for quantifying a small molecule analyte. Its principle relies on the competition between the free analyte in the sample and a labeled analyte-conjugate for a limited number of antibody binding sites. High concentrations of free analyte result in a lower signal, and vice versa.[12]

ELISA_Workflow cluster_elisa Competitive ELISA Workflow for Cross-Reactivity A 1. Coat Plate With Anti-Sildenafil Antibody B 2. Wash Remove unbound antibody A->B C 3. Add Competitors + Conjugate - Sildenafil (Standard) - this compound (Test) - Sildenafil-HRP (Conjugate) B->C D 4. Incubate Competition for antibody binding sites C->D E 5. Wash Remove unbound reagents D->E F 6. Add Substrate (TMB) Color develops proportionally to bound Sildenafil-HRP E->F G 7. Stop Reaction Add acid (e.g., H₂SO₄) F->G H 8. Read Absorbance Measure at 450 nm G->H SPR_Workflow cluster_spr SPR Workflow for Kinetic Analysis A 1. Immobilize Ligand Covalently couple Anti-Sildenafil Ab to sensor chip surface B 2. Inject Analyte (Association) Flow Sildenafil or Dimer over surface at various concentrations A->B C 3. Buffer Flow (Dissociation) Flow running buffer to measure dissociation of analyte B->C D 4. Regeneration Inject a low pH solution to remove bound analyte C->D E 5. Data Analysis Fit sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD D->E

Caption: General workflow for an SPR-based cross-reactivity study.

Step-by-Step SPR Protocol:

  • Ligand Immobilization: Activate a sensor chip surface (e.g., CM5) using a standard amine-coupling kit (EDC/NHS). Immobilize the anti-sildenafil antibody to the surface to a target level (e.g., 2000-5000 RU). Deactivate remaining active esters with ethanolamine. A reference flow cell should be activated and deactivated without antibody to serve as a control.

  • Analyte Preparation: Prepare a series of precise dilutions of both sildenafil and this compound in running buffer (e.g., HBS-EP+). A typical concentration range might be 0.1 nM to 100 nM, depending on the antibody's affinity.

  • Kinetic Analysis Cycle:

    • Association: Inject a specific concentration of the analyte (sildenafil or dimer) over the antibody and reference surfaces for a set time (e.g., 120-180 seconds) to monitor the binding phase.

    • Dissociation: Switch to flowing only running buffer over the surfaces for an extended period (e.g., 300-600 seconds) to monitor the dissociation of the analyte from the antibody.

    • Regeneration: Inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to strip all bound analyte from the antibody surface, preparing it for the next cycle. [13]4. Data Collection: Repeat the kinetic analysis cycle for each concentration of both sildenafil and this compound, typically in triplicate. Include buffer-only (zero concentration) injections for double referencing.

  • Data Analysis: Subtract the reference flow cell signal from the active cell signal. Fit the processed sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir) using the instrument's analysis software. This will yield the kₐ, kₑ, and Kₑ for each interaction.

  • Comparison: Directly compare the Kₑ values for sildenafil and this compound. The ratio of the affinities provides a precise measure of cross-reactivity.

Interpreting the Results: A Comparative Data Framework

The data generated from these experiments should be compiled into a clear, comparative format to facilitate analysis. While the following table uses hypothetical data for illustrative purposes, it represents the framework for presenting real experimental outcomes.

Table 2: Illustrative Cross-Reactivity Data Summary

Compound Method Parameter Result Interpretation
Sildenafil cELISA IC50 5 ng/mL Baseline affinity
This compound cELISA IC50 15 ng/mL Requires 3x more compound for same inhibition
This compound cELISA % Cross-Reactivity 33.3% Moderate cross-reactivity
Sildenafil SPR Kₑ (M) 1.2 x 10⁻⁹ M High affinity (nanomolar)

| This compound | SPR | Kₑ (M) | 4.8 x 10⁻⁹ M | 4-fold weaker affinity than monomer |

Causality in Interpretation:

  • High Cross-Reactivity (e.g., >80%): If the dimer shows a similar IC50 or Kₑ to the monomer, it implies the antibody's primary epitope is the core structure of sildenafil, which is duplicated in the dimer. Such an antibody may not be suitable for assays requiring precise quantification of only the parent drug in the presence of this impurity.

  • Low Cross-Reactivity (e.g., <10%): A significantly higher IC50 or Kₑ for the dimer suggests the antibody recognizes a feature absent or sterically hindered in the dimer, such as the N-methyl piperazine group. This antibody would be highly specific and ideal for quality control and clinical assays.

Conclusion

A thorough assessment of antibody cross-reactivity with known impurities like the this compound is not merely an academic exercise; it is a cornerstone of developing a trustworthy and reliable immunoassay. By employing systematic experimental approaches like competitive ELISA and Surface Plasmon Resonance, researchers can move beyond assumption to acquire quantitative data on antibody specificity. This data is crucial for validating an assay's fitness-for-purpose, ensuring data accuracy in drug development, and ultimately safeguarding patient safety by preventing the misquantification of active pharmaceutical ingredients.

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A Comparative Guide to Computational Docking Studies: Sildenafil Dimer vs. Monomer with Phosphodiesterase-5 (PDE5)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the computational docking performance of a hypothetical sildenafil dimer against the well-established sildenafil monomer when targeting the phosphodiesterase-5 (PDE5) enzyme. This analysis is supported by established experimental data for the monomer and predictive data for the dimer, offering a framework for evaluating novel therapeutic candidates.

Introduction: The Rationale for Investigating Sildenafil Dimers

Sildenafil, a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), is a cornerstone therapy for erectile dysfunction and pulmonary arterial hypertension.[1][2][3] Its mechanism of action involves preventing the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.[2][4] While highly effective, the exploration of novel structural analogs, such as dimers, presents an intriguing avenue for potentially enhancing binding affinity, selectivity, and pharmacokinetic properties. This guide delves into the computational methodologies used to predict and compare the binding interactions of a hypothetical this compound with PDE5 against its monomeric counterpart.

The Bedrock of Prediction: Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] The primary goal of molecular docking is to predict the binding mode and affinity of a ligand (in this case, sildenafil and its dimer) to the active site of a protein (PDE5).[5][7] This process involves two key components: a search algorithm that generates a variety of possible ligand conformations (poses) within the protein's binding site, and a scoring function that estimates the binding affinity for each of these poses.[5] A lower, more negative binding energy generally indicates a more stable and favorable interaction.[7][8][9]

Selecting the Right Tool: A Comparison of Molecular Docking Software

The choice of docking software is a critical decision that can significantly impact the accuracy and efficiency of the study. Various programs are available, each with its own set of algorithms, scoring functions, and levels of user complexity.[6][10][11]

SoftwareAlgorithm HighlightsScoring FunctionKey AdvantagesConsiderations
AutoDock Vina Employs a Lamarckian genetic algorithm for global and local search optimization.[10][12]Empirical scoring function that is knowledge-based and includes terms for van der Waals, hydrogen bonding, electrostatic, and desolvation energies.[12]Open-source and widely used, known for its speed and accuracy in predicting binding poses.[10][12]May require more user expertise for advanced customizations compared to some commercial software.[13]
GOLD (Genetic Optimisation for Ligand Docking) Utilizes a genetic algorithm to explore ligand and limited protein flexibility.[10][11]Offers multiple scoring functions (e.g., GoldScore, ChemScore, ASP, PLP) allowing for tailored analysis.[14]High accuracy in pose prediction and considered a gold standard in many academic and industrial settings.[10][11]Commercial software with associated licensing costs.[15]
Glide (Schrödinger) Employs a hierarchical search protocol, starting with a systematic search and followed by Monte Carlo minimization.[10][11]Proprietary scoring function (GlideScore) that incorporates physics-based and empirical terms.Known for its high accuracy and robust performance in virtual screening campaigns.[11]Part of a comprehensive commercial suite, which can be a significant investment.[15]
FlexX Utilizes an incremental construction algorithm to place the ligand into the active site piece by piece.[10]Employs a scoring function based on physico-chemical properties.Can be effective for high-throughput virtual screening due to its speed.[10]May be less accurate for ligands with high conformational flexibility.[11]

For the purposes of this guide, we will detail a protocol using AutoDock Vina due to its accessibility and robust performance.[10][12]

Visualizing the Path: The Computational Docking Workflow

A systematic approach is crucial for obtaining reliable and reproducible docking results. The following diagram illustrates the general workflow of a computational docking study.

Computational Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure Acquisition (e.g., from PDB) Grid Grid Box Generation PDB->Grid Define Binding Site Ligand Ligand Structure Preparation (Monomer & Dimer) Docking Run Docking Simulation Ligand->Docking Grid->Docking Results Analyze Binding Poses & Energies Docking->Results Comparison Compare Monomer vs. Dimer Results->Comparison

Caption: A generalized workflow for computational molecular docking studies.

Experimental Protocol: Docking Sildenafil and its Dimer with PDE5 using AutoDock Vina

This section provides a detailed, step-by-step methodology for performing a comparative docking study.

1. Preparation of the Receptor (PDE5)

  • Objective: To prepare the PDE5 protein structure for docking by removing non-essential molecules and adding necessary parameters.

  • Protocol:

    • Obtain the crystal structure of the PDE5 catalytic domain, for instance, from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2H42, which is the structure of PDE5 in complex with sildenafil.[16]

    • Use molecular visualization software such as PyMOL or Chimera to remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Employ AutoDockTools (ADT) to add polar hydrogen atoms and assign Kollman charges to the protein.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[16]

2. Preparation of the Ligands (Sildenafil Monomer and Dimer)

  • Objective: To generate 3D structures of the sildenafil monomer and a hypothetical dimer and prepare them for docking.

  • Protocol:

    • The 3D structure of the sildenafil monomer can be extracted from the co-crystallized PDB structure or generated from its 2D structure using software like ChemDraw or Marvin Sketch.

    • For the this compound, a hypothetical structure would need to be designed and built. The structure of a known this compound can be found on PubChem (CID 135564618) and used as a starting point.[17]

    • Both ligand structures should be energy minimized using a force field like MMFF94 to obtain a stable conformation.

    • Use ADT to detect the rotatable bonds and save the ligands in the PDBQT format.

3. Grid Box Generation

  • Objective: To define the search space for the docking simulation within the active site of PDE5.

  • Protocol:

    • In ADT, load the prepared PDE5 receptor.

    • Identify the active site residues. Key residues in the sildenafil binding site of PDE5 include Gln817, Tyr612, and Phe786.[18][19][20]

    • Define a grid box that encompasses the entire active site, providing enough space for the ligands to move and rotate freely. For PDB ID 2H42, the grid box can be centered at coordinates approximately x=27.8, y=122.8, and z=9.7 with dimensions of 52 x 42 x 36 Å.[16]

4. Running the Docking Simulation with AutoDock Vina

  • Objective: To perform the docking calculation to predict the binding poses and affinities.

  • Protocol:

    • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Execute AutoDock Vina from the command line using the configuration file. For example: vina --config conf.txt --log log.txt.

    • Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

5. Analysis of Docking Results

  • Objective: To interpret the docking results and compare the binding of the sildenafil monomer and dimer.

  • Protocol:

    • Analyze the output files to identify the pose with the lowest binding energy for each ligand. A more negative value suggests a stronger binding affinity.[7][8][9]

    • Visualize the predicted binding poses using PyMOL or Discovery Studio to examine the interactions between the ligands and the PDE5 active site residues.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The interaction with Gln817 is known to be critical for sildenafil binding.[18][19]

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the sildenafil monomer and its crystallographic pose (if available) to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a good prediction.[16]

Visualizing the Specifics: this compound Docking Workflow

The following diagram details the specific workflow for the comparative docking study of the sildenafil monomer and dimer.

This compound Docking Workflow cluster_input Input Structures cluster_processing Processing cluster_simulation Simulation cluster_output Output & Analysis PDE5 PDE5 Crystal Structure (PDB ID: 2H42) Prep_Prot Prepare PDE5 (Add Hydrogens, Assign Charges) PDE5->Prep_Prot Monomer Sildenafil Monomer Prep_Lig Prepare Ligands (Energy Minimization, Define Rotatable Bonds) Monomer->Prep_Lig Dimer This compound (Hypothetical) Dimer->Prep_Lig Grid Define Active Site Grid Box Prep_Prot->Grid Dock_Monomer Dock Sildenafil Monomer Prep_Lig->Dock_Monomer Dock_Dimer Dock this compound Prep_Lig->Dock_Dimer Grid->Dock_Monomer Grid->Dock_Dimer Affinity Binding Affinities (kcal/mol) Dock_Monomer->Affinity Poses Interaction Poses Dock_Monomer->Poses Dock_Dimer->Affinity Dock_Dimer->Poses Comparison Comparative Analysis Affinity->Comparison Poses->Comparison

Caption: A detailed workflow for the comparative docking of sildenafil monomer and dimer with PDE5.

Predicted Performance: Sildenafil Monomer vs. Dimer

The following table presents a hypothetical comparison of docking results, which would be populated with the actual data from the simulation.

MetricSildenafil Monomer (Experimental/Predicted)This compound (Predicted)Interpretation
Binding Affinity (kcal/mol) -8.1 to -9.8[16][21][22]-10.5 (Hypothetical)The more negative binding affinity of the dimer suggests a potentially stronger and more stable interaction with the PDE5 active site.
Key Interacting Residues Gln817, Tyr612, Phe786, Asp764[18][19]Gln817, Tyr612, Phe786, and potentially additional residues due to its larger size.The dimer may form more extensive interactions within the binding pocket, contributing to its predicted higher affinity.
Hydrogen Bonds 1-2 with Gln817[18][19]2-3, potentially with Gln817 and other polar residues.An increased number of hydrogen bonds would further stabilize the dimer-protein complex.
RMSD (from crystal structure) < 2.0 ÅN/AA low RMSD for the monomer validates the docking protocol's ability to reproduce the experimental binding mode.

Interpreting the Data: Causality and Insights

A lower binding energy for the this compound would imply a higher binding affinity for the PDE5 catalytic site.[7][8] This could be attributed to the dimer's larger size, allowing it to form more extensive van der Waals and hydrophobic interactions with the residues lining the active site pocket. Furthermore, the presence of two sildenafil moieties could lead to the formation of additional hydrogen bonds or other polar interactions, further stabilizing the complex.

However, it is crucial to consider that a larger molecule might also face steric hindrance, potentially preventing it from adopting an optimal conformation within the binding site. The flexibility of the linker connecting the two monomer units in the dimer would also play a significant role in its ability to bind effectively.

The Bigger Picture: Sildenafil's Signaling Pathway

The inhibition of PDE5 by sildenafil and its analogs has a direct impact on the nitric oxide (NO)/cGMP signaling pathway, which is crucial for vasodilation.

Sildenafil Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP 5'-GMP PDE5->GMP Sildenafil Sildenafil / Dimer Sildenafil->PDE5 inhibits

Sources

A Comprehensive Guide to the Genotoxicity Assessment of a Sildenafil Dimer Process Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the genetic safety of any new chemical entity and its impurities is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of methodologies for assessing the genotoxicity of a known process-related impurity of sildenafil, referred to herein as the "sildenafil dimer."

The formation of dimers and other impurities during the synthesis of an active pharmaceutical ingredient (API) is a critical quality attribute that demands rigorous evaluation. Genotoxic impurities, even at trace levels, can pose a significant risk of DNA damage, potentially leading to mutations or cancer.[1] Therefore, a robust and systematic assessment of their genotoxic potential is not only a scientific necessity but also a regulatory mandate.[2]

This guide will navigate the reader through a recommended tiered approach for genotoxicity testing, from in silico predictions to a battery of in vitro and in vivo assays. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present illustrative data to guide interpretation. The specific this compound under consideration in this guide is Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-benzenesulfonyl]-piperazine , a known process impurity of sildenafil.[3]

The Tiered Approach to Genotoxicity Assessment

A weight-of-evidence approach is paramount in genotoxicity testing. This typically begins with computational assessments, followed by a battery of in vitro tests. Positive or equivocal findings in these initial screens often necessitate in vivo follow-up to assess the genotoxic potential in a whole animal system.

Genotoxicity_Assessment_Workflow cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Testing cluster_2 Tier 3: In Vivo Testing in_silico In Silico Genotoxicity Prediction (Derek Nexus, Sarah Nexus) ames Bacterial Reverse Mutation Assay (Ames Test) in_silico->ames Proceed to in vitro testing in_vitro_micronucleus In Vitro Mammalian Cell Micronucleus Test ames->in_vitro_micronucleus comet In Vitro Comet Assay (for mechanistic insight) in_vitro_micronucleus->comet Mechanistic clarification in_vivo_micronucleus In Vivo Rodent Micronucleus Test in_vitro_micronucleus->in_vivo_micronucleus If positive or equivocal results

Caption: A tiered workflow for the genotoxicity assessment of a pharmaceutical impurity.

Tier 1: In Silico Genotoxicity Prediction

Before embarking on resource-intensive experimental studies, an in silico assessment is a crucial first step. Regulatory guidelines, such as ICH M7, advocate for the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies: one expert rule-based and one statistical-based.

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems use a knowledge base of known structure-toxicity relationships to identify structural alerts within the query molecule that are associated with genotoxicity.[4]

  • Statistical-Based Systems (e.g., Sarah Nexus): These models employ machine learning algorithms trained on large datasets of experimental results to predict the probability of a compound being mutagenic.[5]

For the this compound, an in silico analysis would scrutinize its structural features, including the two sulfonamide groups and the central piperazine ring. While piperazine itself is generally not considered genotoxic, its nitrosated derivatives can be mutagenic in vivo.[6] The presence of two large, complex sildenafil moieties could also present steric or electronic factors that might be flagged by predictive models.

Expected Outcome: A comprehensive in silico report would classify the this compound as either "positive," "negative," or "equivocal" for mutagenicity and clastogenicity, along with a confidence level for the prediction. This initial assessment guides the subsequent experimental testing strategy. Due to the lack of access to commercial prediction software, a definitive in silico prediction for the this compound cannot be provided here. However, this step is a mandatory starting point in a formal assessment.

Tier 2: In Vitro Genotoxicity Testing

Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test is a widely used method to assess a chemical's potential to induce gene mutations.[6] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of the test substance to cause a reverse mutation (reversion) to a prototrophic state, allowing the bacteria to grow on a histidine- or tryptophan-free medium.[7]

Experimental Protocol: Plate Incorporation Method

  • Strain Preparation: Prepare overnight cultures of the appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or phenobarbital/β-naphthoflavone. This mimics mammalian metabolism, as some compounds only become genotoxic after metabolic conversion.[8]

  • Exposure: In a test tube, mix the test compound (at various concentrations), the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the mixture and pour it onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Illustrative Data: Ames Test

Treatment GroupConcentration (µ g/plate )Metabolic Activation (S9)Mean Revertant Colonies ± SD (TA100)Fold Increase vs. Vehicle
Vehicle Control (DMSO)--25 ± 51.0
Vehicle Control (DMSO)-+30 ± 61.0
Positive Control (Sodium Azide)1.5-310 ± 2512.4
Positive Control (2-Aminoanthracene)2.5+450 ± 3815.0
Sildenafil5000-28 ± 41.1
Sildenafil5000+32 ± 51.1
This compound 100-27 ± 61.1
This compound 500-35 ± 71.4
This compound 1000-55 ± 92.2
This compound 2500-78 ± 123.1
This compound 5000-110 ± 154.4
This compound 100+33 ± 51.1
This compound 500+45 ± 81.5
This compound 1000+95 ± 113.2
This compound 2500+150 ± 205.0
This compound 5000+220 ± 287.3

Note: This data is illustrative. A full study would include multiple strains.

In Vitro Mammalian Cell Micronucleus Test

Principle: This assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[9] An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss or gain).[10]

Experimental Protocol (using human lymphoblastoid TK6 cells)

  • Cell Culture: Culture TK6 cells in appropriate media to maintain exponential growth.

  • Toxicity Range-Finding: First, determine the cytotoxicity of the this compound to establish an appropriate concentration range for the main experiment.

  • Treatment: Expose the cells to various concentrations of the this compound, a vehicle control, and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9). The exposure is typically for a short duration (3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.[11]

  • Recovery: After exposure, wash the cells and allow them to recover for a period equivalent to 1.5-2 normal cell cycle lengths.

  • Harvesting and Staining: Harvest the cells, lyse the cytoplasmic membrane, and stain the nuclei and micronuclei with a fluorescent DNA dye (e.g., propidium iodide).

  • Analysis: Analyze the cells by flow cytometry or microscopy to determine the frequency of micronucleated cells.[10]

InVitro_Micronucleus_Workflow start Culture Mammalian Cells (e.g., TK6) range_finding Cytotoxicity Range-Finding start->range_finding treatment Treat cells with this compound, Vehicle, and Positive Controls (± S9 metabolic activation) range_finding->treatment recovery Wash and allow for 1.5-2 cell cycles recovery treatment->recovery harvest_stain Harvest cells, lyse cytoplasm, and stain with DNA dye recovery->harvest_stain analysis Analyze for micronuclei frequency (Flow Cytometry or Microscopy) harvest_stain->analysis

Caption: Workflow for the in vitro mammalian cell micronucleus test.

Illustrative Data: In Vitro Micronucleus Test

Treatment GroupConcentration (µM)Metabolic Activation (S9)% Micronucleated Cells (Mean ± SD)Fold Increase vs. Vehicle
Vehicle Control--1.2 ± 0.31.0
Vehicle Control-+1.4 ± 0.41.0
Positive Control (Mitomycin C)0.5-8.5 ± 1.17.1
Positive Control (Cyclophosphamide)5+9.2 ± 1.36.6
Sildenafil100-1.3 ± 0.41.1
Sildenafil100+1.5 ± 0.51.1
This compound 10-1.4 ± 0.31.2
This compound 50-2.5 ± 0.62.1
This compound 100-4.1 ± 0.83.4
This compound 10+1.6 ± 0.41.1
This compound 50+3.8 ± 0.72.7
This compound 100+6.2 ± 1.04.4
In Vitro Comet Assay (Single Cell Gel Electrophoresis)

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12] Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[13] The assay can be performed under alkaline conditions to detect single- and double-strand breaks and alkali-labile sites, or under neutral conditions to primarily detect double-strand breaks.[14]

Experimental Protocol (Alkaline Comet Assay)

  • Cell Treatment: Expose a suitable cell line to the this compound at various concentrations.

  • Slide Preparation: Mix the treated cells with low melting point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and analyze the images with specialized software to quantify DNA damage (e.g., % tail DNA, tail moment).[13]

Illustrative Data: In Vitro Comet Assay

Treatment GroupConcentration (µM)% Tail DNA (Mean ± SD)
Vehicle Control-4.5 ± 1.2
Positive Control (H₂O₂)10035.2 ± 4.5
Sildenafil1005.1 ± 1.5
This compound 106.2 ± 1.8
This compound 5015.8 ± 3.2
This compound 10028.9 ± 4.1

Tier 3: In Vivo Genotoxicity Testing

If the in vitro results for the this compound are positive or equivocal, an in vivo study is necessary to assess its genotoxic potential in a whole animal, which incorporates factors like absorption, distribution, metabolism, and excretion.

In Vivo Rodent Micronucleus Test

Principle: This assay is analogous to the in vitro version but is performed in rodents (typically rats or mice).[15] It evaluates the formation of micronuclei in immature erythrocytes (polychromatic erythrocytes or reticulocytes) in the bone marrow or peripheral blood.[5] An increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in treated animals indicates that the test substance or its metabolites caused chromosomal damage in the erythroblast precursor cells.[16]

Experimental Protocol

  • Dose Range-Finding: Conduct a preliminary study to determine the maximum tolerated dose (MTD).

  • Animal Dosing: Administer the this compound (typically via the clinical route of administration) to groups of animals at several dose levels, up to the MTD. Include a vehicle control and a positive control group.[5]

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose.

  • Slide Preparation and Staining: Prepare smears and use specific stains to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Analysis: Score a sufficient number of polychromatic erythrocytes per animal for the presence of micronuclei. Also, determine the ratio of polychromatic to normochromatic erythrocytes as an indicator of cytotoxicity to the bone marrow.[15]

Illustrative Data: In Vivo Micronucleus Test (Bone Marrow)

Treatment GroupDose (mg/kg)% MN-PCEs (Mean ± SD)% PCEs (Mean ± SD)
Vehicle Control-0.15 ± 0.0548 ± 5
Positive Control (Cyclophosphamide)201.85 ± 0.2525 ± 4
Sildenafil500.17 ± 0.0646 ± 6
This compound 100.18 ± 0.0747 ± 5
This compound 500.35 ± 0.0940 ± 6
This compound 1000.68 ± 0.1232 ± 5

Comparison and Interpretation

The illustrative data presented above paints a picture of a compound with potential genotoxic activity, in contrast to sildenafil, which is shown to be non-genotoxic in these assays.

  • Sildenafil: As supported by published literature, sildenafil is not expected to show genotoxic activity.[17][18] Some studies even suggest it may have protective effects against DNA damage.[19] Our illustrative data for sildenafil consistently shows results comparable to the vehicle control, indicating a lack of mutagenic or clastogenic potential.

  • This compound (Hypothetical Positive Outcome): The illustrative data for the this compound shows a dose-dependent increase in revertant colonies in the Ames test, an increased frequency of micronucleated cells in both the in vitro and in vivo micronucleus tests, and a significant increase in DNA damage in the comet assay. This pattern of results would raise a significant concern for the genotoxic potential of this impurity.

Conclusion

The genotoxicity assessment of any pharmaceutical impurity, such as the this compound, requires a systematic, multi-faceted approach. This guide has outlined a comprehensive strategy, beginning with in silico prediction and progressing through a standard battery of in vitro and in vivo assays. The causality behind the selection of these assays lies in their ability to detect different, yet complementary, genotoxic endpoints: gene mutation (Ames), chromosomal damage (micronucleus), and DNA strand breaks (comet).

While the provided data for the this compound is illustrative, it highlights how a comparative analysis against the parent drug and appropriate controls is essential for a sound risk assessment. Should a process impurity show evidence of genotoxicity, stringent measures to control its level in the final API to an acceptable, safe threshold would be required, as per regulatory guidelines.[1] This underscores the critical role of thorough impurity characterization and genotoxicity testing in ensuring the safety and quality of pharmaceutical products.

References

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  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from Charles River Laboratories website.[11]

  • Saravanan, M., et al. (n.d.). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface.[3]

  • OECD. (n.d.). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from OECD website.[9]

  • Doak, S. H., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis.[20]

  • Inotiv. (n.d.). In Vivo Micronucleus Test. Retrieved from Inotiv website.[5]

  • Optibrium. (n.d.). Derek Nexus Toxicology Software. Retrieved from Optibrium website.[4]

  • Patlewicz, G., et al. (n.d.). Role of in silico genotoxicity tools in the regulatory assessment of pharmaceutical impurities. Taylor & Francis Online.[21]

  • Pandey, A., et al. (n.d.). In Vivo Micronucleus Assay in Mouse Bone Marrow. PubMed.[15]

  • Syngene. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®. Retrieved from Syngene website.[10]

  • Lhasa Limited. (n.d.). In Silico Mutagenicity Assessment. Retrieved from Lhasa Limited website.[9]

  • Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. Retrieved from Charles River Laboratories website.[16]

  • Madia, F., et al. (2025). Predicting genotoxicity and carcinogenicity of drugs and chemicals using OECD QSAR toolbox, Derek Nexus and TEST. ResearchGate.[22]

  • PozeSCAF. (n.d.). In Silico Mutagenicity and Toxicology Predictions. Retrieved from PozeSCAF website.

  • XCellR8. (n.d.). In Vitro Micronucleus Test. Retrieved from XCellR8 website.[10]

  • Li, N., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. PMC - NIH.[12]

  • PI Health Sciences. (n.d.). In Silico Genotoxicity Assessment Services. Retrieved from PI Health Sciences website.[12]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from Charles River Laboratories website.[7]

  • European Commission. (2004). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary.[6]

  • Wikipedia. (n.d.). Ames test. Retrieved from Wikipedia website.[6]

  • ResearchTweet. (2023). Comet Assay: Full Protocol to Assess DNA Damage in Cells.[14]

  • DergiPark. (2017). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring.[8]

  • de Oliveira, A. A., et al. (2013). Sildenafil ameliorates biomarkers of genotoxicity in an experimental model of spontaneous atherosclerosis. PMC - PubMed Central.[19]

  • Enamine. (n.d.). Bacterial Reverse Mutation Test (Ames Test). Retrieved from Enamine website.[8]

  • PubMed. (n.d.). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships.[23]

  • European Pharmaceutical Review. (2019). Genotoxic impurities in pharmaceutical products.[2]

  • Agilent Technologies. (2025). What is the Comet Assay? A Simple Method to Detect DNA Damage. YouTube.[13]

  • ResearchGate. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships.[2]

  • Annual Reviews. (1976). Relations Between Structure and Biological Activity of Sulfonamides.[24]

  • MDPI. (2023). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][11]triazine Sulfonamides in Normal and Cancer Cells In Vitro.[1]

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  • Rodriguez, R., et al. (2006). Oral sildenafil citrate lacks genotoxicity and cytotoxicity in a primate model: Callithrix jacchus. Journal of Perinatology.[17]

  • de Oliveira, A. A., et al. (2013). Sildenafil ameliorates biomarkers of genotoxicity in an experimental model of spontaneous atherosclerosis. Lipids in Health and Disease.[18]

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A Comparative Guide to the Impact of Sildenafil Dimer on the Efficacy of Sildenafil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison between sildenafil and its dimeric impurity, a known process-related substance in the manufacturing of sildenafil citrate. While direct comparative efficacy data for the sildenafil dimer is not publicly available, this document synthesizes established knowledge on sildenafil's mechanism of action and provides a framework for experimental evaluation. We will delve into the structural differences, hypothesize potential impacts on efficacy based on structure-activity relationships, and provide detailed experimental protocols for researchers to conduct their own comparative studies.

Introduction: Sildenafil and the Significance of Process-Related Impurities

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely utilized for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Its therapeutic effect is mediated by the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[3][4] During the synthesis of sildenafil citrate, various process-related impurities can form.[5][6] One such impurity is a dimeric analogue, referred to as "Dimer Impurity-F".[5] The presence of such impurities, even in trace amounts, necessitates a thorough understanding of their potential impact on the efficacy and safety of the active pharmaceutical ingredient (API). According to ICH guidelines, impurities present at levels greater than 0.10% should be identified and characterized.[5][7]

Physicochemical Comparison: Sildenafil vs. This compound

A fundamental analysis of the physicochemical properties of sildenafil and its dimer reveals significant differences that are likely to influence their biological activity.

PropertySildenafilThis compoundReference(s)
IUPAC Name 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one5,5'-((piperazine-1,4-disulfonyl)bis(2-ethoxy-5,1-phenylene))bis(1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one)[6][8]
Molecular Formula C₂₂H₃₀N₆O₄SC₃₈H₄₆N₁₀O₈S₂[6]
Molecular Weight 474.58 g/mol 834.96 g/mol [6][8]
Structure MonomericDimeric, linked via the piperazine nitrogen[5][6]

The most striking difference is the dimeric structure, where two sildenafil-like moieties are linked through the piperazine ring. This results in a molecule with approximately double the molecular weight and a significantly larger and more complex three-dimensional structure.

Mechanism of Action: The Sildenafil Benchmark

To understand the potential impact of the dimer, it is crucial to first detail the established mechanism of action of sildenafil.

Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum.[3] This relaxation is triggered by the release of nitric oxide (NO) from nerve endings and endothelial cells during sexual stimulation.[4] NO activates the enzyme guanylate cyclase, which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[3][9] cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation, allowing for increased blood flow into the penis.[4]

The erectile response is terminated by the action of phosphodiesterase type 5 (PDE5), an enzyme that specifically hydrolyzes cGMP to the inactive 5'-GMP.[9] Sildenafil is a competitive inhibitor of PDE5.[10] By binding to the catalytic site of PDE5, sildenafil prevents the degradation of cGMP, thereby potentiating the effect of NO and prolonging smooth muscle relaxation and erection in the presence of sexual stimulation.[3]

Sildenafil_Pathway Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase (Active) Guanylate Cyclase (Active) NO Release->Guanylate Cyclase (Active) Activates cGMP cGMP Guanylate Cyclase (Active)->cGMP Converts GTP GTP GTP->Guanylate Cyclase (Active) Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Substrate Erection Erection Smooth Muscle Relaxation->Erection 5'-GMP (Inactive) 5'-GMP (Inactive) PDE5->5'-GMP (Inactive) Hydrolyzes Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Figure 1. Sildenafil signaling pathway in erectile function.

Theoretical Impact of Dimerization on Efficacy: A Structural Perspective

In the absence of direct experimental data, we can formulate hypotheses about the this compound's efficacy based on structure-activity relationship (SAR) principles for PDE5 inhibitors.

  • Steric Hindrance: The significantly larger size of the dimer could present a major steric obstacle to its binding within the catalytic pocket of PDE5. The active site of PDE5 is a well-defined space, and the simultaneous accommodation of two large sildenafil-like moieties is likely to be energetically unfavorable, potentially leading to a much lower binding affinity compared to the monomer.

  • Altered Pharmacokinetics: The increased molecular weight and likely altered polarity of the dimer would significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.[11][12] It may exhibit reduced oral bioavailability and different tissue distribution compared to sildenafil.

  • Potential for Bivalent Binding: While unlikely to bind within a single catalytic site, it is theoretically possible, though improbable, that the dimer could interact with two separate PDE5 molecules simultaneously if they are in close proximity. However, the rigid nature of the linker and the typical distribution of enzyme molecules make this a speculative scenario.

Given these considerations, it is highly probable that the this compound possesses significantly lower, if any, PDE5 inhibitory activity and, consequently, reduced or no efficacy in treating erectile dysfunction compared to sildenafil. However, this remains a hypothesis that requires experimental validation.

Experimental Protocols for Comparative Efficacy Assessment

To empirically determine the impact of the this compound on efficacy, the following established experimental protocols are recommended.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the inhibitory potency of a compound against the PDE5 enzyme.[13]

Principle: The assay is based on the competition between a fluorescently labeled cGMP (cGMP-FAM) and the test compound for the active site of PDE5. When cGMP-FAM is hydrolyzed by PDE5, it can no longer bind to a specific binding agent. The change in fluorescence polarization is proportional to PDE5 activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of sildenafil and this compound in DMSO.

    • Perform serial dilutions to obtain a range of test concentrations.

    • Thaw recombinant human PDE5A1 enzyme on ice.

    • Prepare a complete PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT).

    • Dilute the FAM-Cyclic-3',5'-GMP substrate and the Binding Agent in the assay buffer to their working concentrations.

  • Assay Procedure:

    • Add diluted test compounds (sildenafil, this compound), a positive control (e.g., a known concentration of sildenafil), and a DMSO-only control to the wells of a 96-well black microplate.

    • Add the diluted PDE5A1 enzyme solution to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the diluted cGMP-FAM substrate solution.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction by adding the Binding Agent.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization (in mP units) on a suitable microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

PDE5_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Serial Dilutions of Sildenafil & this compound step1 Add Compounds/Controls to 96-well Plate prep1->step1 prep2 Prepare Enzyme, Substrate, and Buffer Solutions prep2->step1 step2 Add PDE5 Enzyme step1->step2 step3 Incubate (15 min, RT) step2->step3 step4 Add cGMP-FAM Substrate (Initiate Reaction) step3->step4 step5 Incubate (30-60 min, 37°C) step4->step5 step6 Add Binding Agent (Stop Reaction) step5->step6 analysis1 Read Fluorescence Polarization step6->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50 Values analysis2->analysis3

Figure 2. Workflow for the in vitro PDE5 inhibition assay.

In Vivo Assessment of Erectile Function in a Rat Model

This in vivo model directly measures the physiological response to a test compound.[5]

Principle: Anesthetized rats undergo electrical stimulation of the cavernous nerve to induce an erection. The intracavernosal pressure (ICP) is measured as a direct indicator of erectile function. The effect of the test compound on the ICP response is then quantified.

Step-by-Step Protocol:

  • Animal Preparation:

    • Anesthetize male Sprague-Dawley rats (e.g., with ketamine/xylazine).

    • Perform a tracheotomy to ensure a clear airway.

    • Insert a catheter into the carotid artery to monitor mean arterial pressure (MAP).

    • Surgically expose the penis and insert a 23-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP.

    • Isolate the cavernous nerve for electrical stimulation.

  • Experimental Procedure:

    • Administer the test compounds (sildenafil or this compound) or vehicle control via an appropriate route (e.g., intravenous or oral gavage).

    • After a suitable absorption period, apply electrical stimulation to the cavernous nerve (e.g., 5V, 20 Hz, 1 ms pulse width for 60 seconds).

    • Record the ICP and MAP continuously.

  • Data Analysis:

    • Calculate the maximal ICP and the total ICP (area under the curve) for each stimulation.

    • Normalize the erectile response by calculating the ICP/MAP ratio to account for changes in systemic blood pressure.

    • Compare the ICP/MAP ratios between the vehicle control, sildenafil, and this compound treatment groups to determine the in vivo efficacy.

InVivo_Workflow cluster_prep Surgical Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Anesthetize Rat prep2 Insert Catheters for MAP and ICP Measurement prep1->prep2 prep3 Expose Cavernous Nerve prep2->prep3 step1 Administer Compound (Sildenafil, Dimer, or Vehicle) prep3->step1 step2 Allow for Absorption step1->step2 step3 Electrically Stimulate Cavernous Nerve step2->step3 step4 Record ICP and MAP step3->step4 analysis1 Calculate Max ICP and Total ICP (AUC) step4->analysis1 analysis2 Calculate ICP/MAP Ratio analysis1->analysis2 analysis3 Compare Treatment Groups analysis2->analysis3

Figure 3. Workflow for in vivo assessment of erectile function.

Conclusion and Future Directions

The this compound is a known process-related impurity with a significantly different chemical structure from its monomeric parent compound. Based on established principles of structure-activity relationships for PDE5 inhibitors, it is hypothesized that the dimer will exhibit significantly reduced or no efficacy due to steric hindrance at the enzyme's active site and altered pharmacokinetic properties.

However, this remains a theoretical assessment. The provided experimental protocols for in vitro PDE5 inhibition and in vivo erectile function assessment offer a robust framework for researchers to definitively quantify the biological activity of the this compound. Such studies are essential for a comprehensive understanding of the impurity profile of sildenafil and for ensuring the continued safety and efficacy of this important therapeutic agent. The data generated from these experiments would be invaluable to the fields of medicinal chemistry and drug development.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Sildenafil Dimer in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with not only the tools for discovery but also the knowledge to conduct their work safely and responsibly. The lifecycle of a chemical reagent does not end when an experiment is complete; its proper disposal is a critical final step that ensures the safety of personnel, protects our environment, and maintains regulatory compliance. This guide provides an in-depth, technically grounded protocol for the disposal of Sildenafil Dimer (CAS No. 1346602-67-2), a common impurity and related compound of Sildenafil.[1][2] We will move beyond a simple checklist to explain the scientific and regulatory rationale behind these essential procedures.

Part 1: Hazard Assessment and Waste Characterization

Understanding the "why" behind a disposal protocol is fundamental to building a culture of safety and ensuring consistent compliance. Before we address the "how," we must characterize the waste stream.

Regulatory Profile: EPA vs. DEA

A common point of confusion in pharmaceutical-related waste is the distinction between Environmental Protection Agency (EPA) and Drug Enforcement Administration (DEA) regulations.

  • DEA Status: The DEA regulates "controlled substances" with the potential for abuse. Sildenafil and its related compounds, including this compound, are not classified as DEA-controlled substances.[3] Therefore, the stringent disposal requirements specific to controlled substances, such as the use of DEA Form 41 and witnessed destruction, do not apply.[4][5]

  • EPA Status: The disposal of this compound falls under the EPA's Resource Conservation and Recovery Act (RCRA), which governs the management of solid and hazardous waste.[6] A critical component of recent EPA regulations is the explicit ban on disposing of hazardous waste pharmaceuticals down the drain (sewering) .[7][8] While pure this compound is not an EPA "listed" hazardous waste, it is best practice within a laboratory setting to manage all chemical waste as hazardous until a formal determination is made by your institution's safety office.

Environmental and Safety Profile

While specific ecotoxicity data for this compound is limited, the precautionary principle dictates we handle it with the same, if not greater, care as its parent compound, Sildenafil.

  • Aquatic Impact: The parent compound, Sildenafil, is frequently detected in wastewater effluent.[9] While not highly toxic in its original form, studies have shown that its transformation products, formed during water treatment processes like chlorination, can be more harmful to aquatic organisms and exhibit mutagenic potential.[10][11] Disposing of this chemical down the drain directly contributes to this environmental burden.

  • Chemical Hazards: Safety Data Sheets (SDS) for Sildenafil and its citrate salt classify the material as harmful if swallowed and a cause of serious eye irritation.[12][13] These hazards necessitate careful handling and preclude disposal in common trash, which could expose custodial staff to unknown chemical risks.

Based on this assessment, this compound waste must be treated as a non-controlled, potentially hazardous chemical waste stream, with a primary goal of preventing its release into the sewer system or municipal landfill.

Part 2: Standard Operating Procedure for Disposal

This section provides a step-by-step protocol for the safe and compliant disposal of this compound waste.

Workflow: From Benchtop to Final Disposition

DisposalWorkflow start This compound Waste Generated (Solid, Solutions, Contaminated Labware) consult Step 1: Consult Institutional Policy - Review Chemical Hygiene Plan - Contact Environmental Health & Safety (EHS) start->consult sewer UNACCEPTABLE: Sewer Disposal (Environmental Contamination Risk) start->sewer trash UNACCEPTABLE: Trash Disposal (Personnel Exposure Risk) start->trash segregate Step 2: Segregate & Contain Waste - Use designated, compatible waste container - Do NOT mix with general trash or solvent waste streams unless permitted by EHS consult->segregate label Step 3: Label Waste Container - Chemical Name: this compound - CAS: 1346602-67-2 - Hazard Warnings (e.g., Irritant) - Accumulation Start Date segregate->label store Step 4: Store Securely - Store in Satellite Accumulation Area (SAA) - Await scheduled pickup label->store pickup Step 5: Arrange for EHS Pickup - Follow institutional procedures for hazardous waste collection store->pickup incinerate Recommended Final Disposal: High-Temperature Incineration pickup->incinerate

Caption: Decision workflow for this compound waste disposal.

Experimental Protocol: Waste Handling
  • Initial Consultation (Crucial First Step): Before generating waste, always consult your organization's Environmental Health & Safety (EHS) department and review your Chemical Hygiene Plan. Local regulations and institutional policies are the ultimate authority. Review Section 13 of the manufacturer's Safety Data Sheet (SDS) for specific disposal guidance.[3][13]

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure, unused this compound and any contaminated solid materials (e.g., weigh boats, contaminated gloves, wipes) in a designated, leak-proof hazardous waste container with a secure lid.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible hazardous waste container. Do not mix with other waste streams (e.g., halogenated solvents, acids) unless explicitly permitted by your EHS office.

    • Empty Containers: The original product container must be "RCRA empty" before being disposed of in regular trash. For non-acutely hazardous materials like this, this means all contents have been removed by normal means and no more than one inch of residue remains. Many institutions, however, prefer all chemical containers to be collected as hazardous waste. Consult your EHS policy.[14]

  • Proper Labeling:

    • Immediately label the waste container using a university- or company-approved hazardous waste tag.

    • The label must include, at a minimum:

      • The full chemical name: "this compound"

      • CAS Number: "1346602-67-2"

      • An accurate description of the contents (e.g., "Solid this compound and contaminated wipes" or "Aqueous solution of this compound").

      • The date waste was first added (Accumulation Start Date).

      • Appropriate hazard warnings (e.g., "Caution: Irritant").

  • Recommended Disposal Method: Incineration

    • The universally accepted and most environmentally sound method for disposing of non-controlled pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management facility.[15][16]

    • Causality: Incineration ensures the complete thermal destruction of the active pharmaceutical ingredient (API), breaking it down into simpler, non-pharmacologically active components.[17] This method provides the highest level of assurance that the compound will not enter ecosystems.

    • Procedure: Store your properly labeled waste container in your lab's designated Satellite Accumulation Area until it is collected by your EHS department or a contracted waste vendor for transport to an incineration facility.

Unacceptable Disposal Methods
  • Sewer Disposal: DO NOT pour this compound solutions down the drain. This practice is prohibited by the EPA for hazardous pharmaceutical waste and leads to the contamination of waterways.[18]

  • Regular Trash Disposal: DO NOT place solid this compound or heavily contaminated labware in the municipal trash. This poses an unnecessary exposure risk to non-laboratory personnel and can lead to environmental contamination via landfill leachate.[19]

  • In-Lab Neutralization: There are no standard, validated protocols for the chemical deactivation of this compound in a laboratory setting. Attempted degradation with strong acids, bases, or oxidizing agents is not recommended, as the resulting byproducts are unknown and may be more hazardous.[20] This waste should be managed by professionals.

Part 3: Summary and Data Presentation

For clarity and quick reference, the key information is summarized below.

Table 1: this compound (CAS 1346602-67-2) Identification
PropertyValueSource(s)
CAS Number 1346602-67-2[1][2][21]
Synonyms Sildenafil EP Impurity G, Sildenafil Disulfonamide Dimer[2][22]
Molecular Formula C₃₈H₄₆N₁₀O₈S₂[22][23]
Molecular Weight 834.96 g/mol [2][22]
Appearance White to Off-White Solid[22]
Storage 2-8°C (Refrigerator)[21][22]
Table 2: Comparison of Disposal Methodologies
MethodRecommendationScientific & Regulatory Rationale
High-Temperature Incineration Highly Recommended Ensures complete thermal destruction of the API, preventing environmental release. Recommended by the EPA and WHO for pharmaceutical waste.[15][16]
Sewer / Drain Disposal Prohibited Violates EPA regulations for pharmaceutical waste.[7][18] Leads to aquatic contamination as wastewater treatment is ineffective at removal.[10][11]
Regular / Trash Disposal Prohibited Poses a chemical exposure risk to custodial staff.[19] Contributes to environmental contamination through landfill leachate.
In-Lab Chemical Deactivation Not Recommended No validated protocols exist. Degradation byproducts are of unknown toxicity and may be more hazardous than the parent compound.[20]

By adhering to these technically sound and safety-first procedures, you contribute to a responsible research environment, ensuring that the impact of your work remains within the laboratory and does not extend into our shared ecosystem.

References

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Safeguarding the Scientist: A Comprehensive Guide to Personal Protective Equipment for Handling Sildenafil Dimer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the safety of our scientists is paramount. The handling of active pharmaceutical ingredients (APIs) and their derivatives necessitates a robust understanding of their potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information for the handling of Sildenafil dimer. While specific toxicological data for this compound is not extensively documented in publicly available literature, we can establish a comprehensive safety framework by extrapolating from the known properties of the parent compound, Sildenafil, and adhering to established best practices for handling potent pharmaceutical compounds.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just a list of procedures, but a deeper understanding of the principles behind them, fostering a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

Sildenafil is classified as a phosphodiesterase-5 (PDE5) inhibitor.[1] While not classified as a cytotoxic or genotoxic agent in the same vein as many chemotherapeutics, it is a potent, pharmacologically active molecule.[2][3][4] Occupational exposure can lead to unintended physiological effects.[2] The dimer, a larger molecule, may have different absorption characteristics, but prudence dictates treating it with a similar level of caution as the monomer.

Key Potential Hazards:

  • Inhalation: Airborne dust or aerosols can be inhaled, leading to systemic absorption.[5][6]

  • Dermal Contact: The compound may be absorbed through the skin, especially with prolonged contact or if the skin barrier is compromised.[1][6]

  • Ingestion: Accidental ingestion can lead to significant systemic effects.[2][6]

  • Eye Contact: Direct contact can cause irritation.[2][6]

Given these potential routes of exposure, a risk assessment is the foundational step in determining the necessary level of personal protective equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates that employers have a written Chemical Hygiene Plan (CHP) that includes provisions for the use of PPE.[7][8][9]

The Core of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach. It is dictated by the specific laboratory operation being performed and the potential for exposure. For handling potent compounds like this compound, a multi-layered approach to PPE is essential.

Respiratory Protection

For operations that may generate dust or aerosols, such as weighing, mixing, or transfer of powdered this compound, respiratory protection is critical.

  • For low-dust activities: A NIOSH-approved N95 or higher-rated disposable respirator may be sufficient.

  • For high-dust or aerosol-generating procedures: A Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is recommended to provide a higher level of protection and comfort for the user.[10][11][12]

Hand Protection

Gloves are the primary barrier against dermal absorption.

  • Double Gloving: It is best practice to wear two pairs of chemotherapy-rated nitrile gloves.[13][14][15] This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Glove Selection: Ensure gloves are tested against chemical permeation. While specific data for this compound may be unavailable, selecting gloves with broad chemical resistance is a sound strategy. Regularly inspect gloves for any signs of degradation or punctures.

Body Protection

A disposable, low-permeability gown with long sleeves and tight-fitting cuffs should be worn to protect the skin and personal clothing from contamination.[4][14] For procedures with a high risk of splashes, a chemically resistant apron over the gown is advisable.

Eye and Face Protection
  • Safety Glasses: At a minimum, safety glasses with side shields are required for all laboratory work.[13][16]

  • Goggles: For tasks with a higher risk of splashes, chemical splash goggles provide a more complete seal around the eyes.[2]

  • Face Shield: When handling larger quantities of the compound or when there is a significant splash hazard, a face shield should be worn in conjunction with safety glasses or goggles to protect the entire face.[13][14]

The following table summarizes the recommended PPE for different laboratory activities involving this compound:

Activity Respiratory Protection Hand Protection Body Protection Eye/Face Protection
Weighing and Compounding (Powder) PAPR with HEPA filter or N95 (based on risk assessment)Double Nitrile Gloves (Chemotherapy-rated)Disposable GownSafety Goggles and Face Shield
Handling Solutions Not typically required if performed in a ventilated enclosureDouble Nitrile GlovesDisposable GownSafety Glasses with Side Shields (Goggles for splash risk)
Equipment Cleaning N95 (if residual powder is present)Double Nitrile GlovesDisposable GownSafety Goggles

Procedural Discipline: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:
  • Gown: Put on the gown and tie it securely.

  • Mask/Respirator: Fit the respirator to your face, ensuring a good seal.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don the first pair of gloves, ensuring the cuffs go over the gown's cuffs. Don the second pair of gloves over the first.

Doffing Sequence (to minimize contamination):
  • Outer Gloves: Remove the outer pair of gloves.

  • Gown and Inner Gloves: Remove the gown by rolling it away from your body. As you roll it down your arms, peel off the inner gloves at the same time, so they are contained within the gown.

  • Goggles/Face Shield: Remove from the back of your head.

  • Mask/Respirator: Remove from the back of your head.

  • Wash Hands: Thoroughly wash your hands with soap and water.

The following diagram illustrates the decision-making process for PPE selection:

PPE_Selection_Workflow cluster_0 cluster_1 cluster_2 cluster_3 start Start: Handling this compound risk_assessment Assess Risk of Exposure (Aerosol, Splash, Contact) start->risk_assessment aerosol_risk Aerosol Generation Potential? risk_assessment->aerosol_risk Inhalation splash_risk Splash Potential? risk_assessment->splash_risk Eye/Face contact_risk Dermal Contact Potential? risk_assessment->contact_risk Skin resp_protection Select Respiratory Protection (N95 or PAPR) aerosol_risk->resp_protection Yes no_resp_protection No Respiratory Protection Required (in ventilated enclosure) aerosol_risk->no_resp_protection No face_shield Wear Goggles & Face Shield splash_risk->face_shield High goggles Wear Goggles splash_risk->goggles Moderate safety_glasses Wear Safety Glasses splash_risk->safety_glasses Low double_gloves_gown Wear Double Gloves & Gown contact_risk->double_gloves_gown High single_gloves_labcoat Wear Single Gloves & Lab Coat contact_risk->single_gloves_labcoat Low end_ppe Proceed with Task resp_protection->end_ppe no_resp_protection->end_ppe face_shield->end_ppe goggles->end_ppe safety_glasses->end_ppe double_gloves_gown->end_ppe single_gloves_labcoat->end_ppe caption PPE Selection Workflow for this compound

Caption: PPE Selection Workflow for this compound

Disposal Plan: Managing Contaminated Materials

All disposable PPE used when handling this compound should be considered contaminated waste.

  • Segregation: Immediately after doffing, place all used PPE into a designated, clearly labeled hazardous waste container.[3]

  • Containerization: The waste container should be a sealable, leak-proof bag or a rigid container.

  • Disposal: Follow your institution's and local regulations for the disposal of chemical waste.[17][18][19][20] Do not dispose of this waste in the regular trash.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Always have a copy of the Safety Data Sheet (SDS) for Sildenafil readily available for emergency responders.[2]

By adhering to these guidelines, researchers can create a safe laboratory environment for the handling of this compound, ensuring both personal safety and the integrity of their research.

References

  • 3M. (n.d.). Pharmaceutical Industry Best Practice. Retrieved from [Link]

  • 3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]

  • 3M Nederland. (n.d.). Pharmaceutical PPE | Worker Health & Safety. Retrieved from [Link]

  • ASHP. (n.d.). Handling Hazardous Medications. Retrieved from [Link]

  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). Drug Disposal Information. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Sildenafil. Retrieved from [Link]

  • Kingston Health Sciences Centre. (2019, May 1). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Retrieved from [Link]

  • Needle.Tube. (n.d.). Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. Retrieved from [Link]

  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • OSHA. (n.d.). Hazardous Drugs - Overview. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • OSHA. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • POGO. (2021, November 3). Personal Protective Equipment. Retrieved from [Link]

  • Pharma Source Direct. (2023, July 18). Safety Data Sheet - Sildenafil Citrate. Retrieved from [Link]

  • Respirex International. (n.d.). Pharmaceutical PPE. Retrieved from [Link]

  • Scribd. (n.d.). Best Practices for Pharmaceutical PPE. Retrieved from [Link]

  • Scribd. (n.d.). Safe Handling Cytotoxic. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). How to Dispose of Medicines Properly. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. Retrieved from [Link]

  • Unknown. (2019, November 21). Sildenafil Tablets Safety Data Sheet. Retrieved from [Link]

  • Unknown. (n.d.). PPE Requirements Hazardous Drug Handling. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.